molecular formula C96H135N19O16 B1171802 Gramicidin CAS No. 1393-88-0

Gramicidin

Cat. No.: B1171802
CAS No.: 1393-88-0
M. Wt: 1811.2 g/mol
InChI Key: NDAYQJDHGXTBJL-MWWSRJDJSA-N
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Description

Gramcidin D is a heterogeneous mixture of three antibiotic compounds, gramicidins A, B and C, making up 80%, 6%, and 14% respectively all of which are obtained from the soil bacterial species Bacillus brevis and called collectively gramicidin D. Gramcidins are 15 residue peptides with alternating D and L amino acids, which assemble inside of the hydrophobic interior of the cellular lipid bilayer to form a β-helix. Active against most Gram-positive bacteria and some Gram-negative organisms, this compound D is used primarily as a topical antibiotic and is also found in Polysporin ophthalmic solution.
A group of peptide antibiotics from BACILLUS brevis. This compound C or S is a cyclic, ten-amino acid polypeptide and gramicidins A, B, D are linear. This compound is one of the two principal components of TYROTHRICIN.

Properties

Key on ui mechanism of action

Gramicidin D binds to and inserts itself into bacterial membranes (with a strong preference to gram-positive cell membranes). This results in membrane disruption and permeabilization (it acts as a channel). This leads to (i) loss of intracellular solutes (e.g., K+ and amino acids); (ii) dissipation of the transmembrane potential; (iii) inhibition of respiration; (iv) a reduction in ATP pools; and (v) inhibition of DNA, RNA, and protein synthesis, which leads to cell death.

CAS No.

1393-88-0

Molecular Formula

C96H135N19O16

Molecular Weight

1811.2 g/mol

IUPAC Name

(2R)-2-[[2-[[(2S)-2-formamido-3-methylbutanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-(2-hydroxyethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide

InChI

InChI=1S/C96H135N19O16/c1-50(2)36-71(105-79(118)48-102-93(128)80(54(9)10)103-49-117)86(121)104-58(17)84(119)113-82(56(13)14)95(130)115-83(57(15)16)96(131)114-81(55(11)12)94(129)112-78(43-62-47-101-70-33-25-21-29-66(62)70)92(127)108-74(39-53(7)8)89(124)111-77(42-61-46-100-69-32-24-20-28-65(61)69)91(126)107-73(38-52(5)6)88(123)110-76(41-60-45-99-68-31-23-19-27-64(60)68)90(125)106-72(37-51(3)4)87(122)109-75(85(120)97-34-35-116)40-59-44-98-67-30-22-18-26-63(59)67/h18-33,44-47,49-58,71-78,80-83,98-101,116H,34-43,48H2,1-17H3,(H,97,120)(H,102,128)(H,103,117)(H,104,121)(H,105,118)(H,106,125)(H,107,126)(H,108,127)(H,109,122)(H,110,123)(H,111,124)(H,112,129)(H,113,119)(H,114,131)(H,115,130)/t58-,71+,72+,73+,74+,75-,76-,77-,78-,80-,81+,82+,83-/m0/s1

InChI Key

NDAYQJDHGXTBJL-MWWSRJDJSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)NCCO)NC(=O)[C@@H](CC(C)C)NC(=O)CNC(=O)[C@H](C(C)C)NC=O

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC(C)C)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NCCO)NC(=O)CNC(=O)C(C(C)C)NC=O

Origin of Product

United States

Foundational & Exploratory

The Dual-Action Mechanism of Gramicidin in Bacterial Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gramicidin, a linear polypeptide antibiotic produced by Bacillus brevis, has long been a subject of intense scientific scrutiny due to its unique mode of action. This technical guide provides an in-depth exploration of the core mechanisms by which this compound exerts its potent bactericidal effects, primarily through the formation of transmembrane ion channels in bacterial membranes. Beyond this well-established channel-forming activity, this document also delves into a secondary, synergistic mechanism involving the generation of hydroxyl radicals. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and illustrative diagrams to provide a thorough resource for researchers in the fields of microbiology, biophysics, and antibiotic drug development.

Core Mechanism of Action: Transmembrane Ion Channel Formation

The primary bactericidal activity of this compound stems from its ability to form well-defined ion channels across the bacterial cytoplasmic membrane. This process disrupts the essential ion gradients that are critical for numerous cellular processes, ultimately leading to cell death.

Structure and Formation of the this compound Channel

This compound A, the principal component of the commercially available this compound D, is a linear pentadecapeptide with alternating L- and D-amino acids. This unique alternating stereochemistry allows the peptide to adopt a β-helical conformation. The functional ion channel is formed by the transmembrane dimerization of two this compound monomers, one from each leaflet of the lipid bilayer, in a head-to-head (N-terminus to N-terminus) orientation.[1][2] This dimerization creates a narrow, water-filled pore with a diameter of approximately 4 Å and a length of about 26 Å, sufficient to span the hydrophobic core of a typical bacterial membrane.[1][3]

The formation of the channel is a dynamic process, existing in a monomer-dimer equilibrium. The stability and lifetime of the conducting dimer are influenced by the properties of the lipid bilayer, including its thickness and the intrinsic curvature of its constituent lipids.[4][5]

Diagram: this compound Channel Formation

G Monomer1 This compound Monomer Dimer Conducting this compound Dimer (β-helix) Monomer1->Dimer Dimerization Monomer2 This compound Monomer Monomer2->Dimer

Caption: this compound monomers in opposing leaflets of the bacterial membrane dimerize to form a transmembrane ion channel.

Ion Selectivity and Transport

The this compound channel is highly selective for monovalent cations, with negligible permeability to anions and divalent cations.[1] The order of permeability for common alkali metal cations is Cs⁺ > Rb⁺ > K⁺ > Na⁺ > Li⁺.[1] This selectivity is a consequence of the channel's narrow pore and the electrostatic interactions between the permeating ion and the peptide backbone. Ions and water molecules traverse the channel in a single-file fashion, meaning they cannot pass one another within the narrow confines of the pore.[6]

The flow of cations through the this compound channel is a passive process driven by the electrochemical gradient across the bacterial membrane. This influx of cations, predominantly Na⁺ from the extracellular environment, and efflux of intracellular K⁺ leads to the rapid dissipation of the membrane potential.

Consequences of Channel Formation: Membrane Depolarization and Cell Death

The unregulated movement of cations through the this compound channel has profound and lethal consequences for the bacterial cell.

Dissipation of Membrane Potential

Bacterial cells maintain a negative-inside membrane potential, which is essential for a multitude of vital functions, including ATP synthesis, nutrient transport, and protein secretion. The influx of positive ions through the this compound channel neutralizes this potential, leading to rapid membrane depolarization.[7]

Disruption of Cellular Processes and Bactericidal Effect

The collapse of the membrane potential disrupts critical cellular processes that are dependent on it. This includes the cessation of ATP production by chemiosmosis, impaired transport of essential nutrients, and the inability to maintain proper intracellular pH and osmotic balance. The culmination of these disruptive effects leads to the cessation of metabolic activity and ultimately, bacterial cell death.

Diagram: Signaling Pathway of this compound's Action

G This compound This compound Monomers Channel Transmembrane Ion Channel Formation This compound->Channel IonFlux Uncontrolled Monovalent Cation Flux (Na⁺ in, K⁺ out) Channel->IonFlux Depolarization Membrane Depolarization IonFlux->Depolarization ATP_Depletion Inhibition of ATP Synthesis Depolarization->ATP_Depletion Transport_Inhibition Impaired Nutrient Transport Depolarization->Transport_Inhibition CellDeath Bacterial Cell Death ATP_Depletion->CellDeath Transport_Inhibition->CellDeath G Start Start Prepare_Chamber Prepare BLM Chamber and Electrolyte Start->Prepare_Chamber Form_BLM Form Black Lipid Membrane (BLM) Prepare_Chamber->Form_BLM Add_this compound Incorporate this compound Monomers Form_BLM->Add_this compound Apply_Voltage Apply Holding Potential Add_this compound->Apply_Voltage Record_Current Record Transmembrane Current Apply_Voltage->Record_Current Analyze_Data Analyze Single-Channel Conductance and Kinetics Record_Current->Analyze_Data End End Analyze_Data->End

References

The Dawn of a New Era: A Technical Guide to the Discovery and Enduring Significance of Gramicidin Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the discovery, historical significance, and scientific underpinnings of gramicidin antibiotics. It delves into the pioneering work of René Dubos, whose systematic search for antimicrobial agents from soil microorganisms led to the isolation of this compound in 1939, a landmark achievement that inaugurated the modern antibiotic era. This document details the original experimental methodologies, presents quantitative data on its antimicrobial activity, and elucidates its unique mechanism of action as a transmembrane ion channel. Through detailed protocols, data-driven tables, and illustrative diagrams, this guide offers a deep dive into the foundational science of one of the first commercially produced antibiotics, highlighting its lasting impact on medicine and drug development.

Discovery and Historical Context

The story of this compound is a pivotal chapter in the history of medicine, marking a shift from serendipitous observations to a deliberate, scientific search for antibacterial compounds.

The Pioneering Work of René Dubos

In the late 1930s, French-born American microbiologist René Dubos, working at the Rockefeller Institute for Medical Research, embarked on a systematic search for soil-dwelling microbes that could produce substances capable of destroying pathogenic bacteria.[1][2][3][4] His approach was methodical; he enriched soil samples with specific pathogenic bacteria, hypothesizing that this would encourage the growth of predatory or competing microorganisms. This innovative strategy was a departure from the chance discovery of penicillin by Alexander Fleming a decade earlier.

After two years of enriching soil with staphylococci, pneumococci, and streptococci, Dubos isolated a spore-forming soil bacterium, Bacillus brevis.[1] From cultures of this bacterium, he and his colleague Rollin Hotchkiss extracted a crude substance which they named "tyrothricin".[1][3]

From Tyrothricin to this compound: The First Commercially Produced Antibiotic

Further investigation by Dubos and Hotchkiss revealed that tyrothricin was a mixture of two distinct polypeptide antibiotics: tyrocidine and the more potent, crystalline substance they named This compound .[1] The name "this compound" was derived from its potent activity against Gram-positive bacteria.[2] This discovery was monumental, as this compound became the first antibiotic to be commercially manufactured and used clinically.[4][5]

Historical Significance: Ushering in the Antibiotic Era

The discovery of this compound in 1939 is widely regarded as the catalyst for the modern antibiotic era.[1][2][4] Its systematic discovery and successful, albeit limited, clinical application provided the crucial proof-of-concept that microorganisms could be a source of powerful therapeutic agents. This spurred a wave of research, including the renewed interest in and subsequent large-scale production of penicillin, which had languished in relative obscurity since its discovery. This compound's success demonstrated the viability of a scientific, methodical approach to antibiotic discovery, paving the way for the "golden age" of antibiotic research that would follow.

Structure and Composition

This compound D, the commercially available form, is a heterogeneous mixture of linear polypeptide antibiotics.

  • This compound A: Comprises approximately 80% of the mixture.[5]

  • This compound B: Constitutes about 5% of the mixture.[5]

  • This compound C: Makes up around 15% of the mixture.[5]

These gramicidins are linear pentadecapeptides (15 amino acids) with alternating L- and D-amino acid configurations, a feature that contributes to their unique helical structure.[5] The N-terminus is formylated, and the C-terminus is blocked by an ethanolamine group.

In contrast, This compound S , discovered in 1942 by Georgy Gause and Maria Brazhnikova, is a cyclic decapeptide, also produced by a strain of Bacillus brevis.

Mechanism of Action: The Ion Channel

This compound exerts its potent antibacterial effect through a novel mechanism: the formation of transmembrane ion channels.[5][6] This action disrupts the essential ion gradients across the bacterial cell membrane, leading to cell death.

Two this compound monomers, each forming a β-helix, come together in a head-to-head (N-terminus to N-terminus) fashion within the lipid bilayer of the bacterial membrane.[7][8] This dimerization creates a hydrophilic pore, approximately 4 Å in diameter, that spans the membrane.[7] This channel is selectively permeable to monovalent cations, such as potassium (K+) and sodium (Na+), allowing them to flow freely down their electrochemical gradients.[5][6] The influx of Na+ and efflux of K+ dissipates the membrane potential, which is crucial for cellular processes like ATP synthesis and transport, ultimately leading to cell death.[7]

G cluster_membrane Bacterial Cell Membrane cluster_ions Ion Flux monomer1 This compound Monomer 1 channel Dimeric Transmembrane Channel monomer1->channel Dimerization monomer2 This compound Monomer 2 monomer2->channel Dimerization Na_in Na+ (intracellular) channel->Na_in K_out K+ (extracellular) channel->K_out dissipation Dissipation of Membrane Potential channel->dissipation Na_out Na+ (extracellular) Na_out->channel Influx K_in K+ (intracellular) K_in->channel Efflux cell_death Bacterial Cell Death dissipation->cell_death Leads to

Mechanism of this compound Action

Quantitative Data: Antimicrobial Activity

The antimicrobial potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

AntibioticBacterial SpeciesStrainMIC (µg/mL)
This compound D Staphylococcus aureus(various clinical isolates)4 - 8[9]
Streptococcus pneumoniae(various clinical isolates)4 - 16[9]
This compound S Staphylococcus aureus(including MRSA)2 - 4[10][11]
Enterococcus faecalis(various strains)4 - 8[12]
Streptococcus pyogenesHSC5~0.9 (0.78 µM)[13]
Escherichia coli(various strains)8 - 32[11]
Pseudomonas aeruginosa(various strains)16 - 128[11]
Klebsiella pneumoniae(various strains)16 - 128[11]
Acinetobacter baumannii(various strains)16 - >128[11]

Experimental Protocols

Original Isolation of Tyrothricin (Dubos, 1939)

This protocol is a summarized interpretation of the original method described by René Dubos.

  • Enrichment: Soil samples were continuously inoculated with a mixture of Gram-positive cocci (staphylococci, pneumococci, streptococci) over a period of two years to enrich for antagonistic microorganisms.

  • Isolation of Bacillus brevis: A spore-forming bacillus, later identified as Bacillus brevis, was isolated from the enriched soil.

  • Culturing: The isolated B. brevis was grown in large-scale liquid cultures.

  • Extraction: The bacterial culture was acidified, and the active substance (tyrothricin) was extracted from the bacterial cells using neutral organic solvents like ethanol.

  • Purification: The crude extract was further purified by precipitation and crystallization to yield tyrothricin.

  • Fractionation: Rollin Hotchkiss later developed a method to fractionate tyrothricin into its two components, this compound and tyrocidine, using a mixture of acetone and ether.

G start Soil Sample Enrichment (with Gram-positive bacteria) isolation Isolation of Bacillus brevis start->isolation culturing Large-scale Culturing isolation->culturing extraction Acidification and Ethanol Extraction culturing->extraction purification Purification of Tyrothricin extraction->purification fractionation Acetone-Ether Fractionation purification->fractionation This compound This compound fractionation->this compound tyrocidine Tyrocidine fractionation->tyrocidine

Original Isolation Workflow

Broth Microdilution for MIC Determination

This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound.

  • Preparation of Antibiotic Stock: A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol) and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest concentration to be tested.

  • Serial Dilution: In a 96-well microtiter plate, 100 µL of sterile CAMHB is added to wells 2 through 12. 200 µL of the twice-concentrated this compound solution is added to well 1. A serial twofold dilution is then performed by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. 100 µL is discarded from well 10. Well 11 serves as a positive control (no antibiotic) and well 12 as a negative control (no bacteria).

  • Inoculum Preparation: A bacterial suspension is prepared from a fresh culture and its turbidity is adjusted to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This is then diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: 100 µL of the standardized bacterial inoculum is added to wells 1 through 11.

  • Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible bacterial growth (turbidity).

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in determining the three-dimensional structure of this compound A in a membrane-like environment.

  • Sample Preparation (Solid-State NMR):

    • Isotope Labeling: this compound A is synthesized with specific atoms (e.g., ¹⁵N, ¹³C) isotopically labeled.

    • Reconstitution: The labeled peptide is co-dissolved with a lipid (e.g., DMPC) in an organic solvent, which is then evaporated to form a thin film.

    • Hydration and Alignment: The lipid-peptide film is hydrated and spread onto thin glass plates, which are stacked to create an aligned sample.

  • Sample Preparation (Solution NMR): this compound A is dissolved in an organic solvent and then mixed with a solution of deuterated detergent (e.g., SDS-d₂₅) to form micelles, which mimic the membrane environment.

  • NMR Data Acquisition: A series of 1D and 2D NMR experiments (e.g., COSY, NOESY, TOCSY) are performed to obtain through-bond and through-space correlations between atomic nuclei.

  • Structure Calculation: The distance and dihedral angle restraints obtained from the NMR data are used in computational software to calculate and refine the three-dimensional structure of the this compound dimer.

Clinical Use and Limitations

Due to its toxicity when administered systemically, particularly its hemolytic activity (rupturing of red blood cells), the clinical use of this compound is restricted to topical applications.[5][14] It is a common component in:

  • Ophthalmic solutions and ointments: For the treatment of bacterial eye infections.[5]

  • Topical creams and ointments: For infected wounds, ulcers, and skin infections.[2][5]

  • Lozenges: For sore throats of bacterial origin.[5]

This compound is often formulated in combination with other antibiotics, such as neomycin and polymyxin B, to broaden the spectrum of activity.

Conclusion and Future Perspectives

The discovery of this compound represents a watershed moment in the history of medicine. It not only provided a valuable therapeutic agent for topical infections but, more importantly, it validated a new paradigm for drug discovery. The systematic, science-driven approach pioneered by René Dubos laid the groundwork for the discovery of countless other antibiotics and continues to be a cornerstone of modern pharmaceutical research. While its systemic use is precluded by toxicity, this compound remains a clinically relevant topical antibiotic and a vital tool for research into membrane protein structure and function. The ongoing study of this compound and its analogs continues to provide valuable insights into antibiotic design and the fundamental principles of ion transport across biological membranes.

G cluster_discovery Discovery & Early Development cluster_structure Structural Elucidation d1927 1927: Dubos joins Avery's lab d1939 1939: Dubos discovers this compound from Bacillus brevis d1927->d1939 d1941 ~1941: Hotchkiss separates tyrocidine from this compound d1939->d1941 s1964 1964: Sequence of this compound A determined (Sarges & Witkop) d1941->s1964 s1971 1971: Dimeric head-to-head structure proposed (Urry) s1964->s1971 s1993 1993: Dimer structure confirmed by NMR s1971->s1993

Timeline of Key Events

References

The Architecture and Gating of a Prototypical Ion Channel: A Technical Guide to Gramicidin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gramicidin A, a linear pentadecapeptide antibiotic produced by the soil bacterium Brevibacillus brevis, has served as a cornerstone model system in the study of ion channel biophysics for decades.[1][2] Its well-defined structure and functional properties have provided invaluable insights into the fundamental principles of ion transport across biological membranes. This technical guide offers an in-depth exploration of the structure and function of the this compound A ion channel, presenting key quantitative data, detailed experimental methodologies, and visual representations of its operational mechanisms.

Molecular Architecture: A Dimeric β-Helical Pore

The functional this compound A channel is not a single molecule but a transient, dimeric structure formed by the association of two this compound A monomers within a lipid bilayer.[1][3] Each monomer is a 15-amino acid polypeptide with alternating L- and D-amino acids, a unique feature that allows it to adopt a right-handed β-helical conformation.[1][4]

The channel forms through a "head-to-head" dimerization, where the N-termini of two monomers, one from each leaflet of the lipid bilayer, associate via six intermolecular hydrogen bonds.[1][5] This end-to-end assembly creates a continuous, water-filled pore spanning the hydrophobic core of the membrane. The resulting channel has a length of approximately 26 Å and a narrow pore diameter of about 4 Å.[1][6] This restricted diameter dictates the channel's ion selectivity, permitting the passage of monovalent cations while excluding anions and polyvalent cations.[6][7] The tryptophan residues of this compound A are crucial for its function and are preferentially located at the membrane interface.[4]

The structure of the this compound A channel has been elucidated through a combination of spectroscopic and diffraction techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction.[8][9] Solid-state NMR studies on this compound A embedded in lipid bilayers have been instrumental in determining its high-resolution dimeric structure in a native-like environment.[9][10][11]

Function as an Ion Channel: Facilitated Cation Transport

This compound A functions by disrupting the electrochemical gradients across cell membranes, a mechanism that underlies its antibiotic activity.[3][12] The formation of the transmembrane channel provides a pathway for the passive diffusion of monovalent cations, such as Na⁺ and K⁺, down their respective concentration gradients.[3][12] This influx of cations into the bacterial cell leads to dissipation of the membrane potential, osmotic imbalance, and ultimately, cell death.[12]

The transport of ions through the narrow this compound pore occurs in a single-file fashion, meaning that ions and water molecules cannot pass each other within the channel.[7] The channel exhibits a distinct permeability sequence for monovalent cations, with a preference for larger, more polarizable ions.[6]

Quantitative Biophysical Parameters

The biophysical properties of the this compound A channel, including its conductance and lifetime, are highly sensitive to the lipid environment, ion concentration, and applied voltage.[1][13]

ParameterValueConditionsReference(s)
Single-Channel Conductance
~4 pA (current)1 M KCl, 100 mV bias[14]
50.8 ± 0.4 pS100 mV[14]
Varies with electrolyte (see below)1 M electrolyte, 100 mV[15]
in 1 M KCl26 pS[15]
in 1 M NaCl15 pS[15]
in 1 M CsCl45 pS[15]
Mean Channel Lifetime (τ) Varies significantly (ms to s)Dependent on lipid composition and thickness[1][16]
Ion Selectivity Sequence NH₄⁺ > Cs⁺ > Rb⁺ > K⁺ > Na⁺ > Li⁺Based on permeability ratios[6]
Pore Diameter ~4 Å[6][15]
Channel Length ~26 Å[1]

Experimental Protocols for Studying this compound A

The study of this compound A's channel properties relies on sophisticated biophysical techniques. Below are detailed methodologies for key experiments.

Single-Channel Recording using a Black Lipid Membrane (BLM)

This technique allows for the direct observation of the opening and closing of individual this compound A channels.

Materials:

  • Low-noise patch-clamp amplifier and data acquisition system

  • Ag/AgCl electrodes

  • BLM chamber with a small aperture (e.g., in a Teflon partition)

  • Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) in n-decane)

  • This compound A stock solution (e.g., 1 µg/mL in ethanol)

  • Electrolyte solution (e.g., 1 M KCl, buffered to pH 7.0)

Procedure:

  • Chamber Preparation: Thoroughly clean the BLM chambers.

  • Electrolyte Filling: Fill both the cis and trans chambers with the electrolyte solution.

  • Electrode Placement: Place Ag/AgCl electrodes in both chambers, connecting them to the amplifier headstage.

  • Membrane Formation:

    • Painting Method: Apply a small amount of the lipid solution across the aperture with a fine brush. The lipid film will spontaneously thin to form a bilayer, which can be monitored by observing an increase in membrane capacitance.[6]

    • Tip-Dip Method (Monolayer Folding): Lower the solution level below the aperture. Apply the lipid solution to the surface of the aqueous phase in both chambers to form monolayers. Slowly raise the solution levels past the aperture to form a bilayer.[6]

  • This compound Incorporation: Add a small volume of the this compound A stock solution to one or both chambers and stir gently. Monomers will spontaneously insert into the lipid leaflets.[15]

  • Data Acquisition: Apply a constant voltage across the membrane and record the resulting current. The formation of a functional channel will appear as a discrete, step-like increase in current. The amplitude of the step corresponds to the single-channel conductance, and the duration of the step represents the channel lifetime.[1]

Structural Determination by Solid-State NMR Spectroscopy

Solid-state NMR provides high-resolution structural information of this compound A in a membrane environment.

Procedure:

  • Sample Preparation:

    • Isotope Labeling: Synthesize this compound A with specific isotopic labels (e.g., ¹³C, ¹⁵N) at desired positions.[9]

    • Reconstitution in Lipid Bilayers: Co-dissolve the isotopically labeled this compound A and a lipid (e.g., DMPC) in an organic solvent. Evaporate the solvent to form a peptide-lipid film.[9]

    • Hydration and Alignment: Hydrate the film with a specific amount of water to form a liquid-crystalline phase. Spread this mixture onto thin glass plates and stack them to create a sample of uniformly aligned lipid bilayers.[9]

  • NMR Spectroscopy:

    • Place the aligned sample in the NMR spectrometer with the bilayer normal either parallel or perpendicular to the magnetic field.

    • Acquire multidimensional NMR spectra to obtain orientational constraints, such as chemical shifts and dipolar couplings.[11]

  • Structure Calculation:

    • Use the experimental NMR restraints to calculate and refine a three-dimensional model of the this compound A dimer.[9]

Visualizing this compound A Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to this compound A's structure, function, and experimental investigation.

Gramicidin_Dimerization cluster_channel Transmembrane Channel Monomer1 This compound A Monomer Channel Functional Dimer (β-helix) Monomer1->Channel Dimerization (Head-to-Head) Monomer2 This compound A Monomer Monomer2->Channel Ion_Transport cluster_membrane Cell Membrane Extracellular Extracellular Space K_out K+ Na_out Na+ Intracellular Intracellular Space Channel This compound A Channel K_in K+ Channel->K_in Efflux Na_out->Channel Influx Na_in Na+ BLM_Workflow A Prepare BLM Chamber and Electrolyte B Form Planar Lipid Bilayer (e.g., Painting Method) A->B C Incorporate this compound A Monomers B->C D Apply Voltage and Record Current C->D E Analyze Single-Channel Events (Conductance, Lifetime) D->E NMR_Workflow A Synthesize Isotopically Labeled this compound A B Reconstitute in Aligned Lipid Bilayers A->B C Acquire Solid-State NMR Spectra B->C D Extract Orientational Constraints C->D E Calculate and Refine 3D Structure D->E

References

Gramicidin D: A Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gramicidin D, a heterogeneous mixture of linear pentadecapeptide antibiotics produced by Bacillus brevis, has long been a subject of intense scientific scrutiny. Its unique mode of action, forming transmembrane channels that disrupt ion homeostasis in target cells, has made it a valuable tool in membrane biophysics and a model for understanding the function of ion channels. This technical guide provides an in-depth overview of the core physicochemical properties of this compound D, offering quantitative data, detailed experimental protocols, and visual representations of its mechanism and analytical workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and membrane protein research.

Core Physicochemical Properties

This compound D is not a single molecular entity but a mixture of Gramicidins A, B, and C, with this compound A being the most abundant component (approximately 80-85%).[1][2] These peptides are characterized by their alternating L- and D-amino acid residues, a feature that is crucial for the formation of their helical transmembrane structures.[1][2]

General Properties

A summary of the general physicochemical properties of this compound D is presented in Table 1.

PropertyValueReferences
Molecular Formula C₉₉H₁₄₀N₂₀O₁₇ (this compound A)[1]
Average Molecular Weight ~1882.33 g/mol [1][2]
Appearance White to off-white crystalline solid[3]
Melting Point 229-230 °C[1][2]
Composition This compound A (~80%), this compound B (~5%), this compound C (~15%)[1]
Solubility

This compound D is a highly hydrophobic peptide, which dictates its solubility profile. It is practically insoluble in water, forming colloidal suspensions, but is soluble in various organic solvents.[1][3]

SolventSolubilityReferences
Water6 mg/L (may form colloidal suspensions)[1]
DMSO50 mg/mL (with sonication)[4]
Ethanol> 20 mg/mL (50 mg/mL with warming)
Methanol> 20 mg/mL
Isopropanol> 20 mg/mL
Ethylene Glycol> 20 mg/mL
AcetoneModerately soluble (> 20 mg/mL)[3]
DioxanePoorly soluble[3]
Acetic AcidSoluble[1][3]
PyridineSoluble[1][3]
Diethyl EtherPractically insoluble[1]
HydrocarbonsPractically insoluble[1]
Stability

This compound D exhibits reasonable stability under specific conditions. Ethanol solutions (1 mg/mL) can be stored at 2-8 °C for up to 30 days. The stability of its dimeric channel structure in a water/methanol mixture is dependent on the conformation, with the double-stranded dimer being stabilized by methanol.[5]

Mechanism of Action: Ion Channel Formation

The primary mechanism of action of this compound D is the formation of transmembrane channels that are permeable to monovalent cations, particularly H⁺, Na⁺, and K⁺.[2][6] This disrupts the crucial ion gradients across the cell membrane, leading to cell death.[2] The process involves the insertion of this compound monomers into the lipid bilayer, followed by their dimerization to form a functional channel.

This compound D Mechanism of Action cluster_membrane Cell Membrane cluster_cellular_effects Cellular Effects Monomer_Insertion This compound Monomer Inserts into Membrane Dimerization Two Monomers Dimerize Head-to-Head Monomer_Insertion->Dimerization Channel_Formation Functional Ion Channel is Formed Dimerization->Channel_Formation Ion_Leakage Uncontrolled Influx/Efflux of Monovalent Cations Channel_Formation->Ion_Leakage Gradient_Dissipation Dissipation of Ion Gradients Ion_Leakage->Gradient_Dissipation Cell_Death Cell Death Gradient_Dissipation->Cell_Death

Mechanism of this compound D action.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the physicochemical properties of this compound D.

X-ray Crystallography

X-ray crystallography is a powerful technique to determine the three-dimensional structure of this compound D in its crystalline form.

X-ray Crystallography Workflow Start Start Dissolve Dissolve this compound D (e.g., 30 mg/mL in methanol) Start->Dissolve Add_Ion Add Cation Source (e.g., 250 mM CsCl) Dissolve->Add_Ion Crystallize Slow Evaporation to Form Crystals Add_Ion->Crystallize Mount_Crystal Mount a Single Crystal Crystallize->Mount_Crystal Xray_Diffraction Collect X-ray Diffraction Data Mount_Crystal->Xray_Diffraction Structure_Solution Solve Structure using Molecular Replacement Xray_Diffraction->Structure_Solution Refine_Structure Refine the Atomic Model Structure_Solution->Refine_Structure End End Refine_Structure->End

Workflow for X-ray Crystallography.

Protocol:

  • Sample Preparation: Dissolve commercial this compound D to a concentration of 30 mg/mL in methanol.[7]

  • Crystallization: Add CsCl to the solution to a final concentration of 250 mM.[7] Allow for slow evaporation of the solvent over several days to weeks to promote crystal growth.

  • Crystal Mounting: Carefully mount a single, well-formed crystal in a cryo-loop.

  • Data Collection: Collect X-ray diffraction data using a synchrotron or in-house X-ray source.

  • Structure Determination: Process the diffraction data and solve the structure using molecular replacement, with a known this compound structure as a search model.[7]

  • Refinement: Refine the atomic coordinates against the experimental data to obtain a final, high-resolution structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Micelles

NMR spectroscopy provides detailed information about the structure and dynamics of this compound D in a membrane-mimicking environment, such as detergent micelles.

NMR Spectroscopy Workflow Start Start Prepare_Sample Prepare Sample: This compound D in d-SDS Micelles (e.g., 50:1 SDS:this compound) Start->Prepare_Sample Acquire_Spectra Acquire 2D NMR Spectra (DQCOSY, TOCSY, NOESY) at controlled temperature Prepare_Sample->Acquire_Spectra Assign_Resonances Assign Proton Resonances Acquire_Spectra->Assign_Resonances Calculate_Distances Calculate Inter-proton Distances from NOESY data Assign_Resonances->Calculate_Distances Structure_Calculation Calculate 3D Structure using distance restraints Calculate_Distances->Structure_Calculation End End Structure_Calculation->End

Workflow for NMR Spectroscopy.

Protocol:

  • Sample Preparation: Dissolve this compound D and deuterated sodium dodecyl sulfate (d₂₅-SDS) in a 90% H₂O/10% D₂O phosphate buffer (pH 6.5) to achieve a final concentration of 5 mM this compound D and a 50:1 molar ratio of SDS to this compound.[8] Sonicate the sample for five minutes to ensure micelle formation and peptide incorporation.[8]

  • NMR Data Acquisition: Acquire a series of 2D NMR spectra (e.g., DQCOSY, TOCSY, and NOESY) on a high-field NMR spectrometer at a controlled temperature (e.g., 55°C).[8]

  • Data Processing and Analysis: Process the NMR data and assign the proton chemical shifts.

  • Structure Calculation: Use the cross-peak intensities from the NOESY spectrum to calculate inter-proton distance restraints. These restraints are then used in molecular dynamics simulations to calculate the three-dimensional structure of the micelle-bound this compound D dimer.

Differential Scanning Calorimetry (DSC)

DSC is used to study the effect of this compound D on the thermotropic properties of lipid bilayers, providing insights into its interaction with membranes.

Protocol:

  • Liposome Preparation: Prepare multilamellar vesicles (MLVs) of a chosen phospholipid (e.g., dipalmitoylphosphatidylcholine, DPPC) with and without this compound D at various molar ratios.

  • DSC Analysis: Load the liposome suspension into the DSC sample cell and an appropriate buffer into the reference cell. Scan the sample over a defined temperature range (e.g., 20-50°C) at a constant rate (e.g., 1°C/min).[9]

  • Data Analysis: Analyze the resulting thermograms to determine the phase transition temperature (Tm) and the enthalpy of the transition (ΔH). Changes in these parameters in the presence of this compound D indicate the extent of its interaction with the lipid bilayer.[10]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to investigate the secondary structure of this compound D in different environments.

Protocol:

  • Sample Preparation: Prepare solutions of this compound D (e.g., 0.02 mM) in the desired solvent or lipid environment (e.g., trifluoroethanol, ethanol, water, or liposome suspensions).[11]

  • CD Measurement: Record the CD spectrum in the far-UV region (e.g., 190-260 nm) using a CD spectropolarimeter.

  • Data Analysis: Analyze the spectral features to determine the predominant secondary structure elements (e.g., β-helix). The characteristic negative bands around 218 nm and 228 nm are indicative of the channel-forming β-helical conformation.

Dynamic Light Scattering (DLS)

DLS is utilized to determine the size distribution of this compound D nanoparticles or aggregates in solution.

Protocol:

  • Sample Preparation: Prepare a dispersion of this compound D in an aqueous solution.

  • DLS Measurement: Place the sample in the DLS instrument and measure the fluctuations in scattered light intensity over time.

  • Data Analysis: The instrument's software uses the autocorrelation function of the intensity fluctuations to calculate the hydrodynamic diameter and polydispersity index of the nanoparticles.

Ion Channel Activity Assay (Patch-Clamp)

The patch-clamp technique allows for the direct measurement of the ion flow through single this compound D channels, providing quantitative data on its conductance.

Patch-Clamp Workflow Start Start Form_Bilayer Form a Planar Lipid Bilayer across an Aperture Start->Form_Bilayer Incorporate_this compound Incorporate this compound D into the Bilayer Form_Bilayer->Incorporate_this compound Apply_Voltage Apply a Constant Voltage across the Membrane Incorporate_this compound->Apply_Voltage Record_Current Record the Resulting Ion Current Apply_Voltage->Record_Current Analyze_Current Analyze Current Traces to Determine Single-Channel Conductance Record_Current->Analyze_Current End End Analyze_Current->End

Workflow for Patch-Clamp Analysis.

Protocol:

  • Bilayer Formation: Form a planar lipid bilayer (e.g., using 1,2-diphytanoyl-sn-glycero-3-phosphocholine, DPhPC, in n-decane) across a small aperture in a Teflon partition separating two aqueous compartments.[12]

  • This compound Incorporation: Add a dilute solution of this compound D to one of the compartments. The hydrophobic peptide will spontaneously insert into the bilayer.

  • Electrophysiological Recording: Using Ag/AgCl electrodes, apply a defined voltage across the membrane and record the resulting current using a patch-clamp amplifier.[12]

  • Data Analysis: The current recordings will show discrete steps corresponding to the opening and closing of individual this compound D channels. The amplitude of these steps, divided by the applied voltage, gives the single-channel conductance.[12]

Conclusion

This compound D remains a cornerstone for research in membrane biology and biophysics. Its well-defined structure and function provide an invaluable system for investigating the principles of ion transport, lipid-protein interactions, and the mechanics of membrane disruption. The quantitative data and detailed experimental protocols presented in this guide are intended to facilitate further research and development in these critical areas. By providing a centralized resource of its core physicochemical properties, we hope to empower scientists to continue to unlock the complexities of this fascinating molecule and its interactions with biological membranes.

References

The Architecture of Antibiotic Assembly: A Technical Guide to the Biosynthesis of Gramicidin S in Bacillus brevis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate molecular machinery responsible for the synthesis of Gramicidin S, a potent cyclic decapeptide antibiotic produced by the bacterium Bacillus brevis. By leveraging a non-ribosomal peptide synthetase (NRPS) system, B. brevis constructs this complex secondary metabolite with remarkable precision. This document provides a comprehensive overview of the biosynthetic pathway, the enzymes at its core, quantitative data on their function, and detailed experimental protocols for their study, offering a valuable resource for researchers in natural product biosynthesis, enzymology, and antibiotic development.

The Non-Ribosomal Synthesis of this compound S: A Two-Enzyme Assembly Line

The biosynthesis of this compound S is a fascinating example of non-ribosomal peptide synthesis (NRPS), a process independent of messenger RNA and ribosomes. Instead, the synthesis is carried out by a duo of large, multifunctional enzymes: this compound S Synthetase I (GrsA) and this compound S Synthetase II (GrsB). These enzymes function as a modular assembly line, sequentially activating, modifying, and linking the constituent amino acids to form the final cyclic product, cyclo(-D-Phe-L-Pro-L-Val-L-Orn-L-Leu-)₂.

This compound S Synthetase I (GrsA): This smaller of the two synthetases is a 126.663-kilodalton enzyme responsible for initiating the synthesis. It is a single-module enzyme that activates L-phenylalanine and subsequently converts it to its D-isomeric form.

This compound S Synthetase II (GrsB): A much larger multienzyme, GrsB has a molecular weight of approximately 510 kDa and is composed of four distinct modules. Each module is dedicated to the activation and incorporation of a specific amino acid: L-proline, L-valine, L-ornithine, and L-leucine. The final module of GrsB contains a thioesterase (TE) domain that catalyzes the cyclization and release of two pentapeptide chains to form the dimeric decapeptide, this compound S.

The entire process is orchestrated by a series of specialized domains within each module:

  • Adenylation (A) Domain: Selects and activates a specific amino acid as an aminoacyl-adenylate at the expense of ATP.

  • Thiolation (T) Domain (or Peptidyl Carrier Protein, PCP): Covalently binds the activated amino acid via a 4'-phosphopantetheine cofactor.

  • Condensation (C) Domain: Catalyzes the formation of a peptide bond between the amino acid tethered to its own module's T-domain and the growing peptide chain attached to the T-domain of the preceding module.

  • Epimerization (E) Domain: Found in GrsA, this domain converts the L-phenylalanine tethered to the T-domain into D-phenylalanine.

  • Thioesterase (TE) Domain: Located at the C-terminus of GrsB, this domain is responsible for the cyclization and release of the final this compound S molecule.

Quantitative Insights into this compound S Synthesis

The efficiency and regulation of this compound S biosynthesis are governed by various factors, from the kinetic properties of the synthetases to the environmental conditions of the producing organism.

Enzyme Activity and Optimal Conditions

The activity of this compound S synthetase is influenced by factors such as pH and temperature. The optimal pH for the incorporation of the constituent amino acids in a cell-free system has been determined to be in the neutral to slightly alkaline range.

Amino AcidOptimal pH for Incorporation
L-Leucine7.5 - 7.7
L-Proline7.5 - 7.7
L-Phenylalanine7.7 - 7.9
L-Ornithine7.7 - 7.9
L-Valine8.0 - 8.2

The purified heavy enzyme (GrsB) has a specific activity of 24 nmol/min per mg of protein.

Kinetic Parameters of the Thioesterase Domain

The thioesterase (TE) domain of GrsB plays a crucial role in the final cyclization step. Kinetic studies on the excised GrsB TE domain with a linear decapeptidyl-SNAC substrate have provided the following parameters:

SubstrateKM (mM)kcat (min-1)kcat/KM (min-1mM-1)
Decapeptidyl-SNAC0.241.35.5
Influence of Culture Conditions on this compound S Production

The production of this compound S by Bacillus brevis is significantly affected by the composition of the culture medium and the growth phase. The synthesis of the antibiotic is typically induced as the bacterial culture transitions from the logarithmic to the stationary phase. Nutrient limitation, particularly of carbon, nitrogen, phosphorus, or sulfur, can influence the levels of this compound S synthetases.

Nutrient LimitationOptimal Dilution Rate for Synthetase Production (h-1)
Nitrogen0.40
Carbon0.32
Sulfur0.24
Phosphorus0.20

Under optimized fermentation conditions in a defined medium (F3/6), Bacillus brevis can achieve high yields of this compound S, reaching up to 1,500 mg per liter.

Visualizing the Pathway and Processes

To better understand the complex series of events in this compound S biosynthesis and its experimental investigation, the following diagrams illustrate the key pathways and workflows.

This compound S Biosynthesis Pathway cluster_GrsA This compound S Synthetase I (GrsA) cluster_GrsB This compound S Synthetase II (GrsB) GrsA A T E GrsA:A->GrsA:T GrsA:T->GrsA:E AMP_PPi1 AMP + PPi GrsA:A->AMP_PPi1 D_Phe D-Phe-S-GrsA GrsA:E->D_Phe GrsB_Pro C A T GrsB_Pro:A->GrsB_Pro:T AMP_PPi2 AMP + PPi GrsB_Pro:A->AMP_PPi2 Pro_Peptide D-Phe-L-Pro-S-GrsB GrsB_Pro:C->Pro_Peptide GrsB_Val C A T GrsB_Val:A->GrsB_Val:T AMP_PPi3 AMP + PPi GrsB_Val:A->AMP_PPi3 Val_Peptide ... GrsB_Val:C->Val_Peptide GrsB_Orn C A T GrsB_Orn:A->GrsB_Orn:T AMP_PPi4 AMP + PPi GrsB_Orn:A->AMP_PPi4 Orn_Peptide ... GrsB_Orn:C->Orn_Peptide GrsB_Leu C A T TE GrsB_Leu:A->GrsB_Leu:T AMP_PPi5 AMP + PPi GrsB_Leu:A->AMP_PPi5 Pentapeptide1 Pentapeptide 1 GrsB_Leu:C->Pentapeptide1 GramicidinS This compound S GrsB_Leu:TE->GramicidinS Dimerization & Cyclization ATP1 ATP ATP1->GrsA:A L_Phe L-Phe L_Phe->GrsA:A D_Phe->GrsB_Pro:C ATP2 ATP ATP2->GrsB_Pro:A L_Pro L-Pro L_Pro->GrsB_Pro:A Pro_Peptide->GrsB_Val:C ATP3 ATP ATP3->GrsB_Val:A L_Val L-Val L_Val->GrsB_Val:A Val_Peptide->GrsB_Orn:C ATP4 ATP ATP4->GrsB_Orn:A L_Orn L-Orn L_Orn->GrsB_Orn:A Orn_Peptide->GrsB_Leu:C ATP5 ATP ATP5->GrsB_Leu:A L_Leu L-Leu L_Leu->GrsB_Leu:A Pentapeptide1->GrsB_Leu:TE Pentapeptide2 Pentapeptide 2 Pentapeptide2->GrsB_Leu:TE

Caption: The modular enzymatic pathway for this compound S biosynthesis.

Experimental_Workflow_Purification start Bacillus brevis Culture centrifugation Cell Harvesting (Centrifugation) start->centrifugation cell_pellet Cell Pellet centrifugation->cell_pellet supernatant Supernatant (Discard) centrifugation->supernatant lysis Cell Lysis (e.g., Sonication) cell_pellet->lysis cell_extract Crude Cell Extract lysis->cell_extract fractionation Ammonium Sulfate Fractionation cell_extract->fractionation protein_precipitate Protein Precipitate fractionation->protein_precipitate chromatography1 Ornithine-Sepharose 4B Chromatography protein_precipitate->chromatography1 chromatography2 DEAE-Cellulose Chromatography chromatography1->chromatography2 chromatography3 Ultrogel AcA 22 Chromatography chromatography2->chromatography3 purified_enzyme Purified this compound S Synthetase chromatography3->purified_enzyme

Caption: Workflow for the purification of this compound S synthetase.

Experimental_Workflow_Analysis sample Fermentation Broth / Cell Extract extraction Solvent Extraction sample->extraction crude_extract Crude this compound S Extract extraction->crude_extract hplc High-Performance Liquid Chromatography (HPLC) crude_extract->hplc quantification Quantification (UV Detection at 235 nm) hplc->quantification ms Mass Spectrometry (MS) for Confirmation hplc->ms results This compound S Concentration quantification->results

Caption: Analytical workflow for the quantification of this compound S.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments in the study of this compound S biosynthesis.

Fermentation of Bacillus brevis for this compound S Production

This protocol describes the cultivation of Bacillus brevis to induce the production of this compound S.

Materials:

  • Bacillus brevis strain (e.g., ATCC 9999)

  • Pre-culture medium (e.g., Skim milk medium)

  • Main fermentation medium (e.g., Defined medium F3/6 containing fructose, amino acids, and mineral salts)

  • Sterile flasks and incubator shaker

Procedure:

  • Pre-culture: Inoculate a single colony of B. brevis into 50 mL of pre-culture medium in a 250 mL flask. Incubate at 37°C with shaking at 200 rpm for 12-16 hours.

  • Inoculation: Transfer the pre-culture to the main fermentation medium at a 1:100 dilution.

  • Fermentation: Incubate the main culture at 37°C with vigorous shaking (250 rpm) for 48-72 hours. This compound S production typically commences as the culture enters the stationary phase.

  • Monitoring: Periodically withdraw samples to measure cell density (OD600) and this compound S concentration by HPLC.

Purification of this compound S Synthetase

This protocol outlines the steps for isolating the this compound S synthetase complex from B. brevis cells.

Materials:

  • B. brevis cell pellet from a high-yield fermentation

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, protease inhibitors)

  • Ammonium sulfate

  • Chromatography resins: Ornithine-Sepharose 4B, DEAE-cellulose, Ultrogel AcA 22

  • Chromatography system

Procedure:

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and disrupt the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to remove cell debris.

  • Ammonium Sulfate Fractionation: Slowly add solid ammonium sulfate to the supernatant to achieve a 30-60% saturation. Stir for 1 hour at 4°C and collect the precipitate by centrifugation.

  • Dialysis: Resuspend the pellet in a minimal volume of chromatography buffer and dialyze against the same buffer overnight to remove excess salt.

  • Affinity Chromatography: Load the dialyzed sample onto an Ornithine-Sepharose 4B column. Elute the bound synthetase with a salt gradient.

  • Ion-Exchange Chromatography: Pool the active fractions and apply them to a DEAE-cellulose column. Elute with a salt gradient.

  • Size-Exclusion Chromatography: Further purify the active fractions on an Ultrogel AcA 22 column to separate proteins based on size.

  • Purity Analysis: Assess the purity of the final enzyme preparation by SDS-PAGE.

ATP-Pyrophosphate (PPi) Exchange Assay for Amino Acid Activation

This assay measures the adenylation activity of the A-domains by quantifying the rate of ATP-[³²P]PPi exchange.

Materials:

  • Purified this compound S synthetase

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.8, 10 mM MgCl₂, 2 mM DTT)

  • ATP and [³²P]PPi

  • Individual L-amino acids

  • Activated charcoal solution

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, [³²P]PPi, a specific L-amino acid, and the purified enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).

  • Quenching: Stop the reaction by adding a solution of activated charcoal, which binds the newly formed [³²P]ATP.

  • Washing: Pellet the charcoal by centrifugation and wash it several times to remove unincorporated [³²P]PPi.

  • Quantification: Resuspend the charcoal pellet in a scintillation cocktail and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the rate of amino acid activation.

HPLC Quantification of this compound S

This method allows for the accurate determination of this compound S concentration in fermentation broths or extracts.

Materials:

  • This compound S standard

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., X-Bridge phenyl column)

  • Mobile phase: Acetonitrile and a suitable buffer (e.g., octane sulfonic acid, pH 2.5) in a 50:50 v/v ratio

  • Extraction solvent (e.g., ethanol)

Procedure:

  • Sample Preparation: Extract this compound S from the sample using a suitable solvent. Centrifuge to remove insoluble material and filter the supernatant.

  • HPLC Analysis: Inject the prepared sample onto the HPLC system.

  • Elution: Use an isocratic elution with the specified mobile phase at a flow rate of 1 mL/min.

  • Detection: Monitor the absorbance at 235 nm.

  • Quantification: Create a standard curve using known concentrations of the this compound S standard. Determine the concentration in the sample by comparing its peak area to the standard curve. The retention time for this compound S is approximately 2.49 minutes under these conditions.

Conclusion

The biosynthesis of this compound S in Bacillus brevis is a testament to the elegance and efficiency of non-ribosomal peptide synthesis. The modular nature of the GrsA and GrsB synthetases provides a robust and programmable platform for the construction of this complex antibiotic. A thorough understanding of this pathway, from the kinetics of the individual enzymatic domains to the influence of fermentation conditions, is crucial for efforts to harness and engineer these systems for the production of novel and improved therapeutic agents. The detailed protocols provided herein offer a practical guide for researchers to explore and exploit the fascinating world of NRPS-mediated natural product biosynthesis.

An In-depth Technical Guide to the Core Differences Between Gramicidin A, S, and D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the structural, functional, and biophysical differences between gramicidin A, S, and D. It is intended to serve as a detailed resource for researchers and professionals involved in antimicrobial research and drug development.

Introduction

Gramicidins are a class of polypeptide antibiotics produced by the soil bacterium Brevibacillus brevis. First isolated in the late 1930s, they were among the first commercially manufactured antibiotics.[1] Despite their long history, their distinct mechanisms of action and structural properties continue to make them subjects of significant scientific interest, particularly in the face of rising antimicrobial resistance. This guide will dissect the core distinctions between the three primary types: this compound A, S, and D.

Structural and Physicochemical Properties

A fundamental difference lies in their primary and secondary structures. This compound A is a linear polypeptide, while this compound S is a cyclic peptide.[1][2] this compound D is not a single entity but rather a mixture of this compound A, B, and C.[1]

This compound A is a 15-amino acid linear polypeptide with alternating L- and D-amino acids. Its sequence is formyl-L-X-Gly-L-Ala-D-Leu-L-Ala-D-Val-L-Val-D-Val-L-Trp-D-Leu-L-Y-D-Leu-L-Trp-D-Leu-L-Trp-ethanolamine. The variation at the X and Y positions gives rise to different subtypes. In this compound A, Y is L-tryptophan.[1]

This compound S is a cyclic decapeptide, specifically a cyclodecapeptide constructed of two identical pentapeptides joined head to tail: cyclo(-Val-Orn-Leu-D-Phe-Pro-)2.[2] This cyclic structure imparts significant conformational rigidity.

This compound D is the commercially available mixture of linear gramicidins, primarily composed of approximately 80% this compound A, 5% this compound B (where L-tryptophan at position 11 is replaced by L-phenylalanine), and 15% this compound C (where L-tryptophan at position 11 is replaced by L-tyrosine).[1]

The distinct structures of these peptides directly influence their physicochemical properties, as summarized in the table below.

Data Presentation: Physicochemical Properties
PropertyThis compound AThis compound SThis compound D
Structure Linear pentadecapeptide[1]Cyclic decapeptide[2]Mixture of linear gramicidins (A, B, C)[1]
Molecular Formula C₉₉H₁₄₀N₂₀O₁₇[3]C₆₀H₉₂N₁₂O₁₀[4]C₉₆H₁₃₅N₁₉O₁₆ (major component)[5]
Molecular Weight ( g/mol ) ~1882.3[3]~1141.4[4]~1811.2 (major component)[5]
Water Solubility Minimally soluble (6 mg/L), forms colloidal suspensions[1]Practically insoluble in water[6]Practically insoluble in water[7]
Organic Solvent Solubility Soluble in small alcohols, acetic acid, pyridine; poorly soluble in acetone and dioxane[1]Soluble in organic solvents[8]Soluble in lower alcohols and dilute acids[7]

Mechanism of Action

The structural disparities between the linear and cyclic gramicidins lead to fundamentally different mechanisms of antimicrobial action.

This compound A and D: Transmembrane Ion Channel Formation

This compound A and the components of this compound D function as ionophores. They form ion channels within the lipid bilayers of cell membranes.[1] This process involves the head-to-head dimerization of two this compound monomers, creating a transmembrane β-helical structure.[1] This channel allows the passive diffusion of monovalent cations, such as K⁺ and Na⁺, across the membrane, disrupting the essential ion gradients necessary for cellular function.[1][5] This dissipation of the transmembrane potential inhibits vital processes like ATP synthesis, ultimately leading to cell death.[1][3]

GramicidinA_Mechanism cluster_membrane Bacterial Cell Membrane cluster_this compound This compound A Action cluster_ions Ion Disruption Extracellular Space Extracellular Space Na_in Na+ Lipid Bilayer Lipid Bilayer Cytoplasm Cytoplasm Monomer1 This compound A Monomer Monomer1->Lipid Bilayer Insertion Dimer Transmembrane Dimer (Channel) Monomer1->Dimer Monomer2 This compound A Monomer Monomer2->Lipid Bilayer Insertion Monomer2->Dimer Dimerization Ion_Flow Ion Flux Dimer->Ion_Flow Forms Channel K_out K+ Ion_Flow->K_out Efflux Cell_Death Cell Death Ion_Flow->Cell_Death Disrupts Ion Gradient Na_in->Ion_Flow Influx

This compound A/D ion channel formation and disruption of ion gradients.
This compound S: Membrane Disruption

In contrast to the channel-forming mechanism of this compound A/D, this compound S acts by disrupting the integrity of the bacterial cell membrane.[2] Its amphipathic nature, with hydrophobic and charged amino acid residues, allows it to interact with and insert into the lipid bilayer.[2] This insertion perturbs the lipid packing and increases the permeability of the membrane, leading to leakage of cellular contents and ultimately cell lysis.[2] It is generally accepted that this disruption does not involve the formation of discrete, stable pores in the same manner as this compound A.[2]

GramicidinS_Mechanism GramicidinS This compound S (Amphipathic) ElectrostaticInteraction Electrostatic Interaction GramicidinS->ElectrostaticInteraction BacterialMembrane Bacterial Cell Membrane (Negatively Charged) BacterialMembrane->ElectrostaticInteraction HydrophobicInsertion Insertion of Hydrophobic Residues ElectrostaticInteraction->HydrophobicInsertion MembranePerturbation Lipid Packing Disruption HydrophobicInsertion->MembranePerturbation PermeabilityIncrease Increased Membrane Permeability MembranePerturbation->PermeabilityIncrease Leakage Leakage of Cytoplasmic Contents PermeabilityIncrease->Leakage CellDeath Cell Lysis and Death Leakage->CellDeath

Mechanism of membrane disruption by this compound S.

Antimicrobial Spectrum and Clinical Use

The differences in their mechanisms of action are reflected in their antimicrobial spectra and clinical applications.

This compound A and D are primarily effective against Gram-positive bacteria.[1] Their use is generally restricted to topical applications, such as in eye drops and ointments for skin infections, due to their hemolytic activity at higher concentrations.[1]

This compound S exhibits a broader spectrum of activity, being effective against both Gram-positive and some Gram-negative bacteria, as well as some fungi.[2] However, it also displays significant hemolytic activity, which similarly limits its use to topical applications.[2]

Data Presentation: Minimum Inhibitory Concentrations (MIC)
MicroorganismThis compound A (μg/mL)This compound S (μg/mL)This compound D (μg/mL)
Staphylococcus aureus~0.5[9]3.9 - 7.8[2]Not specified, but active[7]
Escherichia coliPoor activity[10]3 - 32[11][12]Not very effective[13]
Pseudomonas aeruginosaNot specified16 - 128[11][14]Not specified
Candida albicansNot specifiedActive[2]Active[15]

Experimental Protocols

The elucidation of the mechanisms of action of gramicidins has been made possible through various biophysical and microbiological techniques. Below are detailed methodologies for key experiments.

Planar Lipid Bilayer (PLB) for this compound A/D Channel Characterization

This technique is used to measure the electrical properties of single ion channels.

Materials:

  • This compound A stock solution (e.g., in ethanol)

  • Lipid solution (e.g., diphytanoylphosphatidylcholine in n-decane)

  • Teflon partition with a small aperture (100-200 µm)

  • Two aqueous compartments filled with electrolyte solution (e.g., 1 M KCl, buffered to pH 7.0)

  • Ag/AgCl electrodes

  • High-gain, low-noise current amplifier

Protocol:

  • Bilayer Formation:

    • Painting Method: Apply a small amount of the lipid solution across the aperture in the Teflon partition separating the two aqueous compartments. The lipid film will spontaneously thin to form a bilayer, which can be monitored by observing a decrease in light reflectance (black lipid membrane formation).

    • Monolayer Folding Method: Lower the aqueous solution below the aperture. Apply the lipid solution to the surface of the aqueous phase in both chambers to form monolayers. Slowly raise the water level past the aperture, allowing the two monolayers to combine and form a bilayer.

  • This compound Incorporation: Add a small volume of diluted this compound A stock solution to the aqueous electrolyte on both sides of the bilayer to achieve a final concentration in the nanomolar range.

  • Data Acquisition: Apply a transmembrane potential (e.g., 100 mV) using the Ag/AgCl electrodes and record the resulting current using the amplifier. The formation and dissociation of individual this compound channels will be observed as discrete, stepwise changes in the current.

  • Data Analysis: The amplitude of the current steps corresponds to the single-channel conductance, and the duration of the steps represents the channel lifetime.

Membrane Permeabilization Assay for this compound S

This assay measures the ability of a compound to disrupt the bacterial membrane, leading to the leakage of intracellular components.

Materials:

  • This compound S

  • Bacterial culture (e.g., S. aureus) in logarithmic growth phase

  • Fluorescent dyes:

    • diSC₃(5) (a membrane potential-sensitive dye)

    • Propidium Iodide (PI) (a nucleic acid stain that only enters cells with compromised membranes)

  • Phosphate-buffered saline (PBS) with glucose

  • 96-well black microtiter plates

  • Fluorometric microplate reader

Protocol:

  • Bacterial Preparation: Wash and resuspend the bacterial cells in PBS with glucose to a specific optical density.

  • Assay Setup: In the wells of the microtiter plate, combine the bacterial suspension with diSC₃(5) and PI.

  • Peptide Addition: Add serial dilutions of this compound S to the wells. Include a negative control (no peptide) and a positive control (a known membrane-permeabilizing agent).

  • Fluorescence Measurement: Immediately begin measuring the fluorescence of diSC₃(5) (excitation ~622 nm, emission ~670 nm) and PI (excitation ~535 nm, emission ~617 nm) over time at 37°C.

  • Data Analysis: An increase in diSC₃(5) fluorescence indicates membrane depolarization. An increase in PI fluorescence indicates membrane permeabilization and loss of integrity.

Minimum Inhibitory Concentration (MIC) Determination

This standard protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound A, S, or D

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene microtiter plates

  • Spectrophotometer

Protocol:

  • Inoculum Preparation: Grow the bacterial strain overnight in MHB. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Peptide Dilution: Prepare a serial two-fold dilution of the this compound in MHB in the wells of the microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the this compound at which there is no visible growth of the bacteria, which can be assessed visually or by measuring the optical density at 600 nm.

Experimental_Workflow cluster_mic MIC Determination cluster_plb Planar Lipid Bilayer cluster_perm Membrane Permeabilization Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculation Inoculate Microtiter Plate Inoculum_Prep->Inoculation Peptide_Dilution Serial Dilution of This compound Peptide_Dilution->Inoculation Incubation Incubate at 37°C Inoculation->Incubation MIC_Reading Read MIC Incubation->MIC_Reading Bilayer_Formation Form Bilayer (Painting/Folding) Gramicidin_Addition Add this compound to Aqueous Phase Bilayer_Formation->Gramicidin_Addition Voltage_Clamp Apply Transmembrane Potential Gramicidin_Addition->Voltage_Clamp Current_Recording Record Single-Channel Currents Voltage_Clamp->Current_Recording Data_Analysis_PLB Analyze Conductance and Lifetime Current_Recording->Data_Analysis_PLB Cell_Prep Prepare Bacterial Suspension with Dyes Peptide_Addition_Perm Add this compound S Cell_Prep->Peptide_Addition_Perm Fluorescence_Measurement Measure Fluorescence Over Time Peptide_Addition_Perm->Fluorescence_Measurement Data_Analysis_Perm Analyze Depolarization and Permeabilization Fluorescence_Measurement->Data_Analysis_Perm

Workflow for key experimental protocols.

Conclusion

This compound A, S, and D, while all potent antimicrobial peptides derived from the same bacterial source, represent distinct classes of antibiotics with unique structures and mechanisms of action. This compound A and its congeners in the this compound D mixture function as elegant examples of ion channel-forming antibiotics, while the cyclic this compound S employs a more direct and disruptive assault on the bacterial membrane. Understanding these core differences is crucial for the rational design of novel antimicrobial agents and for optimizing the application of these classic antibiotics in the ongoing battle against infectious diseases. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of these and other membrane-active antimicrobial compounds.

References

Gramicidin: A Versatile Model System for Unraveling Membrane Biophysics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Gramicidin, a linear pentadecapeptide antibiotic, has long been a cornerstone of membrane biophysics research. Its well-defined structure and mechanism of forming discrete, cation-selective channels in lipid bilayers make it an invaluable model system for investigating the fundamental principles of ion transport, protein-lipid interactions, and the influence of the membrane environment on protein function. This technical guide provides a comprehensive overview of this compound's role as a model system, detailing its biophysical properties, key experimental methodologies, and the intricate relationship between the peptide and the lipid bilayer.

The this compound Channel: Structure and Function

This compound A, the most commonly studied variant, is a 15-amino acid peptide with alternating L- and D-amino acids, resulting in a unique β-helical secondary structure.[1][2] The functional ion channel is formed by the transmembrane dimerization of two this compound monomers, one residing in each leaflet of the lipid bilayer.[3][4] This "head-to-head" dimerization at the N-termini creates a continuous, narrow pore, approximately 4 Å in diameter and 26 Å in length, that spans the hydrophobic core of the membrane.[3][4] This pore allows for the passive transport of monovalent cations, such as Na⁺ and K⁺, down their electrochemical gradient, while being impermeable to anions and divalent cations.[3] The transient nature of this dimer, with a finite lifetime, provides a dynamic system to study the kinetics of protein association and dissociation within a membrane environment.[5]

Quantitative Biophysical Data

The biophysical properties of the this compound channel are exquisitely sensitive to its environment, including the composition of the lipid bilayer and the nature of the permeating ions. The following tables summarize key quantitative data from single-channel recording, differential scanning calorimetry (DSC), and isothermal titration calorimetry (ITC) experiments.

Table 1: Single-Channel Conductance of this compound A in Various Electrolytes and Lipid Bilayers

Lipid Bilayer CompositionElectrolyte (1 M)Applied Voltage (mV)Single-Channel Conductance (γ) in pSReference(s)
DPhPC/n-decaneKCl100~40[6]
DPhPC/n-decaneNaCl100~28[6]
DPhPC/n-decaneCsCl100~60-80[6]
GMO/decaneKCl10011[7]
DOPE/decaneKCl10022[7]
DOPC/decaneKCl10020[7]
Thylakoid Membrane10 mM NaClNot specified~0.5[8]

Table 2: this compound A Channel Lifetime in Different Lipid Environments

Lipid Bilayer CompositionHydrophobic Thickness (Å)Mean Channel Lifetime (τ) in secondsReference(s)
Monoacylglycerols22~0.4[9]
Monoacylglycerols26~1.0[9]
Monoacylglycerols31~2.0[9]
Asolectin/7-dehydrocholesterolNot specified~2.0 (from dissociation rate of 0.5 s⁻¹)[5]
DOPCThinnerShorter[10]
DPhPCThickerLonger[10]

Table 3: Thermodynamic Parameters of this compound Dimerization and Lipid Interaction

SystemMethodΔH (kcal/mol)ΔS (cal/mol·K)ΔG (kcal/mol)ΔCₚ (kcal/mol·K)Reference(s)
This compound S analogue (GS14dK4) with POPG vesiclesITC+8.7--Not reported[11]
This compound S analogue (GS14dK4) with POPC vesiclesITCWeak binding--Not reported[11]
CLC Transporter Dimerization (for comparison)van't Hoff analysis+10.0 ± 2.7+78 ± 9--2.0 ± 0.3[12]
This compound A Dimerization in DC₁₈:₁PCMD Simulations---14.4 ± 0.3Not reported[3]
This compound A Dimerization in DC₂₀:₁PCMD Simulations---11.5 ± 0.7Not reported[3]
This compound A Dimerization in DC₂₂:₁PCMD Simulations---6.2 ± 0.6Not reported[3]

Key Experimental Protocols

Single-Channel Recording using Planar Lipid Bilayers (PLB)

This technique allows for the direct observation of the opening and closing of individual this compound channels and the measurement of their conductance and lifetime.

Materials:

  • Planar lipid bilayer workstation with a two-chamber cuvette separated by a thin septum with a small aperture (e.g., 100-200 µm).

  • Low-noise patch-clamp amplifier and data acquisition system.

  • Ag/AgCl electrodes.

  • Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) in n-decane at 10-25 mg/mL).

  • This compound A stock solution (e.g., 1 µg/mL in ethanol).

  • Electrolyte solution (e.g., 1 M KCl, buffered with 10 mM HEPES to pH 7.0).

Procedure:

  • Chamber Preparation: Thoroughly clean the cuvette and septum. Fill both chambers with the electrolyte solution.

  • Electrode Placement: Place an Ag/AgCl electrode in each chamber, connecting them to the amplifier's headstage.

  • Bilayer Formation (Painting Method): Apply a small amount of the lipid solution across the aperture using a fine brush or glass rod. The lipid film will spontaneously thin to form a bilayer, which can be monitored by an increase in membrane capacitance and the appearance of a "black" membrane under reflected light.

  • This compound Incorporation: Add a small volume of the this compound A stock solution to one or both chambers and stir gently. Monomers will spontaneously insert into the lipid leaflets.

  • Data Acquisition: Apply a constant voltage (e.g., +100 mV) across the bilayer and record the resulting current. The opening and closing of this compound channels will appear as discrete, step-like changes in the current trace.

  • Data Analysis: Analyze the current steps to determine the single-channel conductance (amplitude of the step) and the channel lifetime (duration of the open state).

Differential Scanning Calorimetry (DSC)

DSC is used to study the effect of this compound on the thermotropic phase behavior of lipid bilayers, providing insights into how the peptide perturbs the packing and order of the lipid acyl chains.

Materials:

  • High-sensitivity differential scanning calorimeter.

  • Lipid of choice (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC).

  • This compound A.

  • Appropriate buffer solution.

Procedure:

  • Liposome Preparation: Prepare multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) of the desired lipid composition. A common method is the lipid film hydration technique.

  • Sample Preparation: For studying the effect of this compound, the peptide can be co-dissolved with the lipid in an organic solvent before film formation or added to pre-formed liposomes. The final lipid concentration is typically in the range of 1-5 mg/mL.

  • DSC Measurement:

    • Load the liposome suspension into the sample cell and an equal volume of buffer into the reference cell.

    • Equilibrate the system at a temperature below the expected phase transition.

    • Scan the temperature at a controlled rate (e.g., 1°C/min) through the phase transition.

    • Record the differential power required to maintain a zero temperature difference between the sample and reference cells as a function of temperature.

  • Data Analysis: The resulting thermogram will show one or more endothermic peaks corresponding to the lipid phase transitions. Analyze the main phase transition (gel to liquid-crystalline) for changes in the transition temperature (Tₘ) and the enthalpy of the transition (ΔH). Broadening of the peak and shifts in Tₘ indicate perturbation of the lipid bilayer by this compound.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of this compound to lipid vesicles, providing a complete thermodynamic profile of the interaction.

Materials:

  • Isothermal titration calorimeter.

  • Large unilamellar vesicles (LUVs) of the desired lipid composition.

  • This compound A solution.

Procedure:

  • Sample Preparation: Prepare LUVs at a known concentration. Prepare a solution of this compound A in the same buffer. Degas both solutions before the experiment.

  • ITC Measurement:

    • Load the LUV suspension into the sample cell.

    • Load the this compound A solution into the injection syringe.

    • Set the experimental temperature.

    • Perform a series of small, sequential injections of the this compound solution into the LUV suspension.

    • The instrument measures the heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat flow peaks to obtain the enthalpy change per injection. Plot the enthalpy change per mole of injectant against the molar ratio of this compound to lipid. Fit the resulting binding isotherm to an appropriate binding model to determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy (ΔH) of the interaction. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Visualizing Key Processes and Relationships

The following diagrams, generated using the DOT language, illustrate fundamental concepts in the study of this compound.

GramicidinChannelFormation cluster_aqueous Aqueous Phase cluster_membrane Lipid Bilayer gA_aq This compound A Monomer gA_mono_upper Monomer (Upper Leaflet) gA_aq->gA_mono_upper Partitioning gA_mono_lower Monomer (Lower Leaflet) gA_aq->gA_mono_lower Partitioning gA_dimer Functional Dimer (Channel) gA_mono_upper->gA_dimer Dimerization gA_mono_lower->gA_dimer Dimerization gA_dimer->gA_mono_upper Dissociation gA_dimer->gA_mono_lower Dissociation

Caption: this compound A channel formation and dissociation pathway.

SingleChannelRecordingWorkflow prep Prepare Lipid and this compound Solutions setup Set up Planar Lipid Bilayer Apparatus prep->setup form Form Bilayer Across Aperture setup->form incorp Incorporate this compound into Bilayer form->incorp record Apply Voltage and Record Current incorp->record analyze Analyze Current Traces for Conductance and Lifetime record->analyze GramicidinPropertiesInfluences Properties This compound Channel Properties (Conductance, Lifetime) Lipid Lipid Bilayer (Thickness, Curvature, Charge) Lipid->Properties Ion Ion Properties (Concentration, Type) Ion->Properties Voltage Applied Voltage Voltage->Properties Temp Temperature Temp->Properties

References

Conformational States of Gramicidin in Lipid Bilayers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gramicidin A, a linear pentadecapeptide antibiotic, has long served as a quintessential model for understanding the biophysics of ion channels and peptide-lipid interactions. Its ability to form discrete, ion-permeable channels in lipid bilayers is a direct consequence of its conformational plasticity. This technical guide provides an in-depth exploration of the various conformational states of this compound within a lipid membrane environment, detailing the quantitative biophysical parameters, experimental methodologies for their characterization, and the intricate interplay between the peptide and its surrounding lipid milieu.

The Conformational Landscape of this compound

This compound A's primary sequence, with its alternating L- and D-amino acids, allows it to adopt unique helical structures that are inaccessible to proteins composed solely of L-amino acids.[1] In a lipid bilayer, this compound exists in a dynamic equilibrium between several conformational states, the most prominent of which are the channel-forming dimer and various non-conducting species.

The Conducting Channel: The Head-to-Head β-Helical Dimer

The functionally active form of this compound is a head-to-head (N-terminus to N-terminus) dimer of two right-handed β-helical monomers.[2][3] This dimeric structure forms a continuous transmembrane pore, approximately 4 Å in diameter and 26 Å in length, which is selectively permeable to monovalent cations.[2][4] The formation of this channel is a dynamic process involving the insertion of monomers into opposite leaflets of the lipid bilayer followed by their association at the bilayer midplane, stabilized by six intermolecular hydrogen bonds.[2][5]

Non-Channel Conformations

Beyond the canonical channel-forming dimer, this compound can adopt several non-conducting conformations within the lipid bilayer. These include:

  • Monomers: Individual this compound molecules can exist as monomers within a single leaflet of the bilayer.[1] The equilibrium between monomers and dimers is a key factor in determining the overall channel activity.[5]

  • Double Helices: this compound can also form double-stranded helices, which can be either parallel or antiparallel.[1][6] These conformations are generally considered non-conductive. The relative population of these double-helical forms can be influenced by the lipid environment and the solvent used during sample preparation.[1][7] In the gel phase of saturated phosphatidylcholines, the proportion of double helices increases in the order: DLPC < DMPC < DSPC < DPPC.[1]

The equilibrium between these different conformational states is subtly regulated by the physical properties of the lipid bilayer, including its thickness, curvature, and composition.[5][8]

G Monomer Monomer (in single leaflet) Dimer Channel-Forming Dimer (Head-to-Head β-Helix) Monomer->Dimer Dimerization DoubleHelix Non-Conducting Double Helices Monomer->DoubleHelix Conformational Change Aggregate Aggregates Monomer->Aggregate Dimer->Monomer Dissociation DoubleHelix->Monomer Conformational Change DoubleHelix->Aggregate G start Start: This compound & Lipid in Organic Solvent deposition Deposition on Glass Plates start->deposition evaporation Solvent Evaporation deposition->evaporation hydration Hydration evaporation->hydration nmr Solid-State NMR Spectroscopy hydration->nmr analysis Data Analysis: Orientational Constraints nmr->analysis structure Structure Calculation analysis->structure end End: High-Resolution Structure structure->end

References

Dawn of the Antibiotic Era: An In-depth Technical Guide to the Early Studies on Gramicidin's Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal early studies on the antibacterial spectrum of gramicidin, the first commercially produced antibiotic. Discovered by René Dubos and further characterized with Rollin Hotchkiss in the late 1930s and early 1940s, this compound's targeted efficacy against Gram-positive bacteria marked a pivotal moment in the fight against infectious diseases. This document provides a comprehensive overview of the initial quantitative data, the experimental methodologies employed, and a visualization of the workflow used to determine its antibacterial properties.

Quantitative Antibacterial Spectrum of this compound

The initial research on this compound, emerging from the work of Dubos and Hotchkiss, established its potent but selective antibacterial activity. The following tables summarize the quantitative data from these pioneering studies, primarily focusing on the crude extract known as tyrothricin (which contains this compound and tyrocidine) and the more refined this compound fraction. The data is presented as the minimum concentration required to inhibit bacterial growth, a precursor to the modern Minimum Inhibitory Concentration (MIC).

Bacterial SpeciesGram StainInhibitory Concentration of this compound (µg/mL)Reference
Diplococcus pneumoniaePositive0.5 - 2.5(Hotchkiss & Dubos, 1941)
Streptococcus pyogenes (hemolytic)Positive5 - 20(Hotchkiss & Dubos, 1941)
Streptococcus faecalisPositive20 - 60(Hotchkiss & Dubos, 1941)
Streptococcus salivariusPositive10 - 60(Hotchkiss & Dubos, 1941)
Staphylococcus aureusPositive100 - 300 (some strains not inhibited by 300)(Hotchkiss & Dubos, 1941)
Gram-Negative BacilliNegativeIneffective(Dubos, 1939)[1]

Table 1: Early Determinations of this compound's Antibacterial Activity. This table illustrates the selective efficacy of this compound against Gram-positive bacteria, with notable variations in susceptibility among different species.

Experimental Protocols

The methodologies employed in these early studies laid the groundwork for future antibiotic susceptibility testing. The following is a detailed reconstruction of the key experimental protocols based on the publications of Dubos and Hotchkiss.

Preparation of this compound Stock Solution
  • Extraction: The active substance, initially termed tyrothricin, was extracted from cultures of the soil bacterium Bacillus brevis.[2]

  • Fractionation: Tyrothricin was later fractionated to separate the two active components: this compound and tyrocidine.[3]

  • Purification and Crystallization: The this compound fraction was purified and crystallized to obtain a more homogenous substance for testing.[2]

  • Stock Solution Preparation: A known weight of the crystalline this compound was dissolved in a small amount of ethanol and then diluted with sterile distilled water or saline to create a stock solution of a specific concentration.

Broth Dilution Method for Determining Antibacterial Activity

The primary method used to quantify the antibacterial spectrum was a serial broth dilution technique.

  • Media Preparation: A suitable liquid culture medium, such as nutrient broth or a specific medium tailored for the growth of the test organism, was prepared and sterilized.

  • Serial Dilution: A series of sterile test tubes were prepared. The first tube contained a specific volume of the culture medium and a measured amount of the this compound stock solution to achieve the highest desired concentration. Subsequent tubes contained only the culture medium.

  • A fixed volume of the solution from the first tube was transferred to the second tube, and the contents were thoroughly mixed. This process was repeated sequentially for the remaining tubes, creating a series of twofold or tenfold dilutions of this compound.

  • Inoculation: Each tube, including a control tube with no this compound, was inoculated with a standardized suspension of the bacterial culture to be tested.

  • Incubation: The inoculated tubes were incubated under optimal conditions for bacterial growth (e.g., 37°C for 18-24 hours).

  • Observation and Interpretation: After incubation, the tubes were visually inspected for turbidity, which indicates bacterial growth. The lowest concentration of this compound that completely inhibited visible growth was recorded as the inhibitory concentration.

Experimental Workflow

The logical flow of the early experiments to determine the antibacterial spectrum of this compound can be visualized as follows:

Experimental_Workflow Workflow for Determining this compound's Antibacterial Spectrum (circa 1940) cluster_preparation Preparation of Materials cluster_assay Antibacterial Assay cluster_data Data Analysis and Interpretation A Isolation and Culture of Bacillus brevis B Extraction of Tyrothricin A->B C Fractionation and Purification of this compound B->C D Preparation of this compound Stock Solution C->D E Preparation of Serial Dilutions of this compound D->E Introduce to Assay F Inoculation with Test Bacteria E->F G Incubation F->G H Observation of Bacterial Growth (Turbidity) G->H I Determination of Inhibitory Concentration H->I J Recording of Inhibitory Concentrations I->J Collect Data K Comparison of Activity Against Different Bacterial Species J->K L Conclusion on Antibacterial Spectrum K->L

References

Methodological & Application

Gramicidin Perforated Patch Clamp Protocol for Neurons: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The gramicidin perforated patch clamp technique is a specialized electrophysiological method that allows for the electrical access to a neuron's interior while preserving the endogenous intracellular environment. Unlike conventional whole-cell patch clamp, where the cell's cytoplasm is dialyzed with the pipette solution, the this compound perforated patch method utilizes the pore-forming antibiotic this compound to create small, cation-selective channels in the cell membrane under the pipette tip. This preserves the intracellular concentration of anions, such as chloride, and larger molecules, making it an invaluable tool for studying ion channels, receptors, and signaling pathways that are sensitive to the intracellular milieu.[1][2][3] This is particularly crucial for investigating the physiology of GABAergic and glycinergic neurotransmission, where the native chloride gradient is a key determinant of the response.[3][4]

This compound, a peptide antibiotic, forms pores in lipid membranes that are permeable only to monovalent cations and small uncharged molecules.[1][5] This unique property allows for the measurement of electrical activity without disturbing the intracellular chloride concentration, which can be artifactually altered in conventional whole-cell recordings.[1][3] Successful this compound perforated patch recordings are characterized by stable resting membrane potentials and series resistances for extended periods, often exceeding 60 minutes.[1]

Key Principles

The fundamental principle of the this compound perforated patch clamp technique lies in the formation of cation-permeable pores by this compound within the patch membrane. This provides electrical access to the cell's interior for voltage and current clamping while preventing the washout of essential intracellular components.

A critical aspect of this technique is the careful preparation and handling of the this compound-containing pipette solution to ensure proper pore formation and to avoid compromising the high-resistance seal between the pipette and the cell membrane. A two-step pipette filling method is often employed to prevent this compound from interfering with the initial seal formation.[6]

Experimental Protocols

Solutions and Reagents

This compound is hydrophobic and requires an organic solvent for initial dissolution before being diluted into the aqueous internal solution.[7][8]

Stock Solution ComponentSolventConcentrationStorage
This compound ADimethyl sulfoxide (DMSO)1-60 mg/mL-20°C, protect from light and moisture. Prepare fresh on the day of the experiment or use aliquots to avoid freeze-thaw cycles.[9][10]
Methanol~25 mg/25 mL-20°C[11]
EthanolSoluble-20°C[8]
Trifluoroethanol (TFE)1 mg/mL2-8°C, flush with inert gas for long-term storage.[7]

Note: The choice of solvent can influence the aggregation state of this compound. DMSO and TFE are effective at maintaining this compound in a monomeric state.[7] When diluting the stock solution into the final pipette solution, ensure the final concentration of the organic solvent is minimal (e.g., <1%) to avoid physiological effects.[7]

The composition of the internal and external solutions is critical for maintaining cell health and for the specific experimental aims. Below are examples of commonly used solutions.

Solution TypeComponentConcentration (mM)
Internal (Pipette) Solution CsCl100
Cs gluconate30
HEPES10
CaCl₂2
EGTA11
This compound0.2-100 µg/mL
Internal (Pipette) Solution (Alternative) KCl130
NaCl5
MgCl₂1
CaCl₂0.4
HEPES10
EGTA1.1
This compound20-50 µg/mL[4]
External (Bath) Solution (ACSF) NaCl124
KCl3
KH₂PO₄1.25
MgSO₄2
CaCl₂2
NaHCO₃26
Glucose10

Note: The final concentration of this compound in the pipette solution may require optimization depending on the cell type and experimental conditions.[4] For studying chloride-mediated currents, a cesium-based internal solution is often used to block potassium channels.[12]

Step-by-Step Protocol
  • This compound Final Solution Preparation: On the day of the experiment, dilute the this compound stock solution into the desired internal pipette solution to achieve the final working concentration. Sonicate the final solution for a few seconds to ensure this compound is fully dissolved.[4][6]

  • Pipette Preparation (Two-Step Filling):

    • Front-fill the tip of a freshly pulled micropipette with this compound-free internal solution by dipping the tip into the solution for a few seconds.[6]

    • Back-fill the remainder of the pipette with the this compound-containing internal solution.[4][6] This prevents this compound from interfering with the formation of a high-resistance seal.

  • Achieving a Giga-ohm Seal:

    • Approach the target neuron with the filled pipette while applying minimal positive pressure to prevent expelling the this compound solution.[4][6]

    • Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a giga-ohm seal (>1 GΩ).

  • Monitoring Perforation:

    • Continuously monitor the series resistance (access resistance) by applying regular voltage steps.

    • Perforation is indicated by a gradual decrease in access resistance as this compound pores form in the membrane patch.[4]

    • The process of perforation can take from a few minutes to over 40 minutes.[5][13][14] A successful perforation typically results in a stable access resistance of less than 20 MΩ.[13][14]

  • Recording: Once a stable, low access resistance is achieved, proceed with the electrophysiological recordings.

Data Presentation

ParameterTypical RangeNotes
This compound Stock Concentration 1 - 60 mg/mLDependent on solvent.
Final this compound Concentration 0.2 - 100 µg/mLRequires empirical optimization.[5][13][14]
Time to Perforation 1 - 40+ minutesCan be influenced by temperature and this compound concentration.[5][13][14]
Stable Access Resistance < 20 MΩA key indicator of a successful perforated patch.[13][14]
Seal Resistance > 1 GΩEssential for low-noise recordings.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Difficulty achieving a giga-ohm seal This compound at the pipette tip.Use the two-step pipette filling method. Be quick when approaching the cell to minimize diffusion.[4][6]
Unhealthy or poorly prepared cells.Ensure optimal cell culture conditions and gentle cell preparation.[6]
Slow or no perforation Insufficient this compound concentration.Increase the final this compound concentration in the pipette solution.
Low temperature.Ensure the recording is performed at an appropriate temperature (room temperature or physiological temperature), as this can affect the speed of perforation.[10]
Spontaneous membrane rupture High this compound concentration.Reduce the final this compound concentration.[6]
Poor cell health.Use healthier cells.
Unstable recording or high noise Incomplete perforation (high access resistance).Allow more time for perforation to stabilize at a lower resistance.
Unstable seal.Ensure a high-resistance seal was initially formed. Check for mechanical vibrations.

Visualizations

This compound Perforated Patch Mechanism

G_perforated_patch pipette_solution Internal Solution (+ this compound) membrane_patch pipette_solution->membrane_patch cytoplasm Cytoplasm (Intact Anions, e.g., Cl-) membrane_patch->cytoplasm

Caption: Mechanism of this compound pore formation in the cell membrane.

Experimental Workflow

G_workflow prep_solutions Prepare Solutions (Internal, External, this compound Stock) fill_pipette Two-Step Pipette Filling (Tip: this compound-free, Back: this compound-containing) prep_solutions->fill_pipette pull_pipette Pull Micropipette pull_pipette->fill_pipette seal_formation Approach Neuron & Form Giga-ohm Seal fill_pipette->seal_formation monitor_perforation Monitor Access Resistance seal_formation->monitor_perforation troubleshoot Troubleshooting seal_formation->troubleshoot Failed Seal recording Stable Perforation: Begin Recording monitor_perforation->recording Rs < 20 MΩ & Stable monitor_perforation->troubleshoot No Perforation or Seal Rupture

Caption: Workflow for this compound perforated patch clamp experiments.

References

Application Notes and Protocols for Single-Channel Recording Experiments Using Gramicidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gramicidin A, a hydrophobic polypeptide antibiotic, is a well-established tool in the field of membrane biophysics and ion channel research.[1][2] It self-assembles within a lipid bilayer to form a simple, well-characterized transmembrane channel, making it an ideal model system for single-channel recording experiments.[1][3] The this compound channel is formed by the head-to-head dimerization of two helical monomers, one from each leaflet of the membrane, creating a narrow pore approximately 4 Å in diameter.[1][4] This pore is selectively permeable to monovalent cations, with negligible permeability to anions and divalent cations.[3][5] The straightforward and reproducible nature of this compound channels allows for fundamental investigations into ion permeation, channel-lipid interactions, and the effects of novel therapeutic compounds on ion channel function.[3]

These application notes provide detailed protocols for utilizing this compound A in single-channel recording experiments using the planar lipid bilayer (BLM) technique and the perforated patch-clamp technique.

Key Characteristics of this compound A Channels

The unique properties of the this compound A channel make it a valuable tool for biophysical studies. Its key characteristics are summarized in the table below.

ParameterValue / DescriptionSource(s)
Structure Head-to-head dimer of two β-helical monomers.[1][3]
Pore Diameter ~4 Å[1][4]
Ion Selectivity Selective for monovalent cations (e.g., H+, NH4+, Cs+, Rb+, K+, Na+, Li+).[1][3]
Permeability Sequence H+ > NH4+ > Cs+ > Rb+ > K+ > Na+ > Li+[1]
Anion Permeability Not measurable.[1][3]
Divalent Cation Permeability Not measurable; divalent cations like Ca2+ can block the channel.[3][6]
Transport Mechanism Single-file transport of ions and water.[1][1]

Quantitative Data from Single-Channel Recordings

The following tables summarize typical quantitative data obtained from single-channel recordings of this compound A. Note that conductance values can vary depending on the specific lipid composition, electrolyte concentration, and applied voltage.[7]

Table 1: Single-Channel Conductance of this compound A in Different Electrolytes

Electrolyte (1 M)Applied Voltage (mV)Single-Channel Conductance (pS)Source(s)
KCl100~28[8]
NaCl100~18[6]
CsCl100~45[9]
RbCl100~40[1]
NH4Cl100~55[1]

Table 2: Kinetic Properties of this compound A Channels

ParameterTypical Value RangeConditionsSource(s)
Mean Channel Lifetime (τ) 0.1 - >10 secondsDependent on lipid composition, membrane thickness, and temperature.[10]
Dimerization Rate Constant (kf) ~10^14 cm^2/molIn thylakoid membranes.[11]
Dissociation Rate Constant (kb) Varies significantlyDependent on experimental conditions.[12]

Experimental Protocols

Protocol 1: Single-Channel Recording using Planar Lipid Bilayers (BLM)

This method involves forming an artificial lipid bilayer across a small aperture and observing the discrete current steps corresponding to the opening and closing of individual this compound A channels.[4]

Materials:

  • This compound A

  • Lipid (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine, DPhPC)

  • Organic solvent (e.g., n-decane)

  • Electrolyte solution (e.g., 1 M KCl, buffered to pH 7.0 with HEPES)

  • Dimethyl sulfoxide (DMSO)

  • BLM chamber with a Teflon partition containing a small aperture (~100-200 µm)

  • Ag/AgCl electrodes

  • Low-noise patch-clamp amplifier and data acquisition system

  • Magnetic stirrer

Procedure:

  • Preparation of Solutions:

    • Lipid Solution: Prepare a solution of the chosen lipid in an organic solvent (e.g., 10-25 mg/mL of DPhPC in n-decane).

    • This compound Stock Solution: Dissolve this compound A in high-quality DMSO to a stock concentration of 1-10 mg/mL.[1] Briefly sonicate (e.g., 8-10 seconds, twice) to aid dissolution.[1] This stock can be stored at 4°C for up to a week.[13]

    • Electrolyte Solution: Prepare the desired electrolyte solution (e.g., 1 M KCl) and buffer it to the desired pH (typically 7.0-7.4) using a suitable buffer like HEPES.[1]

  • Formation of the Planar Lipid Bilayer:

    • Assemble the BLM chamber and fill both compartments with the electrolyte solution.

    • Place Ag/AgCl electrodes in each chamber, connecting them to the amplifier headstage.[1]

    • Painting Method: Apply a small amount of the lipid solution across the aperture in the Teflon partition using a small brush or glass rod.[1] The lipid will initially form a thick film that will spontaneously thin to form a bilayer, which appears as a black lipid membrane (BLM) when observed under reflected light.[1]

  • Incorporation of this compound A Channels:

    • Add a small volume of the this compound A stock solution to the aqueous electrolyte solution on one or both sides of the bilayer to achieve a final concentration in the picomolar to nanomolar range.[1]

    • Gently stir the solutions to facilitate the incorporation of this compound monomers into the lipid bilayer.[1]

  • Single-Channel Recording:

    • Apply a constant voltage (e.g., 100 mV) across the bilayer using the patch-clamp amplifier in voltage-clamp mode.

    • Record the resulting current. The spontaneous dimerization of this compound monomers will lead to the appearance of discrete, step-like increases in current, corresponding to the opening of single channels. The subsequent dissociation will be observed as a return to the baseline current.

    • The amplitude of these current steps represents the single-channel conductance, and the duration of the steps corresponds to the channel lifetime.[1]

Protocol 2: Perforated Patch-Clamp Recording

The perforated patch-clamp technique allows for electrical access to the cell interior while minimizing the dialysis of intracellular components.[14] this compound is used to form small pores in the cell membrane under the patch pipette that are permeable to monovalent cations but not larger molecules or anions like chloride.[5][15]

Materials:

  • This compound D

  • DMSO

  • Intracellular (pipette) solution

  • Extracellular (bath) solution

  • Patch pipettes (borosilicate glass)

  • Patch-clamp setup with amplifier and data acquisition system

Procedure:

  • Preparation of this compound-Containing Pipette Solution:

    • This compound Stock Solution: Prepare a stock solution of this compound D in high-quality DMSO at a concentration of 10-50 mg/mL.[16] This stock can be stored at -20°C.[17]

    • Final Pipette Solution: On the day of the experiment, dilute the this compound stock solution into the desired intracellular solution to a final concentration of 20-100 µg/mL.[16] Sonicate the final solution briefly to ensure the this compound is fully dissolved.[17]

  • Pipette Filling:

    • To facilitate giga-ohm seal formation, it is crucial to have a this compound-free solution at the very tip of the pipette.[13]

    • Tip-Dipping Method: Briefly dip the tip of the pulled patch pipette into this compound-free intracellular solution for a few seconds.[13]

    • Backfilling: Carefully backfill the rest of the pipette with the this compound-containing intracellular solution, avoiding the introduction of air bubbles.[13]

  • Seal Formation and Perforation:

    • Approach the target cell with the filled pipette while applying slight positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (GΩ seal).[13]

    • After achieving a stable GΩ seal, wait for the this compound to diffuse to the pipette tip and form pores in the cell membrane patch. This perforation process typically takes 15-20 minutes.[13]

    • Monitor the access resistance; a gradual decrease to a stable value (typically 10-20 MΩ) indicates successful perforation.[16]

  • Data Acquisition:

    • Once a stable, low access resistance is achieved, you can begin your electrophysiological recordings in either voltage-clamp or current-clamp mode.

Visualizations

This compound Channel Formation

Gramicidin_Channel_Formation Diagram of this compound Channel Formation in a Lipid Bilayer cluster_membrane Lipid Bilayer Extracellular Extracellular Intracellular Intracellular monomer1 This compound Monomer dimer Dimeric Channel monomer2 This compound Monomer monomer3 This compound Monomer monomer4 This compound Monomer ion_out K+ dimer->ion_out step1 1. Monomer Insertion step2 2. Dimerization step3 3. Ion Conduction ion_in K+ ion_in->dimer

Caption: this compound monomers insert into the lipid bilayer and dimerize to form a functional ion channel.

Experimental Workflow for BLM Single-Channel Recording

BLM_Workflow Experimental Workflow for BLM Single-Channel Recording prep_solutions 1. Prepare Lipid and This compound Solutions form_bilayer 2. Form Planar Lipid Bilayer prep_solutions->form_bilayer add_this compound 3. Add this compound to Aqueous Solution form_bilayer->add_this compound apply_voltage 4. Apply Voltage (Voltage Clamp) add_this compound->apply_voltage record_current 5. Record Single-Channel Currents apply_voltage->record_current analyze_data 6. Analyze Conductance and Kinetics record_current->analyze_data

Caption: Workflow for this compound single-channel recording using the planar lipid bilayer method.

Logical Flow for Perforated Patch-Clamp

Perforated_Patch_Workflow Logical Flow for Perforated Patch-Clamp with this compound prep_pipette 1. Prepare Pipette Solution with this compound fill_pipette 2. Tip-Dip in this compound-Free Solution & Backfill prep_pipette->fill_pipette approach_cell 3. Approach Cell with Positive Pressure fill_pipette->approach_cell form_seal 4. Form Giga-ohm Seal approach_cell->form_seal perforation 5. Wait for Membrane Perforation (15-20 min) form_seal->perforation record_data 6. Begin Electrophysiological Recording perforation->record_data

Caption: Logical workflow for performing perforated patch-clamp experiments using this compound.

References

Application Notes and Protocols for the Reconstitution of Gramicidin Channels into Artificial Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful reconstitution of gramicidin channels into artificial lipid bilayers. This compound A, a well-characterized ion channel-forming peptide, serves as an exemplary model for studying membrane protein function, ion transport, and the influence of the lipid environment on channel properties.[1][2] This document outlines the fundamental mechanism of this compound channel formation, protocols for preparing this compound-containing liposomes and planar lipid bilayers, and methods for characterizing channel activity through single-channel recordings.

Introduction: The Mechanism of this compound Channel Formation

The canonical mechanism of this compound A (gA) channel formation involves the transmembrane dimerization of two non-conducting this compound monomers.[3][4] Each monomer, a short helical peptide, resides in one of the two leaflets of the lipid bilayer. The formation of a conductive channel occurs when two monomers from opposing leaflets associate, forming a head-to-head dimer that spans the entire membrane.[3][5] This dynamic process of association and dissociation results in the appearance and disappearance of channels, rather than traditional opening and closing (gating) seen in many other ion channels.[3] The structure of the conducting dimer is stabilized by the formation of six hydrogen bonds at the N-termini.[4][6]

The function of this compound channels is intimately linked to the physical properties of the surrounding lipid bilayer. Factors such as bilayer thickness, lipid intrinsic curvature, and lateral pressure can significantly influence the thermodynamics of monomer-dimer equilibrium, thereby affecting channel lifetime and appearance rate.[4][7] This makes the this compound system an excellent tool for probing the mechanics of lipid bilayers.[7][8]

cluster_0 Lipid Bilayer Leaflet 1 cluster_1 Lipid Bilayer Leaflet 2 Monomer1 This compound Monomer Dimer Conducting this compound Dimer (Channel) Monomer1->Dimer Dimerization Monomer2 This compound Monomer Monomer2->Dimer Dimerization Dimer->Monomer1 Dissociation Dimer->Monomer2 Dissociation IonFlow Ion Flow Dimer->IonFlow Ions Monovalent Cations (e.g., K+, Na+, Cs+) Ions->Dimer

Caption: Mechanism of this compound channel formation in a lipid bilayer.

Quantitative Data Summary

The functional characteristics of reconstituted this compound channels are highly dependent on the experimental conditions, including the lipid composition of the bilayer and the type and concentration of ions in the surrounding solution. The following tables summarize key quantitative data from single-channel recording experiments.

Table 1: Single-Channel Conductance of this compound A in Different Ion Solutions

Ion (1 M Salt Solution)Applied Voltage (mV)Single-Channel Current (pA)Single-Channel Conductance (pS)Source(s)
Na⁺100~2.8~28[1]
K⁺100~4.5~45[1]
Cs⁺100~7.0~70[1]
H⁺100~14.0~140[1]

Note: Conductance values can vary depending on the specific lipid composition and experimental conditions.[1]

Table 2: Ion Permeability Ratios for this compound A Channels

Cation (X⁺)Permeability Ratio (PX/PK)
NH₄⁺>1
Cs⁺>1
Rb⁺>1
K⁺1.00
Na⁺<1
Li⁺<1

Source: Adapted from literature data.

Table 3: Influence of Lipid Bilayer Properties on this compound Channel Lifetime

Lipid CompositionKey Property ChangeEffect on Channel Lifetime (τ)Source(s)
Increased Bilayer Thickness (e.g., longer acyl chains)Increased hydrophobic mismatchDecreased τ[4][9]
Decreased Bilayer ThicknessDecreased hydrophobic mismatchIncreased τ[4][9]
Lipids with smaller headgroups (e.g., DOPE vs. DOPC)More negative intrinsic curvatureDecreased τ[7]
Increased headgroup repulsion (e.g., pH change for DOPS)Less negative intrinsic curvatureIncreased τ[7]
Increased membrane surface tensionDecreased τ[9]

Experimental Protocols

This section provides detailed protocols for the preparation of this compound-containing lipid vesicles and the reconstitution of this compound channels into planar lipid bilayers for single-channel recordings.

Protocol 1: Preparation of this compound A-Loaded Liposomes via Thin-Film Hydration

This protocol describes the incorporation of this compound A into large unilamellar vesicles (LUVs), which can be used for subsequent fusion with planar bilayers or for fluorescence-based assays.[3][10]

Materials:

  • This compound A

  • Lipids (e.g., DOPC, DC₁₈:₁PC)

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

  • Hydration buffer (e.g., 1.0 M CsCl, 10 mM HEPES, pH 7.0)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid and this compound Preparation: Dissolve the desired lipids and this compound A in the organic solvent in a round-bottom flask. The final this compound-to-lipid molar ratio for single-channel experiments is typically very low, in the range of 10⁻⁸ to 10⁻⁶.[3]

  • Film Formation: Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the lipid's phase transition temperature to evaporate the solvent. This will form a thin, uniform lipid film on the inner surface of the flask.[10]

  • Film Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.

  • Hydration: Add the hydration buffer to the flask and hydrate the lipid film by gentle agitation (e.g., vortexing or shaking) at a temperature above the lipid's phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion (Sizing): To obtain unilamellar vesicles of a defined size, pass the MLV suspension through an extruder equipped with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Repeat the extrusion process 11-21 times to ensure a homogenous size distribution.[10]

  • Storage: Store the prepared this compound-loaded liposomes at 4°C and use them within a few days for optimal results.

Start Start Dissolve Dissolve Lipids and this compound in Organic Solvent Start->Dissolve Evaporate Form Thin Film using Rotary Evaporator Dissolve->Evaporate Dry Dry Film under Vacuum Evaporate->Dry Hydrate Hydrate Film with Buffer to form MLVs Dry->Hydrate Extrude Extrude through Membrane to form LUVs Hydrate->Extrude Store Store LUVs at 4°C Extrude->Store End End Store->End

Caption: Workflow for preparing this compound-loaded liposomes.

Protocol 2: Formation of a Planar Lipid Bilayer and Single-Channel Recording

This protocol details the formation of a planar lipid bilayer (also known as a black lipid membrane or BLM) and the subsequent recording of single this compound channel currents.[1][3]

Materials:

  • Planar lipid bilayer setup with a Teflon partition containing a small aperture (e.g., 100-400 µm diameter) separating two chambers (cis and trans).

  • Ag/AgCl electrodes.

  • Patch-clamp amplifier and data acquisition system.

  • Lipid solution (e.g., 10-20 mg/mL of DC₁₈:₁PC in n-decane).

  • This compound A stock solution (e.g., in DMSO or ethanol).

  • Electrolyte solution (e.g., 1.0 M CsCl or NaCl, 10 mM HEPES, pH 7.0).

Procedure:

  • Apparatus Setup: Fill both chambers of the bilayer setup with the electrolyte solution, ensuring the liquid level is below the aperture. Connect the Ag/AgCl electrodes to the amplifier headstage and place one in each chamber.

  • Bilayer Formation (Painting Method): Using a small brush or a glass rod, apply a small amount of the lipid solution across the aperture in the Teflon partition.[1] The lipid solution will initially form a thick film.

  • Bilayer Thinning: Monitor the capacitance of the membrane. The film will spontaneously thin to form a bilayer, which is indicated by an increase in capacitance to a stable plateau and the appearance of a "black" membrane when viewed with reflected light. A stable bilayer should have a high electrical resistance (>10 GΩ).[2]

  • This compound Incorporation:

    • Direct Addition: Add a small aliquot of the this compound stock solution to one or both chambers while stirring gently to facilitate the incorporation of monomers into the bilayer.[1] The final concentration is typically in the femtomolar to picomolar range.

    • Vesicle Fusion: Alternatively, add this compound-loaded liposomes (prepared as in Protocol 1) to one chamber.[3]

  • Single-Channel Recording:

    • Apply a constant voltage (e.g., +100 mV) across the bilayer using the patch-clamp amplifier in voltage-clamp mode.

    • Record the resulting current. The spontaneous dimerization and dissociation of this compound will produce discrete, step-like changes in the current trace. Each step corresponds to the formation or disappearance of a single conducting channel.[11]

    • The current signal should be filtered (e.g., at 1 kHz) and digitized for analysis.[3]

  • Data Analysis:

    • Measure the amplitude of the current steps to determine the single-channel conductance (conductance = current/voltage).

    • Measure the duration of the open-channel events to determine the channel lifetime.

    • Construct all-points histograms of the current recordings to visualize the discrete conductance levels.[11]

Start Start Setup Assemble Bilayer Apparatus and Fill with Electrolyte Start->Setup Paint Paint Lipid Solution across Aperture Setup->Paint Form Monitor Thinning to form Black Lipid Membrane (BLM) Paint->Form Incorporate Incorporate this compound A (Direct Addition or Vesicle Fusion) Form->Incorporate Apply Apply Voltage Clamp Incorporate->Apply Record Record Single-Channel Currents Apply->Record Analyze Analyze Channel Events (Amplitude, Duration, Conductance) Record->Analyze End End Analyze->End

Caption: Experimental workflow for this compound single-channel recording.

Troubleshooting

  • Poor this compound Incorporation: If channel activity is low, ensure the lipid film in the liposome preparation was thin and even.[10] For planar bilayers, gently stir the solution after adding this compound to aid incorporation. The concentration of this compound may need to be optimized. High concentrations of cholesterol (e.g., >30 mol%) can hinder incorporation.[10]

  • Unstable Planar Lipid Bilayer: Instability can be caused by vibrations, impurities in the lipid or solvent, or an imperfect aperture. Ensure the setup is on an anti-vibration table and use high-purity reagents.

  • Noisy Recordings: Electrical noise can be reduced by proper grounding of the setup and using a Faraday cage to shield against external electrical interference.

  • Liposome Aggregation: If this compound-loaded liposomes aggregate, it may be due to poor incorporation efficiency, leading to precipitation of the hydrophobic peptide.[10] Including a small percentage of a charged lipid in the formulation can increase colloidal stability.[10]

References

Applications of Gramicidin in Studying Membrane Protein Dynamics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gramicidin, a hydrophobic polypeptide antibiotic, has become an indispensable tool in the study of membrane protein dynamics and lipid-protein interactions.[1][2][3] Its ability to form well-defined, cation-selective channels in lipid bilayers provides an ideal model system for investigating the fundamental principles of ion permeation, channel gating, and the influence of the membrane environment on protein function.[1][4][5] This document provides detailed application notes and protocols for utilizing this compound in various biophysical techniques to probe the intricate dynamics of membrane proteins.

Single-Channel Recording: A Window into Channel Dynamics

Single-channel recording is a powerful electrophysiological technique that allows for the direct observation of the opening and closing of individual this compound channels.[6][7] This method provides precise measurements of channel conductance and lifetime, offering insights into how these properties are modulated by the lipid environment, membrane tension, and the presence of other molecules.[8][9]

Quantitative Data: this compound Channel Properties

The following tables summarize key quantitative data for this compound A channels obtained from single-channel recording experiments. Note that values can vary depending on the specific lipid composition, electrolyte solution, and experimental conditions.[1][6]

Table 1: Single-Channel Conductance of this compound A in Different Electrolytes [6]

Electrolyte (1 M)Applied Voltage (mV)Single-Channel Conductance (pS)
KCl100~25-30
NaCl100~15-20
CsCl100~40-50
RbCl100~35-40
NH₄Cl100~50-60

Table 2: Physical and Conductance Properties of the this compound A Channel [10]

PropertyValue
StructureHead-to-head dimer of two β-helical monomers
Pore Diameter~4 Å
Ion SelectivitySelective for monovalent cations (e.g., Na⁺, K⁺, Cs⁺)
Anion PermeabilityNot measurable
Transport MechanismSingle-file transport of ions and water
Experimental Protocol: Single-Channel Recording with a Planar Lipid Bilayer

This protocol outlines the formation of a black lipid membrane (BLM) and the subsequent recording of single this compound channels.[6][7]

Materials:

  • Teflon chamber with a small aperture (50-250 µm)

  • Ag/AgCl electrodes

  • Low-noise patch-clamp amplifier and data acquisition system

  • Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) in n-decane)

  • This compound A stock solution (e.g., 1 µg/mL in ethanol)

  • Electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)

Procedure:

  • Chamber Preparation: Thoroughly clean the two compartments of the Teflon chamber.

  • Electrolyte Filling: Fill both chambers with the electrolyte solution, ensuring the level is below the aperture.

  • Electrode Placement: Place an Ag/AgCl electrode in each chamber, connecting them to the amplifier headstage.

  • Bilayer Formation (Painting Method):

    • Using a small brush or glass rod, apply a small amount of the lipid solution to the aperture.[1]

    • The lipid solution will initially form a thick film. Monitor the thinning process by observing the reflected light; a black lipid membrane (BLM) indicates the formation of a stable bilayer.[1]

  • This compound Incorporation:

    • Add a small volume of the this compound A stock solution to one or both chambers.[6]

    • Stir the solution gently to facilitate the incorporation of this compound monomers into the lipid bilayer.[1]

  • Data Acquisition:

    • Apply a constant voltage (e.g., +100 mV) across the bilayer using the patch-clamp amplifier.[7]

    • Record the resulting current, filtering it at 1-2 kHz. Discrete, rectangular steps in the current trace correspond to the opening and closing of single this compound channels.[7]

  • Data Analysis:

    • The amplitude of the current steps (I) is used to calculate the single-channel conductance (γ) using the formula γ = I/V, where V is the applied voltage.[7]

    • The duration of the open steps represents the channel lifetime.

experimental_workflow cluster_prep Preparation cluster_bilayer Bilayer Formation cluster_exp Experiment cluster_analysis Data Analysis chamber Clean Chamber electrolyte Fill Electrolyte electrodes Place Electrodes paint Paint Lipid Solution thinning Monitor Thinning to BLM paint->thinning add_gram Add this compound thinning->add_gram apply_volt Apply Voltage add_gram->apply_volt record Record Current apply_volt->record analyze Analyze Current Steps (Conductance, Lifetime) record->analyze

Workflow for a single-channel recording experiment.

Fluorescence Spectroscopy: Probing this compound Conformation and Environment

The intrinsic tryptophan fluorescence of this compound provides a sensitive tool to monitor its conformation, organization, and interaction with the membrane environment.[2] Techniques such as fluorescence quenching and red-edge excitation shift (REES) can distinguish between the channel and non-channel conformations of this compound.[11][12]

Quantitative Data: Fluorescence Quenching of this compound

Acrylamide quenching experiments can reveal the accessibility of tryptophan residues to the aqueous environment, providing information about their depth in the membrane. The Stern-Volmer constant (Ksv) is a measure of this accessibility.

Table 3: Acrylamide Quenching of this compound Tryptophan Fluorescence [11]

This compound ConformationStern-Volmer Constant (Ksv) (M⁻¹)
Channel~2.5
Non-channel~5.0
Experimental Protocol: Acrylamide Quenching of Tryptophan Fluorescence

This protocol describes how to perform a fluorescence quenching experiment to differentiate between this compound conformations.[11]

Materials:

  • Spectrofluorometer

  • Large unilamellar vesicles (LUVs) of a chosen lipid composition (e.g., POPC)

  • This compound A stock solution

  • 4 M acrylamide stock solution in water

  • Buffer solution

Procedure:

  • Sample Preparation:

    • Prepare LUVs containing this compound at the desired lipid-to-peptide ratio. Ensure the final lipid concentration is appropriate for fluorescence measurements (e.g., 0.11 mM).

  • Fluorescence Measurement:

    • Place the sample in a cuvette in the spectrofluorometer.

    • Set the excitation wavelength to 295 nm and monitor the emission at 334 nm.

    • Record the initial fluorescence intensity (F₀) in the absence of the quencher.

  • Quenching Titration:

    • Add increasing amounts of the acrylamide stock solution to the sample.

    • After each addition, mix thoroughly and allow the sample to equilibrate in the dark for at least 1 hour before measuring the fluorescence intensity (F).

  • Data Correction and Analysis:

    • Correct the measured fluorescence intensities for the inner filter effect.

    • Plot F₀/F versus the acrylamide concentration.

    • The slope of this Stern-Volmer plot gives the Stern-Volmer constant (Ksv), which is related to the accessibility of the tryptophan residues to the quencher.

quenching_workflow prep Prepare LUVs with This compound measure_f0 Measure Initial Fluorescence (F₀) prep->measure_f0 add_quencher Add Acrylamide (Quencher) measure_f0->add_quencher measure_f Measure Fluorescence (F) add_quencher->measure_f repeat Repeat for different quencher concentrations measure_f->repeat repeat->add_quencher plot Plot F₀/F vs. [Quencher] repeat->plot analyze Determine Ksv from slope plot->analyze

Workflow for a fluorescence quenching experiment.

Solid-State NMR Spectroscopy: Atomic-Level Structural Insights

Solid-state NMR (ssNMR) spectroscopy provides high-resolution structural information about this compound within a lipid bilayer, its native-like environment.[13][14][15][16][17] This technique can determine the orientation and dynamics of the peptide backbone and side chains, offering a detailed picture of lipid-protein interactions.[13][14]

Application Note: Probing Lipid-Protein Interactions with ssNMR

By using isotopically labeled this compound (e.g., ¹⁵N-labeled backbone sites) and lipids, ssNMR can measure the depth of insertion of different parts of the peptide into the membrane.[13] Furthermore, ssNMR can distinguish between different conformational states of this compound, such as the channel-forming dimer and non-channel conformations.[13] This information is crucial for understanding how the lipid environment modulates the structure and function of membrane proteins.[2][4]

Conceptual Workflow for ssNMR Studies

ssNMR_workflow sample_prep Prepare Sample: Isotopically Labeled this compound in Lipid Bilayers nmr_exp Perform Solid-State NMR Experiments (e.g., Spin Diffusion) sample_prep->nmr_exp data_proc Process NMR Data nmr_exp->data_proc structure_calc Calculate Structural Parameters (e.g., Depth of Insertion, Orientation) data_proc->structure_calc model Generate Structural Model structure_calc->model

Conceptual workflow for solid-state NMR studies of this compound.

This compound as a Probe for Bilayer Properties

This compound channels are highly sensitive to the physical properties of the surrounding lipid bilayer, such as thickness, curvature, and tension.[4][5][18][19][20] This sensitivity makes this compound an excellent molecular force probe to study how changes in the lipid environment can regulate membrane protein function.[4][5][19]

Application Note: this compound-Based Fluorescence Assay for Screening Small Molecules

A fluorescence-based assay using this compound can be employed to screen for small molecules that modify lipid bilayer properties.[21][22] The assay measures the rate of fluorescence quenching of a dye encapsulated in liposomes due to the influx of a quencher through this compound channels.[21][22] Compounds that alter bilayer properties will affect the formation or function of this compound channels, leading to a change in the quenching rate.[21] This provides a high-throughput method to identify potential "off-target" effects of drugs that act by modifying the membrane environment.[22]

screening_pathway cluster_system Assay System cluster_process Mechanism cluster_modulation Modulation liposomes Liposomes with encapsulated dye (ANTS) This compound This compound channels influx Quencher influx through This compound channels This compound->influx quencher External quencher (Tl⁺) quencher->influx quench Fluorescence quenching influx->quench compound Test Compound bilayer_mod Alters bilayer properties compound->bilayer_mod channel_mod Modulates this compound channel function bilayer_mod->channel_mod rate_change Change in quenching rate channel_mod->rate_change rate_change->quench

Signaling pathway of a this compound-based fluorescence screening assay.

References

Application Notes and Protocols for Gramicidin-Based Ion Flux Assays in Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gramicidin A, a hydrophobic polypeptide, is a well-established model for studying the biophysical properties of ion channels.[1] It forms a transmembrane channel by the dimerization of two monomers, one in each leaflet of a lipid bilayer, creating a pore selectively permeable to monovalent cations.[1][2] This characteristic makes this compound an invaluable tool for creating controlled ion permeability in artificial membrane systems like vesicles and liposomes. These systems are widely used in drug discovery and basic research to study the function of membrane proteins and to screen for compounds that modulate their activity.

These application notes provide detailed protocols for fluorescence-based assays to measure ion flux in vesicles using this compound. These assays are adaptable for high-throughput screening and offer a robust method for assessing the activity of reconstituted ion channels or the effects of compounds on membrane permeability.[3]

Principle of the Assay

The fluorescence-based ion flux assay indirectly measures the movement of ions across the vesicle membrane. Vesicles are prepared with a specific internal ion concentration, creating a gradient with the external buffer. The incorporation of this compound forms channels that allow ions to flow down their concentration gradient. This ion flux is coupled to the movement of protons, which is facilitated by a protonophore like Carbonyl cyanide m-chlorophenyl hydrazone (CCCP). The resulting change in intra-vesicular pH is then detected by a pH-sensitive fluorescent dye encapsulated within the vesicles.[3]

For instance, in a common setup, vesicles are loaded with a high concentration of potassium ions (K⁺). Upon dilution in a K⁺-free buffer, a chemical gradient is established. The addition of this compound allows K⁺ to exit the vesicles. To maintain charge neutrality, protons (H⁺) from the external buffer flow into the vesicle, facilitated by CCCP. This influx of H⁺ lowers the internal pH, which quenches the fluorescence of an encapsulated pH-sensitive dye like 9-amino-6-chloro-2-methoxyacridine (ACMA).[3][4]

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow and the underlying mechanism of the fluorescence-based ion flux assay.

experimental_workflow cluster_prep Vesicle Preparation cluster_assay Assay Execution cluster_data Data Analysis prep_liposomes Prepare Liposomes with Encapsulated pH-sensitive Dye (e.g., ACMA) and High [Ion]in reconstitute Reconstitute Purified Ion Channel (Optional) prep_liposomes->reconstitute For proteoliposomes dilute Dilute Vesicles into Low [Ion]out Buffer (Creates Gradient) prep_liposomes->dilute reconstitute->dilute add_this compound Add this compound (Forms Cation Channels) dilute->add_this compound add_cccp Add CCCP (Protonophore) add_this compound->add_cccp measure_fluorescence Measure Fluorescence Quenching (Excitation/Emission specific to dye) add_cccp->measure_fluorescence plot_kinetics Plot Fluorescence vs. Time measure_fluorescence->plot_kinetics calculate_rates Calculate Initial Rate of Fluorescence Quench plot_kinetics->calculate_rates dose_response Generate Dose-Response Curves (for inhibitors/activators) calculate_rates->dose_response

Caption: Experimental workflow for a this compound-based fluorescence ion flux assay.

signaling_pathway cluster_vesicle Vesicle Membrane This compound This compound Dimer Channel Ion_in Low [Ion+]in This compound->Ion_in CCCP CCCP (Protonophore) H_in [H+]in CCCP->H_in ACMA_in ACMA (Fluorescent) ACMA_quenched ACMA-H+ (Quenched) ACMA_in->ACMA_quenched Fluorescence Quenching Ion_out High [Ion+]out (e.g., K+) Ion_out->this compound Ion Influx H_out [H+]out H_out->CCCP Proton Influx H_in->ACMA_in Protonation

Caption: Mechanism of fluorescence quenching in a this compound-based ion flux assay.

Protocols

Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs)

This protocol describes the preparation of LUVs containing a fluorescent dye and a high concentration of salt.

Materials:

  • 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) or other suitable lipid

  • Chloroform

  • Internal Buffer: e.g., 150 mM KCl, 10 mM HEPES, pH 7.0

  • ACMA (9-amino-6-chloro-2-methoxyacridine)

  • Sephadex G-50 column

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Formation: In a round-bottom flask, dissolve the desired amount of lipid (e.g., 10 mg) in chloroform. Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall. Further dry the film under vacuum for at least 1 hour to remove residual solvent.

  • Hydration: Hydrate the lipid film with the Internal Buffer containing 0.5-1 µM ACMA. Vortex vigorously to form multilamellar vesicles (MLVs).

  • Extrusion: Subject the MLV suspension to at least 10 freeze-thaw cycles using liquid nitrogen and a warm water bath. This helps to break down large aggregates.

  • Extrude the suspension 11-21 times through a 100 nm polycarbonate membrane using a mini-extruder to form LUVs of a uniform size.

  • Dye Removal: Remove the unencapsulated dye by passing the LUV suspension through a Sephadex G-50 column pre-equilibrated with the External Buffer (see Protocol 2). The LUVs will elute in the void volume.

  • Store the prepared vesicles at 4°C and use within a few days. For longer-term storage, proteoliposomes can be stored at -80°C, but stability should be tested.

Protocol 2: Fluorescence-Based Ion Flux Assay

This protocol outlines the steps for measuring ion flux in a 96-well plate format, suitable for high-throughput screening.

Materials:

  • Prepared LUVs (from Protocol 1)

  • External Buffer: e.g., 150 mM NaCl, 10 mM HEPES, pH 7.0 (to create a K⁺ gradient)

  • This compound A stock solution (e.g., 1 µg/mL in ethanol)[1]

  • CCCP stock solution (e.g., 100 µM in DMSO)

  • Valinomycin stock solution (optional, as a positive control for K⁺ flux)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Plate Preparation: Add 180 µL of External Buffer to each well of the 96-well plate.

  • Add 10 µL of the LUV suspension to each well and mix gently.

  • Baseline Reading: Place the plate in the fluorescence reader and record the baseline fluorescence for several cycles (e.g., Excitation: 419 nm, Emission: 490 nm for ACMA).

  • Initiate Ion Flux: Add 5 µL of the this compound stock solution to the desired wells to initiate ion flux. For control wells, add 5 µL of ethanol.

  • Add Protonophore: After a short incubation with this compound, add 5 µL of the CCCP stock solution to all wells to facilitate proton movement.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity over time (e.g., every 30 seconds for 10-30 minutes) until the signal stabilizes.

  • (Optional) Maximum Quench: At the end of the experiment, add a saturating concentration of a specific ionophore (e.g., valinomycin for K⁺) to determine the maximum possible fluorescence quench.

  • Data Analysis: Calculate the initial rate of fluorescence quenching for each well. For inhibitor screening, normalize the rates to the control wells and plot as a percentage of inhibition.

Data Presentation

Quantitative data from this compound-based assays can be summarized to compare different experimental conditions or the effects of various compounds.

Table 1: Typical Parameters for this compound Channel Activity

ParameterTypical ValueConditionsSource(s)
Single-Channel Conductance~14 pS1 M NaCl[5]
Single-Channel Conductance2-30 pS1 M various electrolytes[1]
This compound Concentration (BLM)1 µg/mL (stock)Planar lipid bilayer[1]
This compound Concentration (Vesicles)1 nM (in buffer)Vesicle suspension[6]
Dimer LifetimeVaries (ms to s)Dependent on lipid composition and thickness[5]

Table 2: Example Data from a Fluorescence-Based K⁺ Flux Assay

ConditionInitial Rate of Fluorescence Quench (RFU/s)% Inhibition
No this compound (Negative Control)5100%
This compound (Positive Control)1500%
This compound + 10 µM Inhibitor A7848%
This compound + 10 µM Compound B1453%

Applications in Research and Drug Development

  • High-Throughput Screening (HTS): The fluorescence-based vesicle assay is highly amenable to HTS to identify compounds that inhibit or activate ion channels.[3][7]

  • Functional Characterization of Membrane Proteins: This assay can be used to confirm the functionality of purified and reconstituted ion channels in a lipid environment.

  • Studying Lipid-Protein Interactions: The activity of the this compound channel is sensitive to the properties of the lipid bilayer, such as thickness and elasticity. This allows researchers to study how different lipid compositions affect channel function.[8]

  • Investigating Mechanisms of Drug Action: For compounds that modulate membrane properties, this compound-based assays can help elucidate their mechanism of action.[8]

Concluding Remarks

This compound-based ion flux assays in vesicles are a versatile and powerful tool for studying ion transport and for screening potential drug candidates. The protocols provided here offer a starting point for establishing these assays in the laboratory. The simplicity and robustness of the fluorescence-based methods, in particular, make them an attractive option for a wide range of applications in both academic and industrial research settings.

References

Solid-State NMR Unlocks the High-Resolution Structure of Gramicidin in a Membrane Environment: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gramicidin A, a peptide antibiotic, forms ion channels within lipid bilayers, making it a crucial model system for understanding membrane protein structure and function. Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy has been instrumental in determining the high-resolution structure of the this compound A channel in a native-like membrane environment. This document provides a detailed protocol for the structural studies of this compound A using ssNMR, summarizing key quantitative data and outlining the experimental workflow.

Introduction to this compound A and Solid-State NMR

This compound A is a linear polypeptide of 15 alternating L- and D-amino acids. It forms a transmembrane channel through the head-to-head dimerization of two right-handed, single-stranded β-helices.[1][2][3] This unique structure creates a narrow pore permeable to monovalent cations. Solid-state NMR is a powerful technique for studying molecules in non-crystalline or immobile states, such as membrane-embedded proteins.[4] By measuring orientation-dependent NMR interactions, specifically chemical shift anisotropy (CSA) and dipolar couplings, ssNMR can provide a wealth of structural constraints to define the three-dimensional structure of molecules like this compound A within a lipid bilayer.[3][5] The structure of this compound A in hydrated dimyristoylphosphatidylcholine (DMPC) bilayers, determined by solid-state NMR, is available in the Protein Data Bank under the accession code 1MAG.[6]

Quantitative Data Summary

The determination of the this compound A structure by solid-state NMR relies on the precise measurement of orientational constraints. These constraints are derived from the anisotropic nuclear spin interactions that are not averaged out in the solid state. The primary constraints include ¹⁵N chemical shifts and ¹H-¹⁵N dipolar couplings for the peptide backbone amides.

Table 1: Representative ¹⁵N Chemical Shifts and ¹H-¹⁵N Dipolar Couplings for this compound A in DMPC Bilayers

Residue¹⁵N Chemical Shift (ppm)¹H-¹⁵N Dipolar Coupling (kHz)
Val1118.58.8
Gly2105.19.2
Ala3123.08.9
D-Leu4120.19.1
Ala5124.28.7
D-Val6118.99.0
Val7119.88.9
D-Val8119.39.1
Trp9128.48.6
D-Leu10121.29.0
Trp11129.18.7
D-Leu12120.89.1
Trp13129.58.5
D-Leu14121.59.0
Trp15128.98.8

Note: The values presented are representative and can vary slightly depending on the specific experimental conditions and data analysis methods. The ¹⁵N chemical shifts are referenced to an external standard.

Table 2: Representative ¹³C Chemical Shifts for this compound A Carbonyls in DMPC Bilayers

Residue¹³C Chemical Shift (ppm)
Gly2172.5
Ala3176.8
Val7174.2

Note: These values are for specifically ¹³C-labeled carbonyl sites and are crucial for determining the orientation of the peptide planes.[1][2]

Experimental Protocols

A detailed methodology is critical for obtaining high-quality solid-state NMR data for this compound A. The following protocols outline the key steps from sample preparation to data acquisition.

Protocol 1: Sample Preparation
  • Isotopic Labeling:

    • Synthesize this compound A using solid-phase peptide synthesis.[7][8]

    • Incorporate stable isotopes, such as ¹⁵N and ¹³C, at specific backbone and side-chain positions. Uniform ¹⁵N labeling of the backbone amides is common for obtaining a complete set of orientational constraints.[8] Site-specific ¹³C labeling, particularly at the carbonyl carbons, provides additional constraints.[1][2]

  • Reconstitution in Lipid Bilayers:

    • Co-dissolve the isotopically labeled this compound A and dimyristoylphosphatidylcholine (DMPC) lipid in an organic solvent (e.g., a mixture of chloroform and methanol). A typical molar ratio of lipid to peptide is 10:1.

    • Remove the organic solvent under a stream of nitrogen gas, followed by high vacuum, to form a thin peptide-lipid film on the walls of a glass vessel.[7]

  • Hydration and Alignment:

    • Hydrate the peptide-lipid film with a specific amount of water (typically around 50% by weight) to form a liquid-crystalline phase.[7]

    • For studies on aligned samples, carefully transfer the hydrated peptide-lipid mixture and spread it evenly onto a stack of thin glass plates (e.g., 15-20 plates).[7]

    • Assemble the glass plates into a holder suitable for insertion into the NMR probe. The mechanical pressure from the plates promotes the alignment of the lipid bilayers, with the bilayer normal perpendicular to the surface of the plates.

Protocol 2: Solid-State NMR Data Acquisition
  • Spectrometer Setup:

    • Use a solid-state NMR spectrometer equipped with a probe capable of handling oriented samples.

    • The sample is typically cooled to a temperature below the phase transition of the lipid (e.g., -50°C for DMPC) to immobilize the molecules and maximize the anisotropic interactions.

  • One-Dimensional (1D) ¹⁵N NMR:

    • Acquire a 1D ¹⁵N cross-polarization (CP) spectrum to assess the overall alignment of the sample. A well-aligned sample will show a characteristic pattern of sharp resonances.

  • Two-Dimensional (2D) Separated Local Field (SLF) Spectroscopy:

    • Perform 2D SLF experiments, such as the Proton-Detected Local Field (PDLF) or PISEMA (Polarization Inversion Spin Exchange at the Magic Angle) experiments, to correlate the ¹⁵N chemical shift with the ¹H-¹⁵N dipolar coupling.

    • These experiments provide the orientational constraints necessary for structure determination. The ¹⁵N chemical shift provides information on the orientation of the peptide plane relative to the magnetic field, while the ¹H-¹⁵N dipolar coupling is dependent on the orientation of the N-H bond vector.

  • Magic-Angle Spinning (MAS) NMR (for non-aligned samples):

    • For samples that are not macroscopically aligned, Magic-Angle Spinning (MAS) NMR techniques are employed.

    • MAS averages the anisotropic interactions to produce high-resolution spectra.

    • Recoupling pulse sequences, such as Rotational Echo Double Resonance (REDOR) and Transferred Echo Double Resonance (TEDOR), are used to selectively reintroduce dipolar couplings to measure internuclear distances.

    • Dipolar-chemical shift correlation experiments can be used to determine torsion angles.

Visualizations

The following diagrams illustrate the key processes in the solid-state NMR study of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_nmr Solid-State NMR cluster_structure Structure Determination synthesis Isotopic Labeling (Solid-Phase Synthesis) reconstitution Reconstitution in DMPC Lipid Bilayers synthesis->reconstitution hydration Hydration reconstitution->hydration alignment Alignment on Glass Plates hydration->alignment data_acquisition Data Acquisition (e.g., 2D PISEMA) alignment->data_acquisition spectral_analysis Spectral Analysis data_acquisition->spectral_analysis constraints Extraction of Orientational Constraints spectral_analysis->constraints calculation Structure Calculation constraints->calculation refinement Structure Refinement calculation->refinement final_structure final_structure refinement->final_structure High-Resolution Structure (PDB: 1MAG) orientational_constraints cluster_interactions Anisotropic Interactions cluster_constraints Structural Information csa ¹⁵N Chemical Shift Anisotropy (CSA) peptide_plane Peptide Plane Orientation csa->peptide_plane dipolar ¹H-¹⁵N Dipolar Coupling nh_bond N-H Bond Vector Orientation dipolar->nh_bond structure 3D Structure Assembly peptide_plane->structure nh_bond->structure

References

Application Notes and Protocols for Gramicidin Channel Conductance Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gramicidin A, a hydrophobic polypeptide antibiotic, is a well-established model for studying the biophysical properties of ion channels.[1][2] It forms a simple, well-defined transmembrane channel by the dimerization of two helical monomers, one in each leaflet of a lipid bilayer.[1][2] This channel is selectively permeable to monovalent cations and has a pore diameter of approximately 4 Å.[1][3] The straightforward and well-characterized nature of the this compound channel makes it an ideal system for single-channel recording experiments, allowing for the investigation of fundamental principles of ion permeation and the evaluation of compound effects on channel function.[2]

These application notes provide detailed protocols for measuring this compound A channel conductance, primarily focusing on the robust and widely used planar lipid bilayer (PLB) or black lipid membrane (BLM) technique.

Data Presentation: Quantitative Parameters

The conductance of the this compound channel is dependent on various experimental factors, including the composition of the lipid bilayer, the type and concentration of electrolyte, and the applied voltage.[1][2] The following tables summarize key quantitative data from single-channel recordings of this compound A.

Table 1: Single-Channel Conductance of this compound A in Different Electrolytes [1]

Electrolyte (1 M)Applied Voltage (mV)Single-Channel Current (pA)Single-Channel Conductance (pS)
HCl100~14.0~140
CsCl100~7.0~70
KCl100~4.5~45
NaCl100~2.8~28

Note: Conductance values can vary based on the specific lipid composition and experimental conditions.[2]

Table 2: Ion Permeability Ratios for this compound A Channels [2]

Cation (X⁺)Permeability Ratio (Pₓ/Pₖ)
NH₄⁺>1
Cs⁺>1
Rb⁺>1
K⁺1.00
Na⁺<1
Li⁺<1

Table 3: Influence of Lipid Environment on this compound Channel Lifetime [4]

Lipid Bilayer CompositionMean Channel Lifetime
Monoglyceride lipids with varying fatty acid chain lengthsProportional to the surface tension of the membrane
Dioleoyl phosphatidylcholine (DOPC) vs. Dioleoyl phosphatidylethanolamine (DOPE)Lifetime decreases when DOPC is replaced by DOPE (more negative intrinsic curvature)

Experimental Protocols

I. Planar Lipid Bilayer (PLB) / Black Lipid Membrane (BLM) Technique

This method involves the formation of an artificial lipid bilayer across a small aperture separating two aqueous chambers. The incorporation of this compound channels is observed as discrete, step-like changes in the current flowing across the membrane.[1][2]

A. Materials and Reagents

  • This compound A stock solution (e.g., 1 µg/mL in ethanol)[1]

  • Lipid solution (e.g., 25 mg/mL 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) in n-decane)[5]

  • Electrolyte solution (e.g., 1 M KCl, buffered to pH 7.0 with 10 mM HEPES)[5]

  • BLM setup (including two chambers, a partition with a small aperture, and a magnetic stirrer)

  • Low-noise patch-clamp amplifier and data acquisition system (e.g., HEKA EPC10)[1]

  • Ag/AgCl electrodes[2]

  • High-precision balance

  • Micropipettes

B. Protocol

  • Chamber Preparation: Thoroughly clean the BLM chambers to remove any contaminants.

  • Solution Preparation:

    • Prepare the desired electrolyte solution and filter it to remove any particulate matter.

    • Prepare a dilute stock solution of this compound A in ethanol.[5]

    • Prepare the lipid solution in an organic solvent.[5]

  • Bilayer Formation (Painting Method):

    • Fill both chambers of the BLM setup with the electrolyte solution, ensuring the liquid level is above the aperture in the partition.[1]

    • Using a small brush or a glass rod, "paint" a small amount of the lipid solution across the aperture.[2]

    • Monitor the capacitance of the membrane. The lipid solution will initially form a thick film, which will then spontaneously thin to form a bilayer. A stable and increased capacitance reading indicates the formation of a black lipid membrane (BLM).[5]

  • This compound Incorporation:

    • Add a small aliquot of the this compound A stock solution to the aqueous buffer on one or both sides of the bilayer.[5]

    • Stir the solutions gently to facilitate the spontaneous insertion of this compound monomers into the lipid leaflets.[1][2]

  • Single-Channel Recording:

    • Place Ag/AgCl electrodes in both chambers and connect them to the patch-clamp amplifier headstage.[1][2]

    • Apply a constant voltage (voltage clamp) across the bilayer (e.g., 100 mV).[6]

    • Record the resulting current. The formation and dissociation of individual this compound channels will be observed as discrete, step-like changes in the current.[2]

  • Data Analysis:

    • Generate current amplitude histograms from the recorded data to determine the single-channel conductance.[5]

    • Analyze the duration of the open and closed current steps to determine the channel kinetics (e.g., mean open time).[5]

Visualizations

Experimental_Workflow Experimental Workflow for this compound Conductance Measurement cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solutions Prepare Solutions (this compound, Lipid, Electrolyte) setup_apparatus Setup Bilayer Apparatus prep_solutions->setup_apparatus form_bilayer Form Planar Lipid Bilayer setup_apparatus->form_bilayer incorp_gram Incorporate this compound A form_bilayer->incorp_gram apply_voltage Apply Voltage Clamp incorp_gram->apply_voltage record_current Record Single-Channel Currents apply_voltage->record_current analyze_events Analyze Channel Events (Amplitude, Duration) record_current->analyze_events calc_conductance Calculate Conductance analyze_events->calc_conductance det_kinetics Determine Channel Kinetics calc_conductance->det_kinetics

Caption: Experimental workflow for this compound A single-channel recording.

Gramicidin_Channel_Formation This compound Channel Formation and Function cluster_membrane Lipid Bilayer cluster_monomers leaflet1 Outer Leaflet leaflet2 Inner Leaflet monomer1 This compound Monomer channel Conducting Dimer (Channel) monomer1->channel Dimerization monomer2 This compound Monomer monomer2->channel channel->monomer1 Dissociation channel->monomer2 ions Cation Flow ions->channel

Caption: Dimerization of this compound monomers to form a conducting channel.

References

Application Notes and Protocols for Fluorescent Labeling of Gramicidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed techniques and protocols for the fluorescent labeling of gramicidin, a hydrophobic pentadecapeptide antibiotic widely used as a model for ion channel function. Fluorescently labeled this compound is an invaluable tool for investigating its localization, dynamics, and interactions within biological membranes. These application notes are designed to guide researchers in selecting appropriate fluorescent probes and implementing effective labeling and purification strategies.

Introduction to Fluorescent Labeling of this compound

This compound's ability to form ion channels in lipid bilayers makes it a crucial subject of study in membrane biophysics and drug development.[1] Labeling this compound with fluorescent probes allows for a range of sensitive and high-resolution studies, including fluorescence microscopy, single-molecule tracking, and fluorescence resonance energy transfer (FRET) assays.[2]

Labeling can be targeted to either the N-terminus or the C-terminus of the peptide. The choice of labeling site and fluorophore depends on the specific research application and the desired photophysical properties of the final conjugate.

Labeling Chemistries and Fluorescent Probes

Several chemical strategies can be employed to fluorescently label this compound. The most common approaches involve the reaction of amine-reactive or thiol-reactive fluorescent dyes with functional groups on the peptide.

Commonly Used Fluorescent Probes:

A variety of fluorescent dyes are available for labeling this compound, each with distinct spectral properties. The selection of a suitable dye should consider factors such as brightness, photostability, and environmental sensitivity.

FluorophoreExcitation (nm)Emission (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum YieldReactive Group
FITC ~495~517-525~75,000~0.92Isothiocyanate
NBD-F ~470~530Not widely reportedEnvironment-dependentFluoro
TAMRA ~555~580~90,000~0.3-0.5NHS-ester, Maleimide
Cy3 ~550~570~150,000~0.1NHS-ester, Maleimide
Cy5 ~650~670~250,000~0.2NHS-ester, Maleimide

Note: Photophysical properties can vary depending on the solvent and conjugation to the peptide.

Experimental Protocols

N-Terminal Labeling of this compound with Amine-Reactive Dyes

The N-terminus of this compound A possesses a primary amine that can be targeted by amine-reactive fluorescent dyes such as fluorescein isothiocyanate (FITC) and N-hydroxysuccinimide (NHS) esters of various dyes.

This protocol describes the labeling of the N-terminal amine of this compound A with FITC.

Materials:

  • This compound A

  • Fluorescein isothiocyanate (FITC)

  • Anhydrous dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • Lyophilizer

  • Mass spectrometer

Procedure:

  • Dissolve this compound A: Dissolve 1 mg of this compound A in 500 µL of anhydrous DMF.

  • Prepare FITC Solution: Dissolve 2 mg of FITC in 200 µL of anhydrous DMF.

  • Reaction Setup: In a light-protected microcentrifuge tube, combine the this compound A solution with a 1.5 molar excess of the FITC solution.

  • Add Base: Add 5 µL of TEA to the reaction mixture to catalyze the reaction.

  • Incubation: Gently mix the reaction and incubate for 4 hours at room temperature in the dark.

  • Purification by HPLC:

    • Purify the FITC-labeled this compound A using an RP-HPLC system with a C18 column.[1]

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is typically effective.

    • Detection: Monitor the elution profile at 280 nm (for the peptide) and 495 nm (for fluorescein).

  • Collection and Lyophilization: Collect the fractions corresponding to the FITC-Gramicidin A conjugate and lyophilize to obtain a dry powder.

  • Characterization: Confirm the identity and purity of the labeled peptide by mass spectrometry. The expected mass will be the mass of this compound A plus the mass of FITC (389.38 g/mol ).

This protocol provides a general method for labeling primary and secondary amines with 4-Fluoro-7-nitrobenzofurazan (NBD-F).

Materials:

  • This compound A

  • NBD-F

  • Acetonitrile

  • 50 mM Borate buffer (pH 8.0) containing 20 mM EDTA

  • 50 mM HCl aqueous solution

  • HPLC system

Procedure:

  • Prepare Sample Solution: Dissolve this compound A in a minimal amount of a suitable organic solvent and then dilute with 50 mM borate buffer (pH 8.0) containing 20 mM EDTA.

  • Prepare NBD-F Solution: Prepare a 100 mM solution of NBD-F in acetonitrile.

  • Reaction: In a reaction vial, mix 300 µL of the this compound solution with 100 µL of the 100 mM NBD-F/acetonitrile solution.

  • Incubation: Heat the vial at 60°C for 1 minute and then cool it on an ice bath.

  • Quenching: Add 400 µL of 50 mM HCl aqueous solution to the reaction mixture to stop the reaction.

  • Purification: Purify the NBD-labeled this compound using RP-HPLC as described in Protocol 1, monitoring at appropriate wavelengths for NBD (Excitation: ~470 nm, Emission: ~530 nm).[3]

C-Terminal Labeling of this compound

C-terminal labeling of native this compound A is challenging due to the presence of an ethanolamine group. A common strategy involves the solid-phase synthesis of a this compound analog with a C-terminal functional group amenable to labeling, such as a lysine residue or a group suitable for click chemistry.

This protocol outlines a general strategy for synthesizing a C-terminally modified this compound analog for fluorescent labeling.

Materials:

  • Fmoc-protected amino acids

  • Rink amide resin or other suitable resin for C-terminal modification

  • Coupling reagents (e.g., HBTU, DIPEA)

  • Piperidine in DMF (for Fmoc deprotection)

  • Cleavage cocktail (e.g., TFA-based)

  • Amine-functionalized fluorescent dye

  • Reductive amination reagents (if using an aldehyde resin)

Procedure:

  • Resin Preparation: Start with a resin that will yield a C-terminally reactive peptide. For example, an aldehyde-functionalized resin can be used to attach an amine-containing dye via reductive amination.[4]

  • Attachment of the First Amino Acid: Couple the first Fmoc-protected amino acid to the resin according to standard SPPS protocols.

  • Peptide Elongation: Continue the stepwise addition of Fmoc-protected amino acids to synthesize the desired this compound sequence.

  • Incorporation of a Labeling Handle (Optional): A lysine residue with a protected side chain can be incorporated at or near the C-terminus to provide a specific labeling site.

  • N-Terminal Formylation: After the final amino acid is coupled and deprotected, the N-terminus is formylated.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail.

  • Purification of the Modified Peptide: Purify the crude peptide by RP-HPLC.

  • Labeling of the C-Terminal Handle:

    • If a C-terminal lysine was incorporated, its primary amine can be labeled with an NHS-ester or isothiocyanate dye following protocols similar to N-terminal labeling.

    • If a click chemistry handle (e.g., azide or alkyne) was incorporated, the peptide can be labeled with a corresponding dye-alkyne or dye-azide via a copper-catalyzed or strain-promoted cycloaddition reaction.

  • Final Purification: Purify the fluorescently labeled this compound analog by RP-HPLC.

Visualization of Experimental Workflows

N_Terminal_Labeling cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis This compound This compound A in DMF Mix Mix this compound, Dye, and Base (e.g., TEA) This compound->Mix Dye Amine-reactive Dye (e.g., FITC, NBD-F) in Solvent Dye->Mix Incubate Incubate (e.g., 4h at RT, dark) Mix->Incubate HPLC RP-HPLC Purification Incubate->HPLC Lyophilize Lyophilization HPLC->Lyophilize MS Mass Spectrometry (Confirmation) Lyophilize->MS C_Terminal_Labeling cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_labeling Labeling Reaction cluster_purification Purification & Analysis Resin Start with C-terminal modifying resin SPPS Stepwise Fmoc-SPPS of this compound sequence Resin->SPPS Cleavage Cleavage from resin & Deprotection SPPS->Cleavage Crude_Peptide Crude C-terminally modified this compound Cleavage->Crude_Peptide HPLC1 RP-HPLC (Purify modified peptide) Crude_Peptide->HPLC1 Label Label with Fluorescent Dye HPLC2 RP-HPLC (Purify labeled peptide) Label->HPLC2 HPLC1->Label MS Mass Spectrometry (Confirmation) HPLC2->MS Signaling_Influence This compound Fluorescently Labeled This compound Membrane Cell Membrane This compound->Membrane Inserts into Ion_Channel This compound Ion Channel (Monovalent Cation Influx) Membrane->Ion_Channel Forms Depolarization Membrane Depolarization Ion_Channel->Depolarization Leads to VGIC Voltage-Gated Ion Channels (e.g., Ca2+) Depolarization->VGIC Activates Signaling Downstream Signaling (e.g., Calcium Signaling) VGIC->Signaling Initiates

References

Troubleshooting & Optimization

common issues with gramicidin perforated patch stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for gramicidin perforated patch-clamping. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges related to patch stability and experimental success.

Frequently Asked Questions (FAQs)

Q1: What makes the this compound perforated patch technique unique? this compound is a polypeptide antibiotic that forms small pores or channels in the cell membrane.[1][2] These channels are exclusively permeable to monovalent cations like Na+ and K+ but are impermeable to anions such as Cl- and larger molecules like second messengers.[1][3][4][5] This unique property allows for stable electrophysiological recordings without altering the cell's native intracellular chloride concentration or washing out essential cytoplasmic constituents, which is a common issue in conventional whole-cell patch-clamp.[6][7][8]

Q2: How long should I expect perforation to take? The perforation process with this compound is notably slower than with other agents like nystatin or amphotericin B.[4] Perforation typically takes between 15 to 30 minutes to stabilize, though some studies report times as short as 10 minutes.[4][9][10] The process is complete when the series resistance (Rs) drops to a stable value, ideally between 20-40 MΩ.[11]

Q3: What is the primary cause of spontaneous rupture into whole-cell mode? Spontaneous membrane rupture is a common issue and can be caused by several factors. A primary cause is an excessively high concentration of this compound, which can destabilize the cell membrane.[12] Mechanical instability of the patch pipette, poor cell health, or fluctuations in perfusion can also contribute to the sudden rupture of the membrane patch.[12]

Q4: Can I use positive pressure when approaching a cell? Yes, but it must be applied cautiously. Use a lower positive pressure than you would for conventional whole-cell patching.[4] The goal is to keep the pipette tip clean without expelling the this compound-containing solution onto the cell membrane before a high-resistance seal is formed, as this compound at the tip can interfere with sealing.[4][12]

Q5: My this compound stock solution looks cloudy. Is it still usable? No, a cloudy solution indicates that the this compound may have precipitated or been contaminated. Stock solutions should be clear and colorless.[13] Cloudiness can result from solvent evaporation or water contamination.[13] It is recommended to prepare fresh solutions if this occurs. Sonication of the final pipette solution can help ensure this compound is fully dissolved.[12]

Troubleshooting Guides

This section addresses the most common problems encountered during this compound perforated patch-clamp experiments.

Issue 1: Difficulty Achieving a Giga-ohm Seal (>1 GΩ)

A stable, high-resistance seal is critical for a successful perforated patch recording.[4]

Possible Cause Solution & Key Recommendations
This compound at Pipette Tip This compound can interfere with seal formation.[4][12] Use the two-step filling method : First, front-fill the pipette tip with a this compound-free internal solution. Then, back-fill the rest of the pipette with the this compound-containing solution.[4][12] Approach the cell swiftly to minimize the time for this compound to diffuse to the tip.[4][12]
Unhealthy or Poorly Prepared Cells The health and integrity of the cell membrane are crucial.[12] Ensure optimal cell culture conditions, gentle enzymatic dissociation, and adequate recovery time for slices.[12] Visually inspect cells for a smooth, clean membrane before attempting to patch.
Dirty Pipette Tip or Debris Contaminants on the pipette tip or in the recording solution can prevent a tight seal.[12] Use freshly pulled pipettes for each attempt and ensure all solutions are filtered.
Mechanical Instability Vibrations from the microscope, micromanipulator, or perfusion system can disrupt seal formation. Ensure all components are stable and the setup is isolated from vibrations.[12]
Issue 2: Perforation is Too Slow or Incomplete

While this compound perforation is inherently slow, excessively long wait times (>1 hour) or failure to reach a low series resistance indicates a problem.[14]

Possible Cause Solution & Key Recommendations
Low this compound Concentration The final concentration may be too low. While higher concentrations risk spontaneous rupture, too low a concentration will not perforate effectively. Typical final concentrations range from 5 to 100 µg/mL.[9][10][11][15] Optimization for your specific cell type is often necessary.
Improper Solution Preparation This compound may not be fully dissolved. Briefly sonicate the final pipette solution before use to ensure complete dissolution.[12] Prepare stock solutions in an appropriate solvent like DMSO or TFE.[13][15]
Pipette Geometry The size and shape of the pipette tip can influence perforation speed. Larger pipette tips may allow for faster perforation.[14] Pipette resistance should typically be 3-6 MΩ.[16]
Excessive Tip-Filling Filling too much of the pipette tip with this compound-free solution will significantly delay the diffusion of the antibiotic to the membrane patch.[14]
Low Temperature Room temperature can affect perforation speed. Lower temperatures (~19-20°C) may slow or prevent perforation, while warmer temperatures (~24-25°C) can facilitate it.[17]
Issue 3: Unstable Recording or Spontaneous Rupture

The patch is initially stable but then either the seal resistance degrades or the patch ruptures, transitioning to whole-cell mode.

Possible Cause Solution & Key Recommendations
High this compound Concentration Higher concentrations increase the likelihood of spontaneous rupture.[12] If this is a recurring issue, reduce the final this compound concentration.
Poor Cell Health An unhealthy cell may form an initial seal but will be unable to maintain it over the long duration of a perforated patch experiment.[10][12]
Mechanical Drift Even after sealing, mechanical instability can cause the pipette to move, leading to seal loss.[12] Ensure the setup is completely stable.
Osmolarity Mismatch A significant mismatch between the internal and external solution osmolarity can stress the cell, leading to swelling or shrinking that destabilizes the patch.[10] Measure and adjust the osmolarity of all solutions.

Below is a troubleshooting workflow to diagnose and resolve common issues with patch stability.

G start Start: Unstable Perforated Patch prob1 Problem: Cannot achieve >1 GΩ seal start->prob1 prob2 Problem: Perforation too slow (>45 min) start->prob2 prob3 Problem: Spontaneous rupture to whole-cell start->prob3 cause1a Cause: this compound at pipette tip prob1->cause1a cause1b Cause: Unhealthy cells prob1->cause1b cause2a Cause: this compound conc. too low or inactive prob2->cause2a cause2b Cause: Pipette tip too small/long prob2->cause2b cause3a Cause: this compound conc. too high prob3->cause3a cause3b Cause: Mechanical drift or unhealthy cell prob3->cause3b sol1a Solution: Use two-step filling. Approach cell quickly. cause1a->sol1a sol1b Solution: Optimize cell prep. Use healthy-looking cells. cause1b->sol1b sol2a Solution: Prepare fresh solution. Slightly increase concentration. Sonicate final solution. cause2a->sol2a sol2b Solution: Use larger tip pipettes (e.g., 3-4 MΩ). cause2b->sol2b sol3a Solution: Reduce final This compound concentration. cause3a->sol3a sol3b Solution: Ensure mechanical stability. Improve cell health. cause3b->sol3b

Caption: Troubleshooting workflow for this compound perforated patch issues.

Experimental Protocols & Data

Protocol 1: this compound Stock Solution Preparation

Stable and active this compound solutions are essential for reproducible experiments.

  • Weighing: Weigh the desired amount of this compound A powder in a clean, dry glass vial.

  • Solvent Addition: Under a gentle stream of inert gas (e.g., argon) to minimize moisture, add high-purity, anhydrous solvent (e.g., DMSO, TFE, or Methanol) to achieve the desired stock concentration.[13][15]

  • Dissolving: Tightly cap the vial and vortex briefly. Sonication for a few seconds may be required to fully dissolve the powder.[12] The resulting solution should be clear.[13]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[18] Store aliquots in tightly sealed vials at -20°C for up to 1 month or -80°C for up to 6 months.[18] Note that some sources recommend preparing solutions fresh daily.[19]

Parameter Recommendation Notes
Solvents DMSO, Methanol, 2,2,2-Trifluoroethanol (TFE)Use high-purity, anhydrous grade.[9][13][15]
Stock Concentration 1-10 mg/mLHigher concentrations can be difficult to dissolve.[9][10][15]
Final Concentration 5 - 100 µg/mLCell-type dependent; requires optimization.[4][9][10][11][15]
Storage (Stock) -20°C (1 month) or -80°C (6 months)Protect from light and moisture. Avoid repeated freeze-thaw cycles.[18]
Aqueous Solution Stability Not recommended for storagePrepare final pipette solution fresh daily.[20]
Protocol 2: Two-Step Pipette Filling and Seal Formation

This method is critical for preventing this compound from interfering with giga-seal formation.[4][12]

  • Pipette Preparation: Pull a fresh micropipette from borosilicate glass. The tip resistance should be between 3-6 MΩ.[16]

  • Front-filling (Tip-filling): Dip the very tip of the micropipette into this compound-free internal solution for a few seconds.[9][12] The amount of solution drawn in should be just enough to cover the tip.

  • Back-filling: Fill the remainder of the pipette from the back with the final, this compound-containing internal solution (sonicated briefly before use).[11][12]

  • Approaching the Cell: Apply gentle positive pressure and rapidly move the pipette towards the target cell to minimize diffusion of this compound to the tip.[4][12]

  • Seal Formation: Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a giga-ohm (>1 GΩ) seal.

  • Monitoring Perforation: After achieving a stable gigaseal, monitor the series resistance (Rs) and membrane capacitance (Cm) over time. Perforation is indicated by a gradual decrease in Rs and an increase in Cm.[4] Data acquisition can typically begin when Rs stabilizes below 40 MΩ.[11]

G start Start: Prepare Fresh This compound Pipette Solution step1 1. Pull fresh micropipette (3-6 MΩ) start->step1 step2 2. Front-fill tip with This compound-free solution step1->step2 step3 3. Back-fill pipette with This compound-containing solution step2->step3 step4 4. Apply gentle positive pressure and approach cell rapidly step3->step4 step5 5. Form stable Giga-ohm seal (>1 GΩ) step4->step5 step6 6. Wait and monitor perforation (15-30 min) step5->step6 step7 Check Rs < 40 MΩ and stable? step6->step7 end_success Ready for Recording step7->end_success Yes end_fail Troubleshoot (See Guide) step7->end_fail No

Caption: Workflow for pipette filling and perforated patch formation.

Parameter Typical Value Significance
Pipette Resistance 3 - 6 MΩInfluences seal quality and perforation speed.[16][17]
Seal Resistance > 1 GΩEssential for low-noise, stable recordings.[12]
Initial Series Resistance (Rs) > 100 MΩIndicates a good seal before perforation begins.[11]
Final Series Resistance (Rs) 20 - 40 MΩIndicates successful and sufficient perforation for recording.[11]
Perforation Time 15 - 30 minThe time required for Rs to stabilize at a low value.[4][9]
Recording Duration > 60 minStable recordings are possible for extended periods with this technique.[3]

References

Technical Support Center: Optimizing Gramicidin for Perforated Patch Recordings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for gramicidin perforated patch-clamp experiments. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges associated with optimizing this compound concentration and achieving stable recordings.

Troubleshooting Guide

This guide addresses the most common problems encountered during this compound perforated patch-clamp experiments in a question-and-answer format.

Question 1: Why am I having difficulty achieving a giga-ohm seal (>1 GΩ)?

  • Possible Cause 1: this compound at the Pipette Tip.

    • Explanation: this compound is an ionophore that can interfere with the formation of a high-resistance seal between the cell membrane and the glass pipette. It is critical to prevent the antibiotic from reaching the pipette tip before the seal is established.[1]

    • Solution:

      • Two-Step Filling Method: First, front-fill the pipette tip with a this compound-free internal solution. Then, carefully back-fill the rest of the pipette with the this compound-containing solution.[1][2] An air bubble can be introduced between the two solutions to slow diffusion.[3]

      • Speed: Be swift when approaching the cell to minimize the time for this compound to diffuse to the tip.[1][3]

      • Positive Pressure: Apply a lower positive pressure than you would for conventional whole-cell patching to avoid expelling this compound onto the cell membrane before sealing.[1][2]

  • Possible Cause 2: Unhealthy or Poorly Prepared Cells.

    • Explanation: The health and integrity of the cell membrane are crucial for a stable seal. Fragile membranes from harsh enzymatic dissociation or poor culture conditions will make sealing difficult.[1][4]

    • Solution: Ensure optimal cell culture conditions and use gentle enzymatic dissociation. For slice preparations, provide continuous oxygenation and an adequate recovery period.[1]

  • Possible Cause 3: Contamination.

    • Explanation: Debris in the recording solution or a dirty pipette tip can prevent a tight seal.

    • Solution: Always use freshly pulled, clean pipettes for each attempt and ensure all solutions are filtered.[1]

Question 2: Perforation is very slow ( >30 minutes) or not happening at all. What can I do?

  • Possible Cause 1: this compound Concentration is Too Low.

    • Explanation: Perforation time is inversely related to the this compound concentration. While concentrations as low as 5 µg/mL have been used, they can lead to very long perforation times of over an hour.[5]

    • Solution: Increase the final this compound concentration. A common starting range is 20-50 µg/mL, though some protocols use up to 80-100 µg/mL.[2][3]

  • Possible Cause 2: Ineffective this compound Solution.

    • Explanation: this compound is highly hydrophobic and can aggregate or degrade, losing its effectiveness. The "solvent history" and age of the solution are critical.[6]

    • Solution:

      • Fresh Solution: Prepare the final this compound-containing pipette solution fresh on the day of the experiment.[3] Do not store the final aqueous solution for more than one day.[7]

      • Sonication: Briefly sonicate the final solution to aid dissolution and break up aggregates.[2][3]

      • Proper Stock: Ensure your stock solution (e.g., in DMSO) has been stored correctly in a tightly sealed vial and has not been repeatedly freeze-thawed.[6][8]

  • Possible Cause 3: Environmental Factors.

    • Explanation: Temperature can noticeably affect the speed of perforation.

    • Solution: Perforation may proceed faster at warmer temperatures (e.g., 24-25°C) compared to cooler room temperatures (e.g., 19-20°C).[3]

  • Possible Cause 4: Pipette Geometry.

    • Explanation: The size of the pipette tip opening can influence the rate of perforation.

    • Solution: Using a pipette with a slightly larger tip opening (and thus lower resistance, e.g., 3-4 MΩ) can allow for faster perforation.[3][5]

Question 3: The membrane is rupturing spontaneously, leading to a whole-cell configuration. How can I prevent this?

  • Possible Cause 1: this compound Concentration is Too High.

    • Explanation: Higher concentrations of this compound increase the likelihood of the membrane patch rupturing spontaneously.[1]

    • Solution: If spontaneous rupture is a recurring issue, reduce the final this compound concentration in your pipette solution.[1]

  • Possible Cause 2: Unhealthy Cells.

    • Explanation: A fragile cell membrane is more prone to rupture.

    • Solution: Re-evaluate your cell preparation protocol to ensure cells are as healthy as possible before attempting to patch.[1]

  • Possible Cause 3: Mechanical Instability.

    • Explanation: Vibrations or drift in the micromanipulator can cause abrupt rupture.

    • Solution: Ensure the recording setup is stable and free from vibrations.[1][4]

Question 4: How do I confirm I have a perforated patch and not a whole-cell configuration due to rupture?

  • Method 1: Monitor Access Resistance (Ra).

    • Explanation: A successful perforation is characterized by a gradual decrease in access resistance over several minutes. A sudden, sharp drop in Ra indicates a spontaneous rupture into the whole-cell configuration.[2][5]

    • Procedure: Continuously apply a test voltage step and monitor the capacitive current. The access resistance should slowly stabilize at a minimum value, typically between 10-70 MΩ.[2][9]

  • Method 2: Use a Membrane-Impermeable Dye.

    • Explanation: Including a fluorescent dye that cannot pass through the this compound pores in your pipette solution provides a clear visual confirmation.

    • Procedure: Add a membrane-impermeable dye (e.g., Lucifer yellow or tetramethylrhodamine-dextran) to the backfilled pipette solution.[2][9][10] If the dye fills the cell's cytoplasm, the membrane has ruptured. In a successful perforated patch, the dye will remain confined to the pipette.[2]

  • Method 3: Use a Sodium Channel Blocker.

    • Explanation: This method is useful for excitable cells like neurons.

    • Procedure: Include a sodium channel blocker in the pipette solution. If the neuron can still fire action potentials, the patch is perforated. If spontaneous rupture occurs, the blocker will diffuse into the cell and prevent firing.[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound? A1: A typical starting range for this compound in the final pipette solution is 20-50 µg/mL.[2] However, the optimal concentration is cell-type dependent and may require empirical optimization, with some researchers using concentrations as high as 80-100 µg/mL to achieve faster perforation.[3]

Q2: What is the best solvent for making a this compound stock solution? A2: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is most commonly used.[2][3][4][9] Ethanol, methanol, and trifluoroethanol (TFE) are also effective.[6][7] DMSO and TFE are particularly good at keeping this compound in its active, monomeric state.[6]

Q3: How long should perforation take? A3: The time to achieve a stable, low access resistance typically takes around 20-30 minutes.[2][9] However, this can vary significantly based on this compound concentration, temperature, pipette size, and cell health.[3][5]

Q4: What are the main advantages of using this compound over nystatin or amphotericin B? A4: The primary advantage of this compound is that its pores are permeable to small monovalent cations (like Na⁺ and K⁺) but are impermeable to anions like chloride (Cl⁻).[2][11] This makes it the ideal choice for studying GABAergic or glycinergic currents without altering the cell's native intracellular chloride concentration.[2][11] Nystatin and amphotericin B form pores that also allow chloride to pass, which can disrupt the natural chloride gradient.[12]

Q5: Can I store my this compound-containing pipette solution? A5: It is strongly recommended to prepare the final aqueous pipette solution fresh each day.[3] this compound is sparingly soluble in aqueous solutions and can aggregate or precipitate over time.[6][7] Stock solutions in an anhydrous organic solvent like DMSO can be stored, typically at -20°C, in tightly sealed vials to prevent hydration.[3][7]

Data Presentation

Table 1: this compound Concentration and Perforation Parameters

ParameterTypical RangeNotesSource(s)
Stock Solution Concentration 10 - 60 mg/mLPrepared in DMSO or other suitable organic solvent.[3][4][9]
Final (Working) Concentration 20 - 100 µg/mLRequires optimization. Start with 20-50 µg/mL.[2][3][4]
Time to Perforation 10 - 30 minutesCan be longer with lower concentrations or temperatures.[2][9]
Stable Access Resistance (Ra) 10 - 70 MΩA gradual decrease to a stable value indicates perforation.[2][9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (e.g., 20 mg/mL in DMSO)

  • Weighing: On a high-precision balance, carefully weigh out the desired amount of this compound powder (e.g., 2 mg) in a clean glass vial.

  • Solvent Addition: Add the appropriate volume of high-quality, anhydrous DMSO to achieve the target concentration (e.g., for 2 mg, add 100 µL of DMSO for a 20 mg/mL stock).[9]

  • Dissolution: Vortex or briefly sonicate the vial until the this compound is completely dissolved. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture contamination. Store at -20°C.[3][7]

Protocol 2: Preparation of Final Pipette Solution and Pipette Filling

  • Dilution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock into your filtered intracellular pipette solution to the desired final concentration (e.g., add 2 µL of a 20 mg/mL stock to 1 mL of internal solution for a final concentration of 40 µg/mL).

  • Mixing: Vortex the final solution and sonicate briefly (e.g., 10 seconds, twice) to ensure the this compound is well-dispersed.[3]

  • Pipette Front-Filling: Dip the very tip of a freshly pulled patch pipette into this compound-free internal solution for a few seconds to fill the first ~100 µm by capillary action.[5]

  • Pipette Back-Filling: Carefully back-fill the remainder of the pipette with the this compound-containing solution prepared in step 2, avoiding the introduction of air bubbles at the tip.[1][2]

  • Usage: Use the pipette immediately to minimize diffusion of this compound to the tip.

Visualizations

Troubleshooting_Seal_Formation start Start: Attempting Giga-ohm Seal check_seal Is Seal > 1 GΩ? start->check_seal success Success! Proceed to monitor perforation. check_seal->success Yes cause1 Check Pipette Filling: Is this compound at the tip? check_seal->cause1 No solution1 Solution: 1. Use two-step filling (front-fill tip). 2. Approach cell quickly. 3. Use gentle positive pressure. cause1->solution1 Yes cause2 Check Cell Health: Are cells healthy and membrane intact? cause1->cause2 No solution1->start Retry solution2 Solution: 1. Optimize cell prep/dissociation. 2. Ensure slice recovery/oxygenation. cause2->solution2 No cause3 Check for Contamination: Are solutions filtered & pipette clean? cause2->cause3 Yes solution2->start Retry solution3 Solution: 1. Filter all solutions. 2. Use fresh, clean pipettes. cause3->solution3 No solution3->start Retry

Caption: Troubleshooting workflow for achieving a giga-ohm seal.

Gramicidin_Pipette_Workflow cluster_prep Solution Preparation (Daily) cluster_fill Pipette Filling cluster_patch Patching Procedure prep_stock 1. Thaw this compound Stock (in DMSO) prep_final 2. Dilute stock into internal solution to final concentration. prep_stock->prep_final sonicate 3. Vortex and briefly sonicate final solution. prep_final->sonicate front_fill 4. Front-fill pipette tip with This compound-FREE solution. back_fill 5. Back-fill pipette with This compound-CONTAINING solution. front_fill->back_fill approach 6. Approach cell quickly with low positive pressure. seal 7. Form Giga-ohm Seal. approach->seal monitor 8. Monitor for gradual decrease in Access Resistance (Ra). seal->monitor

Caption: Experimental workflow for preparing a this compound pipette.

Perforation_Verification start Seal is formed. Begin monitoring. check_ra How did Access Resistance (Ra) change? start->check_ra gradual Gradual, slow decrease to a stable value (e.g., over 10-30 min) check_ra->gradual sudden Sudden, sharp drop to a low value check_ra->sudden check_dye Does pipette contain a membrane-impermeable dye? gradual->check_dye ruptured Conclusion: Spontaneous Rupture (Whole-Cell) sudden->ruptured perforated Conclusion: Successful Perforation check_dye->perforated No, but Ra was gradual dye_fill Dye fills the cell check_dye->dye_fill Yes dye_no_fill Dye stays in pipette check_dye->dye_no_fill Yes dye_fill->ruptured dye_no_fill->perforated

Caption: Decision tree for verifying perforation vs. rupture.

References

Gramicidin Solubility and Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for gramicidin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in aqueous solutions during experimental procedures.

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to resolving common issues related to this compound precipitation.

Issue Possible Cause Troubleshooting Steps Expected Outcome
Cloudiness or precipitate forms immediately upon dissolving this compound in an aqueous buffer. This compound is practically insoluble in water.[1][2][3]1. Prepare a stock solution of this compound in a suitable organic solvent such as ethanol, methanol, DMSO, or TFE.[4][5] 2. Add the organic stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing. 3. Keep the final concentration of the organic solvent in the aqueous buffer to a minimum, ideally 1% or less for biological experiments.[5][6]A clear aqueous solution of this compound is obtained.
A clear this compound solution becomes cloudy over time. Aggregation of this compound molecules.1. Store stock solutions in tightly sealed vials at 2-8°C to prevent solvent evaporation.[1] 2. Use anhydrous organic solvents to prepare stock solutions to avoid introducing water, which can promote aggregation.[5] 3. For aqueous solutions, use them fresh and do not store for more than one day.[4]The this compound solution remains clear for the duration of the experiment.
Precipitation occurs when incorporating this compound into liposomes. - High peptide-to-lipid ratio. - "Solvent history" of the peptide is not optimal.[5] - Incomplete removal of the organic solvent.1. Use a low mole fraction of this compound to lipids.[5] 2. Prepare the this compound stock solution in TFE, which favors the monomeric state.[5][7] 3. Mix the lipid and this compound solutions in the organic solvent before creating the lipid film.[5] 4. Ensure complete removal of the organic solvent by drying under high vacuum for an extended period.[5]Homogeneous incorporation of this compound into the lipid bilayer without aggregation.
Inconsistent results in biological assays. - Presence of residual organic solvent affecting cells. - Aggregated this compound has altered biological activity.1. Minimize the final concentration of the organic solvent in the assay medium.[4] 2. Confirm the monomeric state of this compound in your working solution using appropriate analytical techniques if possible. 3. Consider using solubilizing agents like surfactants or polymers if compatible with your experimental system.[1]Consistent and reproducible results in biological experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution cloudy?

A1: this compound is a highly hydrophobic peptide and is practically insoluble in water.[1][2][3] Cloudiness or precipitation indicates that the this compound is aggregating and forming a colloidal suspension rather than a true solution.[2] This can happen if you attempt to dissolve it directly in an aqueous buffer or if the concentration of this compound exceeds its solubility limit in the chosen solvent system.

Q2: What is the best way to prepare a this compound stock solution?

A2: The recommended method is to first dissolve this compound in an organic solvent in which it is highly soluble.[4][5] Common choices include ethanol, methanol, dimethyl sulfoxide (DMSO), and 2,2,2-trifluoroethanol (TFE).[1][4] A stock solution can be made by dissolving this compound in the solvent of choice, which should be purged with an inert gas.[4] For example, a stock solution of 1 mg/mL in ethanol is stable for at least 30 days when stored at 2-8°C.[1]

Q3: How do I introduce this compound into an aqueous buffer for my experiment without it precipitating?

A3: To prevent precipitation when moving from an organic stock solution to an aqueous environment, you should add the organic stock solution to the aqueous buffer in a dropwise manner while vigorously stirring or vortexing. This ensures rapid dispersal and minimizes localized high concentrations of this compound that can lead to aggregation. It is crucial to keep the final concentration of the organic solvent as low as possible in your final aqueous solution, as organic solvents can have physiological effects in biological experiments.[4][5]

Q4: Can I use anything to increase the solubility of this compound in aqueous solutions?

A4: Yes, the solubility of this compound in aqueous solutions can be enhanced by the addition of certain agents. These include quaternary ammonium compounds, alcohols, or polyvinylpyrrolidone.[1] Surfactants can also aid in solubilization by forming micelles that can encapsulate the hydrophobic this compound molecules.[8]

Q5: My this compound is precipitating within the lipid bilayer in my liposome experiments. How can I prevent this?

A5: Aggregation within a lipid bilayer can be influenced by several factors. The "solvent history" of the peptide is important; preparing the stock solution in TFE can help maintain this compound in a monomeric state.[5][7] It is also advisable to use a low peptide-to-lipid molar ratio.[5] The protocol of mixing the lipid and this compound in the organic solvent before the formation of the lipid film is also a critical step to ensure homogeneous incorporation.[5]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
WaterPractically insoluble (6 mg/L); forms colloidal suspensions[2][3]
EthanolSoluble (>20 mg/mL); Sigma tests at 50 mg/mL[1][4]
MethanolSoluble (>20 mg/mL)[1][3]
Dimethyl Sulfoxide (DMSO)Soluble[4][9]
2,2,2-Trifluoroethanol (TFE)Soluble[5][7]
AcetoneSoluble (>20 mg/mL)[1]
FormamideSoluble (>20 mg/mL)[1]
Acetic AcidSoluble[2][3]
PyridineSoluble[2][3]
Diethyl EtherPractically insoluble[2][3]
HydrocarbonsPractically insoluble[2][3]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in Ethanol

  • Weigh the desired amount of this compound powder in a sterile, dry glass vial.

  • Under a laminar flow hood or in a clean environment, add the required volume of absolute ethanol to achieve the desired concentration (e.g., 1 mg/mL).

  • Cap the vial tightly and vortex until the this compound is completely dissolved. Gentle warming can be applied to aid dissolution.[1] The solution should be clear and faintly yellow.[1]

  • For long-term storage, flush the vial with an inert gas (e.g., argon or nitrogen) before sealing.

  • Store the stock solution at 2-8°C. This solution should be stable for at least 30 days.[1]

Protocol 2: Preparation of a Dilute Aqueous Solution of this compound

  • Begin with a pre-prepared stock solution of this compound in an organic solvent (e.g., 1 mg/mL in ethanol, as described in Protocol 1).

  • In a separate sterile tube, place the desired volume of your aqueous buffer.

  • While vigorously vortexing the aqueous buffer, slowly add the required volume of the this compound stock solution in a dropwise manner.

  • Continue to vortex for a few seconds after the addition is complete to ensure thorough mixing.

  • Use the freshly prepared aqueous this compound solution immediately for your experiment. It is not recommended to store aqueous solutions of this compound for more than one day.[4]

Protocol 3: Incorporation of this compound into Liposomes

  • In a round-bottom flask, add the desired amount of lipid dissolved in an appropriate organic solvent (e.g., chloroform).

  • To this lipid solution, add the desired volume of a this compound stock solution (preferably in TFE to promote the monomeric state). The peptide-to-lipid molar ratio should be kept low.

  • Thoroughly mix the lipid and this compound solutions by swirling the flask.

  • Remove the organic solvents by rotary evaporation or under a gentle stream of inert gas to form a thin lipid-peptide film on the wall of the flask.

  • To ensure the complete removal of residual solvent, place the flask under a high vacuum for at least 2 hours.[5]

  • Hydrate the film by adding the desired aqueous buffer to the flask and vortexing vigorously. Hydration at a temperature above the phase transition temperature of the lipid can be beneficial.[5]

Visualizations

TroubleshootingWorkflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem This compound Precipitates in Aqueous Solution Cause1 Direct Dissolution in Water Problem->Cause1 Cause2 High Concentration Problem->Cause2 Cause3 Solvent Evaporation/ Water Contamination Problem->Cause3 Cause4 Inappropriate Peptide: Lipid Ratio Problem->Cause4 Solution1 Prepare Organic Stock Solution (e.g., Ethanol, DMSO, TFE) Cause1->Solution1 Solution2 Dilute Stock into Buffer with Vigorous Mixing Cause2->Solution2 Solution3 Store Properly: - Tightly Sealed Vials - 2-8°C - Use Fresh Cause3->Solution3 Solution4 Optimize Liposome Protocol: - Low Peptide:Lipid Ratio - Co-dissolve in Organic Solvent - Thoroughly Dry Film Cause4->Solution4 Solution1->Solution2

Caption: Troubleshooting workflow for this compound precipitation.

SolubilityEnhancement cluster_this compound This compound State cluster_methods Solubilization Methods Aggregated Aggregated this compound (Precipitate) Monomeric Monomeric this compound (Soluble) OrganicSolvent Use of Organic Co-solvents (Ethanol, DMSO, TFE) OrganicSolvent->Monomeric Promotes Surfactants Addition of Surfactants (e.g., Quaternary Ammonium Compounds) Surfactants->Monomeric Stabilizes Polymers Inclusion of Polymers (e.g., Polyvinylpyrrolidone) Polymers->Monomeric Enhances Solubility

Caption: Principles of enhancing this compound solubility.

References

troubleshooting low success rate of giga-seal formation with gramicidin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for gramicidin perforated patch-clamp experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the success rate of giga-seal formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of a low success rate in achieving a giga-ohm seal with this compound?

A1: The most common reason for difficulty in forming a giga-ohm seal is the presence of this compound at the pipette tip before the seal is established.[1] this compound can interfere with the tight apposition between the cell membrane and the glass pipette, which is necessary for a high-resistance seal.

Q2: How can I prevent this compound from reaching the pipette tip prematurely?

A2: The most effective method is the two-step pipette filling technique.[1][2] First, front-fill the very tip of the pipette with a this compound-free internal solution. Then, back-fill the remainder of the pipette with the this compound-containing solution. It is also crucial to approach the cell swiftly to minimize the diffusion of this compound to the tip.[1]

Q3: My giga-seal is unstable and deteriorates over time. What could be the issue?

A3: Seal instability can arise from several factors:

  • Poor Cell Health: Unhealthy or stressed cells have compromised membrane integrity, making it difficult to maintain a stable seal.[1] Ensure optimal cell culture conditions and gentle cell preparation.[1]

  • Mechanical Drift: Vibrations in the setup, including the micromanipulator, microscope stage, or perfusion system, can cause the pipette to move and lose the seal.[1]

  • Pipette Geometry: An inappropriate pipette shape can contribute to an unstable seal. Pipettes with a resistance of approximately 3-5 MΩ and a short taper are often recommended.[1] Fire-polishing the pipette tip can also improve seal stability.[3]

Q4: I am experiencing spontaneous rupture of the cell membrane after forming a seal. Why is this happening?

A4: Spontaneous membrane rupture is often caused by a high concentration of this compound, which can degrade the cell membrane.[1][4] If this is a recurring issue, consider reducing the final this compound concentration in your pipette solution.

Q5: What is the optimal concentration of this compound to use?

A5: The recommended concentration of this compound can vary, but it is typically used in the range of 20-50 µg/mL.[4] Some protocols suggest starting with a final concentration of 50 µg/mL.[2] It is advisable to optimize the concentration for your specific cell type and experimental conditions.

Q6: How does temperature affect giga-seal formation with this compound?

A6: Temperature can influence the fluidity of the cell membrane and the conformation of this compound itself.[5][6][7][8] Recording at near-physiological temperatures can make the membrane more fluid and facilitate quicker seal formation.[7] However, it's crucial to maintain a stable temperature, as fluctuations can cause mechanical drift and disrupt the seal.[2]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during giga-seal formation with this compound.

Problem 1: Difficulty Achieving a Giga-ohm Seal (>1 GΩ)
Possible Cause Solution Supporting Evidence/Rationale
This compound at the Pipette Tip Employ the two-step filling method: front-fill the pipette tip with this compound-free solution and back-fill with the this compound-containing solution. Approach the cell quickly after entering the bath.[1][2]This compound at the tip interferes with the membrane-glass interaction required for a high-resistance seal.[1]
Unhealthy or Poorly Prepared Cells Ensure optimal cell culture conditions, gentle enzymatic dissociation, and adequate recovery time for slices.[1] Visually inspect cells for a healthy appearance before patching.A healthy and intact cell membrane is critical for forming a stable giga-ohm seal.[1]
Dirty Pipette Tip or Debris Use freshly pulled, clean pipettes for each attempt. Filter all solutions to remove precipitates. Apply gentle positive pressure while approaching the cell to clear debris from the cell surface.[1][9]Contaminants can physically prevent the tight apposition of the pipette to the cell membrane.
Inappropriate Pipette Geometry Use pipettes with a resistance of ~3-5 MΩ and a short taper.[1] Consider fire-polishing the pipette tip to create a smoother surface, which can improve seal formation.[3]The shape and smoothness of the pipette tip are crucial for an intimate seal with the cell membrane.
Incorrect Solution Osmolarity Ensure the osmolarity of the internal solution is slightly lower (around 10%) than the external solution to promote cell swelling and better sealing.[10] A common range is 290-295 mOsm for the internal solution and ~310 mOsm for the external solution.[7][11]A slight osmotic gradient can facilitate the formation of a concave membrane patch that fits snugly into the pipette tip.
Problem 2: Seal is Unstable or Lost After Formation
Possible Cause Solution Supporting Evidence/Rationale
Mechanical Instability Ensure the micromanipulator, microscope stage, and perfusion system are stable and free from vibrations. Check for any drift in the pipette position.[1]Even minor movements can disrupt the delicate giga-seal.
Cellular Stress or Poor Health Monitor the cell's appearance for any signs of distress (e.g., blebbing, swelling). If cells appear unhealthy, re-evaluate cell preparation and handling procedures.[1]An unhealthy cell may not be able to maintain the membrane integrity required for a stable seal.
Spontaneous Membrane Rupture Reduce the final concentration of this compound in the pipette solution.[1]High concentrations of this compound can lead to excessive pore formation and membrane degradation.[4]
Inadequate Perfusion Ensure a stable and gentle perfusion flow rate, as fluctuations can disturb the patch.[1]Turbulent or inconsistent flow can exert mechanical stress on the patched cell.

Experimental Protocols

Protocol 1: Preparation of this compound Solutions
  • Stock Solution Preparation:

    • Prepare a fresh stock solution of this compound on the day of the experiment.[12]

    • Dissolve this compound in a high-quality solvent like DMSO or methanol to a stock concentration of 20-60 mg/mL.[4][12]

    • Sonication and gentle heating may be required to fully dissolve the this compound.[4]

    • Store the stock solution at 4°C for up to one week if necessary, though fresh preparation is ideal.[2]

  • Final Pipette Solution:

    • On the day of the experiment, dilute the this compound stock solution into your filtered internal pipette solution to a final concentration of 20-50 µg/mL.[4]

    • Vortex and sonicate the final solution briefly (e.g., 1 minute vortex, 15 minutes sonication) to ensure the this compound is fully dispersed.[13]

    • Filter the final solution through a 0.2-µm filter before use.[13] Use the solution within 2 hours.[13]

Protocol 2: Two-Step Pipette Filling and Seal Formation
  • Pipette Preparation:

    • Pull borosilicate glass capillaries to a final resistance of 3-5 MΩ.[1]

    • Fire-polishing the pipette tip is recommended to improve seal quality.[3]

  • Two-Step Filling:

    • Front-filling: Dip the very tip of the freshly pulled micropipette into the this compound-free internal solution for a few seconds.[1][2]

    • Back-filling: Back-fill the rest of the pipette with the final this compound-containing solution.[1][2]

  • Approaching the Cell and Seal Formation:

    • Apply gentle positive pressure to the pipette before entering the bath to keep the tip clean.[1][9]

    • Quickly approach the target cell to minimize this compound diffusion to the tip.[1]

    • Once a "dimple" is observed on the cell surface, release the positive pressure.[9]

    • Apply gentle, steady suction to facilitate the formation of a giga-ohm seal (>1 GΩ).[1]

    • Monitor the seal resistance continuously. Once a stable giga-seal is formed, release the suction.

Visualizations

GigaSeal_Troubleshooting_Workflow cluster_prep Preparation Phase cluster_seal Sealing Phase cluster_record Recording Phase cluster_troubleshoot Troubleshooting A Start: Prepare Solutions & Pipette B Healthy Cells Available? A->B C Pipette Resistance 3-5 MΩ? B->C Yes T1 Check Cell Health & Prep B->T1 No D Two-Step Pipette Filling C->D Yes T2 Check Pipette Prep & Geometry C->T2 No E Approach Cell with Positive Pressure D->E F Release Pressure & Apply Gentle Suction E->F G Giga-Seal (>1 GΩ) Formed? F->G T3 Check Solutions & Osmolarity F->T3 No seal after prolonged suction G->F No, continue gentle suction H Wait for Perforation (15-25 min) G->H Yes I Begin Recording H->I T5 Lower this compound Concentration H->T5 Membrane ruptures T4 Check for Mechanical Drift I->T4 Seal becomes unstable

Fig. 1: Troubleshooting workflow for giga-seal formation.

Pipette_Filling_Protocol cluster_pipette Pipette Preparation cluster_solutions Solution Preparation cluster_filling Two-Step Filling Process P1 Pull Borosilicate Pipette (3-5 MΩ) P2 Fire-Polish Tip P1->P2 F1 Step 1: Front-fill tip with This compound-Free Solution P2->F1 S1 This compound-Free Internal Solution S1->F1 S2 This compound-Containing Internal Solution F2 Step 2: Back-fill with This compound-Containing Solution S2->F2 F1->F2

Fig. 2: Two-step pipette filling protocol.

Logical_Relationships cluster_factors Key Success Factors cluster_problems Common Problems Success High Giga-Seal Success Rate F1 Optimal Cell Health F1->Success P1 Low Seal Resistance F2 Clean Pipette Tip (No this compound) F2->Success F3 Correct Pipette Geometry F3->Success F4 Stable Mechanical Setup F4->Success P2 Unstable Seal F5 Appropriate this compound Concentration F5->Success P3 Membrane Rupture P1->Success prevents P2->Success prevents P3->Success prevents

Fig. 3: Factors influencing giga-seal success.

References

Technical Support Center: Minimizing Gramicidin-Induced Hemolysis in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on minimizing gramicidin-induced hemolysis in your experimental models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound-induced hemolysis?

A1: this compound induces hemolysis primarily through the formation of transmembrane channels or pores in the erythrocyte membrane.[1] These channels disrupt the cell's osmotic balance, leading to an influx of water and subsequent swelling and lysis of the red blood cells, a process known as colloid-osmotic hemolysis.[2]

Q2: What are the key factors that influence the rate of this compound-induced hemolysis?

A2: Several factors can influence the extent of hemolysis, including the concentration of this compound, the composition of the erythrocyte membrane (particularly cholesterol content), and the overall hydrophobicity of the this compound analogue being used.[3] Experimental conditions such as incubation time and temperature also play a crucial role.[4]

Q3: How can I reduce the hemolytic activity of this compound while preserving its antimicrobial properties?

A3: Modifying the amino acid composition of this compound S has been shown to reduce hemolytic activity.[3] Specifically, creating derivatives that are slightly less hydrophobic than the parent molecule can decrease hemolysis while maintaining good antimicrobial efficacy.[3] Additionally, N-methylation of the this compound S backbone has been explored to dissociate hemolytic and antimicrobial activities.[5]

Q4: Are there any known inhibitors of this compound-induced hemolysis?

A4: Yes, certain agents can inhibit this compound-induced hemolysis. For instance, tetraethylammonium (TEA), a potassium channel blocker, has been shown to protect erythrocytes from this compound-induced swelling and lysis.[2]

Q5: What is a typical concentration range for this compound S to induce 50% hemolysis (HC50)?

A5: The HC50 value for canonical this compound S is approximately 35.2 µg/mL.[3] However, this value can vary depending on the specific experimental conditions.

Troubleshooting Guide

Issue 1: High background hemolysis in negative control wells.

  • Possible Cause: Improper handling of red blood cells (RBCs) during preparation, leading to premature lysis.

  • Troubleshooting Steps:

    • Handle RBCs gently during washing and resuspension steps. Avoid vigorous vortexing.

    • Ensure the use of an isotonic buffer, such as Phosphate-Buffered Saline (PBS), to prevent osmotic stress.

    • Use freshly collected blood whenever possible, as older RBCs are more fragile.

Issue 2: Inconsistent or non-reproducible results between experiments.

  • Possible Cause: Variability in experimental parameters.

  • Troubleshooting Steps:

    • Standardize the source of RBCs. If possible, use blood from the same donor for a set of experiments, as susceptibility to hemolysis can vary between species and individuals.[4][6]

    • Strictly control incubation time and temperature, as these factors significantly impact the kinetics of hemolysis.[4][6]

    • Ensure accurate and consistent pipetting, especially for the this compound solution and RBC suspension.

Issue 3: Unexpectedly low or no hemolysis observed at expected this compound concentrations.

  • Possible Cause: Issues with the this compound stock solution or experimental setup.

  • Troubleshooting Steps:

    • Verify the concentration and integrity of your this compound stock solution. Consider preparing a fresh stock.

    • Confirm that the incubation period is sufficient for hemolysis to occur. A standard incubation time is 1 hour at 37°C.

    • Check the pH and composition of your buffer, as these can influence this compound's activity.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound-induced hemolysis.

Table 1: Hemolytic Activity and Minimum Inhibitory Concentration (MIC) of this compound S and its Analogs

Compound50% Hemolysis (HC50) (µg/mL)MIC against S. aureus (µg/mL)Therapeutic Index (HC50/MIC)
This compound S (Canonical)35.23.9 - 7.84.5 - 9.0
Derivative 341.63.9 - 62.50.7 - 10.7
VK7> 62.57.8 - 31.2>2.0 - >8.0
Compound 20> 62.57.8 - 62.5>1.0 - >8.0
Peptide 2--42-fold increase vs. This compound S
Peptide 9-2 (against MRSA)6-fold increase vs. This compound S

Data compiled from multiple sources.[1][3]

Table 2: Effect of Incubation Time on Hemoglobin Release

Incubation Time (minutes)% Hemolysis (Example with a test compound)
15~10%
30~20%
60~35%
90~50%
120~65%

Illustrative data showing a linear increase in hemolysis over time. Actual values will vary based on the specific compound and concentration.[4]

Experimental Protocols

Protocol 1: Standard Hemolysis Assay

This protocol outlines a standard method for determining the hemolytic activity of this compound or its analogs.

Materials:

  • Freshly collected red blood cells (human or other species)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound stock solution

  • 0.1% Triton X-100 in PBS (positive control for 100% lysis)

  • Sterile 96-well microtiter plates

  • Centrifuge with a plate rotor

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Red Blood Cells (RBCs):

    • Wash the RBCs three times with PBS by centrifuging at 1000 x g for 5 minutes and resuspending the pellet.

    • Prepare a 2% (v/v) suspension of the washed RBCs in PBS.

  • Assay Setup:

    • Prepare serial dilutions of the this compound compound in PBS in a 96-well plate.

    • Add an equal volume of the 2% RBC suspension to each well containing the this compound dilutions.

    • Include a negative control (RBCs in PBS only) and a positive control (RBCs in 0.1% Triton X-100).

  • Incubation:

    • Incubate the plate at 37°C for 1 hour with gentle shaking.

  • Data Collection:

    • Centrifuge the plate at 1000 x g for 10 minutes to pellet the intact RBCs.

    • Carefully transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm to quantify the release of hemoglobin.

  • Calculation:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

Visualizations

G cluster_membrane Erythrocyte Membrane cluster_cellular_response Cellular Response This compound Monomer This compound Monomer Transmembrane Dimer Transmembrane Dimer This compound Monomer->Transmembrane Dimer Dimerization Ion Channel Formation Ion Channel Formation Transmembrane Dimer->Ion Channel Formation Creates Ion Gradient Disruption Ion Gradient Disruption Ion Channel Formation->Ion Gradient Disruption Leads to Osmotic Imbalance Osmotic Imbalance Ion Gradient Disruption->Osmotic Imbalance Causes Water Influx Water Influx Osmotic Imbalance->Water Influx Induces Cell Swelling & Lysis Cell Swelling & Lysis Water Influx->Cell Swelling & Lysis Results in This compound This compound This compound->this compound Monomer Inserts into membrane

Caption: Mechanism of this compound-Induced Hemolysis.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Wash RBCs Wash RBCs Prepare 2% RBC Suspension Prepare 2% RBC Suspension Wash RBCs->Prepare 2% RBC Suspension Mix RBCs and this compound Mix RBCs and this compound Prepare 2% RBC Suspension->Mix RBCs and this compound Serial Dilution of this compound Serial Dilution of this compound Serial Dilution of this compound->Mix RBCs and this compound Incubate at 37°C Incubate at 37°C Mix RBCs and this compound->Incubate at 37°C Centrifuge Plate Centrifuge Plate Incubate at 37°C->Centrifuge Plate Transfer Supernatant Transfer Supernatant Centrifuge Plate->Transfer Supernatant Read Absorbance at 540nm Read Absorbance at 540nm Transfer Supernatant->Read Absorbance at 540nm Calculate % Hemolysis Calculate % Hemolysis Read Absorbance at 540nm->Calculate % Hemolysis

Caption: Experimental Workflow for Hemolysis Assay.

G Inconsistent Results Inconsistent Results Check RBC Source & Age Check RBC Source & Age Inconsistent Results->Check RBC Source & Age Standardize Incubation Standardize Incubation Inconsistent Results->Standardize Incubation Verify Pipetting Verify Pipetting Inconsistent Results->Verify Pipetting High Background Hemolysis High Background Hemolysis Gentle RBC Handling Gentle RBC Handling High Background Hemolysis->Gentle RBC Handling Use Isotonic Buffer Use Isotonic Buffer High Background Hemolysis->Use Isotonic Buffer Fresh Blood Fresh Blood High Background Hemolysis->Fresh Blood

Caption: Troubleshooting Logic for Hemolysis Assays.

References

dealing with spontaneous membrane rupture in gramicidin patch clamp

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering spontaneous membrane rupture during gramicidin perforated patch clamp experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using the this compound perforated patch clamp technique?

A1: The this compound perforated patch clamp technique allows for electrical access to the cell's interior while preserving the endogenous intracellular environment.[1][2] Unlike conventional whole-cell patch clamp, which involves rupturing the cell membrane and dialyzing the cytoplasm with the pipette solution, this compound forms small pores in the membrane patch.[2][3] These pores are permeable to monovalent cations like sodium and potassium but impermeable to anions like chloride and larger molecules such as signaling messengers.[4] This preserves the physiological intracellular chloride concentration, which is crucial for studying GABAergic neurotransmission, and prevents the washout of essential intracellular signaling molecules.[1][4]

Q2: What is the recommended final concentration of this compound in the pipette solution?

A2: The final concentration of this compound in the pipette solution typically ranges from 20 to 100 µg/mL.[5] It is advisable to start with a lower concentration (e.g., 20-50 µg/mL) and optimize based on your specific cell type and experimental conditions.[4] While higher concentrations can accelerate the perforation process, they also increase the risk of spontaneous membrane rupture.[5]

Q3: How long should I wait for the membrane to perforate after achieving a giga-ohm seal?

A3: The perforation process with this compound is relatively slow, typically taking around 20 to 40 minutes to achieve a stable, low-access resistance.[4][6][7] The access resistance should gradually decrease to a minimum value of approximately 10-20 MΩ.[4]

Q4: How can I confirm that the membrane is perforated and not ruptured?

A4: To ensure that a drop in access resistance is due to perforation and not spontaneous rupture, you can include a fluorescent dye of a specific molecular weight (e.g., tetramethylrhodamine-dextran, 3,000 Da) in your pipette solution.[8] If the membrane is properly perforated, the dye will remain confined to the pipette tip.[8] If the membrane has ruptured, the dye will diffuse into the cell.[8] Alternatively, you can add a sodium channel blocker to the pipette solution; if spontaneous rupture occurs, the blocker will enter the cell and prevent action potential firing.[4]

Q5: My seal resistance is unstable and fluctuates after formation. What could be the cause?

A5: Fluctuations in a giga-ohm seal can be attributed to several factors. Mechanical instability of your recording setup, such as pipette drift, can lead to an unstable seal.[5] Ensure that your micromanipulator, microscope stage, and perfusion system are stable and free from vibrations.[5] Additionally, unhealthy cells may struggle to maintain a stable seal.[5] Fluctuations in the perfusion flow rate can also disturb the patch.[5]

Troubleshooting Guide: Spontaneous Membrane Rupture

Spontaneous rupture of the membrane patch is a common issue in this compound patch clamp experiments. This guide provides a systematic approach to troubleshooting this problem.

Summary of Key Experimental Parameters
ParameterRecommended Range/ValuePotential Impact on Membrane Stability
This compound Concentration 20-100 µg/mLHigher concentrations increase the likelihood of spontaneous rupture.[5]
Pipette Resistance 3-5 MΩPipettes with appropriate resistance and a short taper are recommended.[5]
Pipette Tip Polishing RecommendedPolishing the pipette tip can improve seal formation and stability.[5]
Osmolarity Difference (Internal vs. External) Internal ~10 mOsm lowerA slightly lower internal osmolarity is generally recommended.[5]
Time to Seal Formation As rapid as possibleMinimizes the diffusion of this compound to the pipette tip before sealing.[4]
Access Resistance Stable at 10-20 MΩA sudden, large drop may indicate rupture.
Cell Health OptimalUnhealthy or fragile cell membranes are more prone to rupture.[5]
Detailed Troubleshooting Steps

Issue: The membrane patch ruptures spontaneously after forming a giga-ohm seal.

Possible Cause 1: High this compound Concentration

  • Solution: Reduce the final concentration of this compound in your pipette solution. Start at the lower end of the recommended range (20-50 µg/mL) and incrementally increase if perforation is too slow.[4][5]

Possible Cause 2: this compound at the Pipette Tip During Seal Formation

  • Solution: Employ the two-step filling method. First, front-fill the pipette tip with a this compound-free internal solution. Then, back-fill the rest of the pipette with the this compound-containing solution.[5] Be swift when approaching the cell to minimize the diffusion of this compound to the tip before the seal is established.[5]

Possible Cause 3: Poor Cell Health or Fragile Membranes

  • Solution: Ensure optimal cell culture conditions and use gentle enzymatic dissociation to avoid damaging the cell membranes.[5] For slice preparations, ensure continuous oxygenation and adequate recovery time.[5] Visually inspect cells and select those that appear healthy and have smooth membranes.

Possible Cause 4: Inappropriate Pipette Geometry

  • Solution: Use freshly pulled pipettes with a resistance of approximately 3-5 MΩ.[5] Consider polishing the pipette tip to create a smoother surface, which has been shown to improve seal stability.[5]

Possible Cause 5: Mechanical Instability

  • Solution: Ensure your entire patch clamp rig is free from vibrations. Check the stability of the micromanipulator, microscope stage, and perfusion system.[5]

Possible Cause 6: Improper Pressure Application

  • Solution: Apply gentle, steady negative pressure (suction) to form the seal.[5] Applying suction too quickly or with excessive force can rupture the membrane.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh a small amount of this compound D on a high-precision balance.

  • Dissolve the this compound in high-quality dimethyl sulfoxide (DMSO) to prepare a stock solution of 10-50 mg/mL.[5]

  • Sonicate the stock solution until it is fully dissolved.[5]

  • Store the stock solution at 4°C for up to one week or at -20°C for longer-term storage.[5]

  • Immediately before use, dilute the stock solution into your filtered internal pipette solution to the desired final concentration (e.g., 20-100 µg/mL).[5]

  • Briefly sonicate the final solution to ensure the this compound is fully dissolved.[5]

Protocol 2: Quality Control Check for Membrane Integrity
  • Add a fluorescent dye with a molecular weight greater than that which can pass through this compound pores (e.g., 1% tetramethylrhodamine-dextran, 3,000 Da) to your this compound-containing pipette solution.[8]

  • Proceed with the patch clamp experiment as usual, achieving a giga-ohm seal and waiting for perforation.

  • After the access resistance has stabilized, use fluorescence microscopy to visualize the cell and the pipette tip.

  • Expected Result for Perforation: The fluorescence will be confined to the pipette tip, indicating that the membrane patch is intact and perforated, not ruptured.[8]

  • Indication of Rupture: If the fluorescence has diffused into the cytoplasm of the cell, it indicates that the membrane has ruptured.[8]

Visualizations

G cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_retest Re-test cluster_outcome Outcome start Spontaneous Membrane Rupture Occurs conc Reduce this compound Concentration start->conc tip_fill Use Two-Step Pipette Filling conc->tip_fill cell_health Check Cell Health and Preparation tip_fill->cell_health pipette Optimize Pipette Geometry & Polish Tip cell_health->pipette stability Ensure Mechanical Stability of Rig pipette->stability retest Attempt New Experiment stability->retest success Stable Perforated Patch retest->success Issue Resolved failure Rupture Persists retest->failure Issue Persists failure->conc Iterate

Caption: Troubleshooting workflow for spontaneous membrane rupture.

G cluster_membrane Cell Membrane Patch cluster_pipette Pipette Tip cluster_channel Perforation vs. Rupture cluster_causes Potential Causes of Rupture membrane Lipid Bilayer channel This compound Dimers Form Cation-Selective Pores (Perforation) membrane->channel Dimerization This compound This compound Monomers in Pipette Solution This compound->membrane Insertion rupture Membrane Rupture channel->rupture high_conc High this compound Concentration high_conc->rupture fragile_mem Fragile Cell Membrane fragile_mem->rupture mechanical_stress Mechanical Stress (Pressure/Vibration) mechanical_stress->rupture

References

Gramicidin Stock Solutions: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the shelf-life and stability of gramicidin stock solutions. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The choice of solvent is critical for this compound stability and conformation. Organic solvents are recommended due to this compound's poor water solubility. Methanol, ethanol, dimethyl sulfoxide (DMSO), and 2,2,2-trifluoroethanol (TFE) are all suitable options.[1][2] For applications where maintaining this compound in a monomeric state is crucial, TFE and DMSO are particularly effective.[2] Ethanol may promote the formation of non-covalent dimers.[2]

Q2: How should I store my this compound stock solution?

A2: For optimal stability, this compound stock solutions should be stored in tightly sealed vials at low temperatures. Storage at 2-8°C is suitable for short-term use.[1][2] For long-term storage, -20°C is recommended.[3][4][5] To prevent contamination with water, which can cause the solution to become cloudy, it is advisable to use anhydrous solvents and flush the vial with an inert gas like argon or nitrogen before sealing.[2]

Q3: What is the expected shelf-life of a this compound stock solution?

A3: The shelf-life of a this compound stock solution depends on the solvent and storage conditions. A 1 mg/mL solution in ethanol is reported to be suitable as a reference standard for 30 days when stored at 2-8°C.[1] Stock solutions in DMSO can be stable for up to 6 months when aliquoted and stored at -20°C.[4] As a solid, this compound is stable for at least three years when stored at 2-8°C.[1]

Q4: My this compound solution appears cloudy. What could be the cause?

A4: Cloudiness in a this compound stock solution can be due to several factors:

  • Water Contamination: this compound is practically insoluble in water and can form colloidal suspensions.[6] Ensure you are using anhydrous solvents and minimize exposure to air.

  • Solvent Evaporation: Over time, solvent evaporation can increase the concentration of this compound beyond its solubility limit.

  • Incorrect Solvent: Using a solvent in which this compound has low solubility can lead to precipitation.

Q5: How does the choice of solvent affect the conformation of this compound?

A5: The solvent environment significantly influences the conformational state of this compound. In ethanol, this compound can exist as a mixture of different helical dimers.[7] Solvents like TFE and DMSO are known to favor the monomeric form.[2] The "solvent history" of the peptide can dictate its final conformation when incorporated into lipid bilayers.[8][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Difficulty Dissolving this compound Incorrect solvent choice or insufficient solvent volume.Use high-purity ethanol, methanol, DMSO, or TFE. Ensure the concentration is within the solubility limits. Gentle warming or brief sonication can aid dissolution.[2]
Clear Solution Becomes Cloudy Over Time Solvent evaporation or contamination with water.Store stock solutions in tightly sealed vials at 2-8°C. Use anhydrous solvents and minimize exposure to air.[2]
Inconsistent Experimental Results Degradation of this compound in the stock solution.Prepare fresh stock solutions regularly. Aliquot stock solutions for single use to avoid repeated freeze-thaw cycles. Perform a stability check on your stock solution.
Difficulty Obtaining Monomeric this compound Solvent promotes dimerization or aggregation.Use TFE or DMSO for stock solutions to favor the monomeric form.[2] Be aware that ethanol can promote dimer formation.[2]

Quantitative Data Summary

Table 1: Solubility and Recommended Storage of this compound

Solvent Solubility Recommended Storage Temperature Notes
MethanolSoluble (>20 mg/mL)2-8°C (short-term), -20°C (long-term)
EthanolSoluble (>20 mg/mL)[1]2-8°C (short-term), -20°C (long-term)May promote dimer formation.[2]
Dimethyl Sulfoxide (DMSO)Soluble[4][5][10]-20°CFavors monomeric form.[2] Stock solutions are stable for up to 6 months.[4]
2,2,2-Trifluoroethanol (TFE)Soluble[2]2-8°CFavors monomeric form.[2]
WaterPractically insoluble[1][6]Not RecommendedForms colloidal suspensions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable stock solution of this compound for experimental use.

Materials:

  • This compound powder

  • Anhydrous solvent (e.g., ethanol, DMSO, or TFE)

  • Sterile glass vial with a PTFE-lined cap

  • Argon or nitrogen gas (optional)

Procedure:

  • Weigh the desired amount of this compound powder in a clean, dry glass vial.

  • Under a gentle stream of inert gas (optional, to minimize moisture), add the required volume of anhydrous solvent to achieve the desired concentration (e.g., 1 mg/mL).

  • Tightly cap the vial and vortex or sonicate briefly until the this compound is completely dissolved, resulting in a clear solution.

  • For long-term storage, flush the vial with inert gas before sealing and store at -20°C. For short-term use, store at 2-8°C.

Protocol 2: Stability Assessment of this compound Stock Solution by HPLC

Objective: To determine the stability of a this compound stock solution over time under specific storage conditions.

Materials:

  • This compound stock solution

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., a gradient of water and acetonitrile with a suitable modifier like trifluoroacetic acid)

  • Reference standard of this compound

Procedure:

  • Prepare a fresh this compound stock solution as a reference (t=0).

  • Analyze the reference solution by HPLC to determine the initial peak area of this compound.

  • Store the test this compound stock solution under the desired conditions (e.g., 2-8°C or -20°C).

  • At specified time points (e.g., 1, 7, 14, 30 days), withdraw an aliquot of the stored solution.

  • Analyze the aliquot by HPLC under the same conditions as the reference.

  • Compare the peak area of this compound in the stored sample to the initial peak area to determine the percentage of degradation.

Visualizations

experimental_workflow Workflow for Preparing and Storing this compound Stock Solutions cluster_prep Preparation cluster_storage Storage weigh Weigh this compound Powder add_solvent Add Anhydrous Solvent weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve short_term Short-Term (2-8°C) dissolve->short_term inert_gas Flush with Inert Gas dissolve->inert_gas Optional for long-term long_term Long-Term (-20°C) inert_gas->long_term logical_relationship Factors Influencing this compound Stock Solution Stability stability Solution Stability solvent Solvent Choice (e.g., Ethanol, DMSO, TFE) solvent->stability storage_temp Storage Temperature (2-8°C vs -20°C) storage_temp->stability exposure Exposure to Air/Moisture exposure->stability freeze_thaw Freeze-Thaw Cycles freeze_thaw->stability

References

artifacts in single-channel recordings of gramicidin and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and avoiding common artifacts encountered during single-channel recordings of gramicidin.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of artifacts observed in this compound single-channel recordings?

A1: The most prevalent artifacts in this compound recordings can be broadly categorized into three groups:

  • Electrical Noise: This is the most common issue and manifests as a noisy baseline, spikes, or periodic interference, which can obscure true single-channel events.[1]

  • Bilayer Instability: An unstable planar lipid bilayer can lead to erratic current fluctuations, baseline drift, or abrupt breakage of the membrane, mimicking channel activity or causing loss of recording.

  • This compound-Specific Artifacts: These are intrinsic to the behavior of this compound channels and can be mistaken for experimental noise. They include:

    • Flickering: Rapid, brief interruptions in the open-channel current. This can be caused by bilayer undulations obliterating the channel opening.[2]

    • Sub-conductance States: The appearance of current levels that are lower than the main single-channel conductance. These can sometimes be attributed to environmental modulations of channel properties.[3]

    • Unstable Kinetics: Variations in the open and closed dwell times, which may suggest a trapped or not fully dissociated subset of channel conformers.[4]

Q2: How can I distinguish between true this compound channel activity and artifacts?

A2: Differentiating genuine channel events from artifacts requires careful observation and a systematic approach:

  • Consistent Amplitude: True single-channel events should have a well-defined and consistent current amplitude at a given voltage.

  • Characteristic Kinetics: The open and closed times of this compound channels follow exponential distributions under stable conditions. Artifacts often have irregular and non-reproducible kinetics.

  • Voltage Dependence: The single-channel current amplitude should be linearly dependent on the applied voltage (Ohm's law), while some artifacts may not show this relationship.

  • Control Experiments: Perform recordings on a bilayer without this compound to characterize the baseline noise and identify any inherent instabilities in your setup. No channel activity should be detected before the addition of this compound.[4]

  • High Seal Resistance: A high membrane resistance (in the giga-ohm range) is crucial for a high signal-to-noise ratio and is a good indicator of a stable bilayer.[4]

Q3: What is the influence of lipid bilayer composition on this compound recordings and potential artifacts?

A3: The lipid bilayer composition is a critical factor that can significantly influence this compound channel function and the appearance of artifacts.[5]

  • Bilayer Thickness: The lifetime of this compound channels is sensitive to the hydrophobic thickness of the bilayer.[6][7] A mismatch between the channel length and bilayer thickness can lead to membrane deformations, affecting channel stability and potentially causing flickering.[2]

  • Lipid Type: The type of lipid used can affect channel conductance and lifetime. For instance, the distribution of single-channel conductance is narrower in glycerylmonooleate membranes compared to dioleoyl phosphatidylcholine membranes.[8]

  • Additives: The presence of other molecules in the bilayer, such as cholesterol, can alter the physical properties of the membrane, including thickness and rigidity, which in turn can influence the conformational preferences of this compound dimers.

Troubleshooting Guides

Problem 1: Excessive Electrical Noise in the Recording

Symptoms:

  • High-frequency noise on the baseline.

  • Large, sporadic spikes in the current trace.

  • 50/60 Hz sinusoidal interference.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Improper Grounding Ensure all components of the setup (Faraday cage, amplifier, microscope) are connected to a common, low-resistance ground point.
Electromagnetic Interference Isolate the setup within a Faraday cage. Turn off unnecessary electrical equipment in the vicinity, such as monitors, centrifuges, and fluorescent lights.[1]
Noisy Electrodes Use fresh Ag/AgCl electrodes. Ensure good contact between the electrode and the electrolyte solution.
Headstage Issues Keep the headstage clean and dry. Ensure a secure connection to the electrode holder.
Perfusion System Ground the perfusion lines if they are metallic. Minimize vibrations from the perfusion pump.
Problem 2: Unstable Planar Lipid Bilayer

Symptoms:

  • Baseline current is not stable and drifts over time.

  • Sudden, large current jumps not characteristic of single channels.

  • The bilayer breaks frequently.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Poor Aperture Quality Ensure the aperture in the Teflon septum is clean and smooth. The geometry of the aperture is important for membrane stability.[1]
Impure Lipid Solution Use high-purity lipids and fresh solvents. Filter the lipid solution before use.
Incorrect Bilayer Formation Technique Optimize the "painting" or "tip-dip" method. Ensure the complete thinning of the lipid film to a bilayer, which can be monitored by an increase in capacitance.
Mechanical Vibrations Place the setup on a vibration isolation table. Avoid touching the setup during recording.
Inappropriate Solvent The solvent used to dissolve the lipids can affect bilayer stability. N-decane is a common choice.
Problem 3: this compound-Specific Recording Issues

Symptoms:

  • Rapid flickering of the open channel current.

  • Appearance of multiple conductance levels (sub-conductance states).

  • Channels do not open or the insertion rate is very low.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Bilayer Thickness Mismatch Experiment with different lipids to create bilayers of varying thickness to find an optimal match for the this compound channel, which can reduce flickering.[2][7]
Environmental Factors The presence of certain ions or small molecules can block the channel, causing flickering. Ensure the purity of all solutions.
This compound Concentration If no channels are observed, the this compound concentration may be too low. Add a small aliquot of a more concentrated stock solution. If too many channels are present, making single-channel analysis difficult, start with a more dilute this compound solution.
Incomplete Dimerization Ensure this compound is added to both sides of the bilayer to facilitate the formation of conducting dimers. Gentle stirring can aid incorporation.
Lipid-Gramicidin Interactions The lipid environment can modulate channel properties, leading to conductance heterogeneity.[3] Trying different lipid compositions may lead to more uniform channel behavior.

Data Presentation

Table 1: Typical Single-Channel Conductance of this compound A

Lipid BilayerElectrolyteApplied Voltage (mV)Single-Channel Conductance (pS)
DPhPC/n-decane1.0 M KCl100~40
DPhPC/n-decane1.0 M NaCl100~28
GMO/n-decane1.0 M CsCl100~60
Thylakoid membranes10 mM NaCl-~0.5

Note: Conductance values can vary depending on the specific experimental conditions, including temperature and pH.[9]

Table 2: Effect of Bilayer Thickness on this compound A Channel Lifetime

Lipid (Monoglyceride)Hydrocarbon Thickness (nm)Mean Channel Lifetime (s)
Monocaproin (C10)2.2~1.0
Monolaurin (C12)2.6~0.5
Monomyristin (C14)3.1~0.1
Monopalmitin (C16)3.6<0.05

Data adapted from studies showing that channel lifetime decreases as bilayer thickness increases beyond the length of the this compound dimer.[7]

Experimental Protocols

Protocol 1: Planar Lipid Bilayer Formation by the Painting Method
  • Chamber Preparation: Thoroughly clean the bilayer chamber and the Teflon septum with a solvent like ethanol, followed by copious rinsing with purified water.

  • Aperture Pre-treatment: Pre-treat the aperture by painting it with a small amount of the lipid solution and allowing it to dry. This helps in the formation of a stable annulus.

  • Electrolyte Filling: Fill both compartments of the chamber with the desired electrolyte solution, ensuring the liquid level is above the aperture.

  • Lipid Application: Dip a small, clean brush or a glass rod into the lipid solution (e.g., 10-25 mg/mL lipid in n-decane).

  • Membrane Painting: Gently "paint" the lipid solution across the aperture. A thick film will initially form.

  • Bilayer Thinning: The lipid film will spontaneously thin to form a bilayer. This process can be monitored by observing the reflected light (the bilayer will appear black) or by measuring the increase in membrane capacitance to a stable value (typically 0.4-0.8 µF/cm²).[10][11]

  • This compound Incorporation: Once a stable bilayer is formed, add a small aliquot of a dilute this compound stock solution to the cis chamber while gently stirring to facilitate incorporation.

Protocol 2: Planar Lipid Bilayer Formation by the Tip-Dip Method (Monolayer Folding)
  • Chamber and Aperture Preparation: Prepare the chamber and septum as described in the painting method.

  • Lowering the Aqueous Level: Lower the level of the aqueous solution in one of the chambers to just below the aperture.

  • Monolayer Formation: Apply the lipid solution to the surface of the aqueous phase in both chambers, which will form a lipid monolayer at the air-water interface.[9]

  • Bilayer Formation: Slowly and carefully raise the water level in both chambers simultaneously past the aperture. As the two monolayers meet at the aperture, they will zip together to form a bilayer.[9]

  • Verification and this compound Addition: Verify the formation of a stable bilayer by electrical measurements and then proceed with this compound incorporation as described previously.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_formation Bilayer Formation cluster_recording Recording cluster_analysis Data Analysis prep_chamber 1. Clean Chamber & Septum form_bilayer 4. Form Planar Lipid Bilayer (Painting or Tip-Dip) prep_chamber->form_bilayer prep_lipid 2. Prepare Lipid Solution prep_lipid->form_bilayer prep_this compound 3. Prepare this compound Stock Solution add_this compound 6. Add this compound to Chamber prep_this compound->add_this compound verify_bilayer 5. Verify Bilayer Stability (Capacitance & Resistance) form_bilayer->verify_bilayer verify_bilayer->add_this compound apply_voltage 7. Apply Holding Voltage add_this compound->apply_voltage record_current 8. Record Single-Channel Currents apply_voltage->record_current analyze_data 9. Analyze Conductance & Kinetics record_current->analyze_data troubleshoot 10. Troubleshoot Artifacts analyze_data->troubleshoot

Caption: Experimental workflow for this compound single-channel recording.

Troubleshooting_Flowchart start Start: Problem with Recording is_noise Is the baseline noisy? start->is_noise is_unstable Is the bilayer unstable? is_noise->is_unstable No check_grounding Check Grounding & Shielding (Faraday Cage) is_noise->check_grounding Yes is_channel_issue Are there issues with This compound channels? is_unstable->is_channel_issue No check_bilayer_formation Review bilayer formation technique is_unstable->check_bilayer_formation Yes adjust_concentration Adjust this compound concentration is_channel_issue->adjust_concentration Yes solution Problem Resolved is_channel_issue->solution No check_equipment Turn off nearby electrical equipment check_grounding->check_equipment check_electrodes Use fresh Ag/AgCl electrodes check_equipment->check_electrodes check_electrodes->is_unstable check_lipid_solution Use fresh, pure lipid solution check_bilayer_formation->check_lipid_solution check_vibrations Isolate from mechanical vibrations check_lipid_solution->check_vibrations check_vibrations->is_channel_issue change_lipid Try different lipid composition (thickness) adjust_concentration->change_lipid check_solutions Ensure purity of all aqueous solutions change_lipid->check_solutions check_solutions->solution

Caption: Troubleshooting flowchart for this compound single-channel recordings.

References

Technical Support Center: Solid-Phase Synthesis and Purification of Gramicidin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the solid-phase synthesis and purification of gramicidin A.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the solid-phase synthesis of this compound A?

A1: The solid-phase peptide synthesis (SPPS) of this compound A, a highly hydrophobic 15-residue peptide, presents several key challenges:

  • Aggregation: The growing peptide chain, rich in hydrophobic amino acids, has a strong tendency to aggregate on the solid support. This can lead to incomplete coupling and deprotection steps, resulting in truncated and deletion sequences.

  • Difficult Couplings: The presence of sterically hindered amino acid residues, such as the multiple valine and leucine residues, can lead to slow and inefficient coupling reactions. The formation of secondary structures on the resin can further impede reaction kinetics.

  • Side Reactions: this compound A contains four tryptophan residues, which are susceptible to oxidation and other side reactions, particularly during the acidic conditions of cleavage from the resin.[1]

  • Low Solubility of the Crude Product: The high hydrophobicity of this compound A makes the crude peptide poorly soluble in common solvents used for purification.[1]

Q2: Which SPPS chemistry is recommended for this compound A synthesis?

A2: Fmoc-based SPPS is the recommended strategy for synthesizing this compound A.[1] The mild basic conditions (piperidine) used for Fmoc group removal minimize the degradation of the acid-sensitive indole side chain of tryptophan residues, a significant advantage over the harsher acidic conditions of Boc-based chemistry.[1]

Q3: What are the major hurdles in the purification of synthetic this compound A?

A3: The purification of this compound A is challenging due to its:

  • Poor Aqueous Solubility: Its hydrophobicity makes it difficult to dissolve in typical reversed-phase HPLC (RP-HPLC) mobile phases.[1]

  • Aggregation: The peptide tends to aggregate in solution, which can result in poor peak shape and resolution during chromatography.[1]

  • Co-elution of Impurities: Closely related impurities, such as deletion sequences or isomers, often have similar hydrophobicities, making their separation from the main product difficult.

Troubleshooting Guides

Solid-Phase Synthesis
ProblemPotential CauseRecommended Solution
Incomplete (Difficult) Coupling - Steric hindrance from bulky amino acids (e.g., Val, Leu). - Peptide aggregation on the resin.- Double coupling: Repeat the coupling step to drive the reaction to completion.[2] - Use a more potent coupling reagent: Switch from standard reagents like HBTU to more reactive ones like HATU or COMU, especially for difficult sequences.[3] - Increase reaction temperature: Performing the coupling at a moderately elevated temperature (e.g., 75°C) for a short duration can improve efficiency.[3] - Extend coupling time: For known difficult couplings, extending the reaction time can increase the yield.
Peptide Aggregation - High hydrophobicity of the this compound A sequence. - Formation of secondary structures on the resin.- Use a low-substitution resin: This increases the distance between peptide chains, reducing intermolecular aggregation. - Incorporate pseudoprolines or DMB-dipeptides: These structure-disrupting elements can be introduced at specific positions to break up aggregation. - Use "magic mixture" (ethylene carbonate/NMP) or DMSO as a solvent additive: These can help to disrupt hydrogen bonding and improve solvation.
Side Reactions (Tryptophan Modification) - Oxidation of the indole ring. - Alkylation of the indole ring by carbocations generated during cleavage.- Use scavengers during cleavage: A cleavage cocktail containing scavengers like triisopropylsilane (TIS) and water is crucial to quench reactive cationic species.[4] For peptides with multiple tryptophans, adding 1,2-ethanedithiol (EDT) can offer additional protection. - Optimize cleavage conditions: Minimize the cleavage time and perform the reaction at room temperature to reduce the extent of side reactions.
Purification
ProblemPotential CauseRecommended Solution
Poor Solubility of Crude Peptide - High hydrophobicity of this compound A.- Dissolve in a strong organic solvent: Use a minimal amount of a strong solvent like DMSO or hexafluoroisopropanol (HFIP) to dissolve the crude peptide before diluting it with the initial mobile phase for injection.[2]
Low Recovery from HPLC Column - Irreversible adsorption of the hydrophobic peptide onto the stationary phase.- Use a less hydrophobic column: Employ a C8 or C4 column instead of a C18 column.[2] - High organic wash: After the main peak has eluted, wash the column with a high concentration of organic solvent (e.g., 95-100% acetonitrile) to remove any strongly bound peptide.[2]
Poor Peak Shape and Resolution - Peptide aggregation in the mobile phase. - Suboptimal chromatographic conditions.- Optimize the mobile phase: Add a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to improve peak shape.[2] - Use a shallower gradient: A slower increase in the organic solvent concentration can improve the separation of closely eluting impurities.[2] - Try a different stationary phase: A phenyl column can offer different selectivity based on aromatic interactions.[2]

Experimental Protocols

Representative Fmoc-Based Solid-Phase Synthesis of this compound A

This protocol outlines a general procedure for the manual synthesis of this compound A on a Rink Amide resin.

  • Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for at least 1 hour in a peptide synthesis vessel.[2]

  • Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.[2]

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (5 equivalents) with a coupling reagent such as HBTU (5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (10 equivalents) in DMF.[2]

    • Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.[2]

    • Monitor the coupling reaction using the ninhydrin test. If the test is positive (indicating an incomplete reaction), repeat the coupling step ("double coupling").[2]

  • Washing: After each deprotection and coupling step, wash the resin extensively with DMF to remove excess reagents and by-products.[2]

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the this compound A sequence.

  • N-terminal Formylation: After the final Fmoc deprotection, formylate the N-terminus by reacting the peptide-resin with a solution of formic acid and acetic anhydride in DMF.[4]

  • Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with dichloromethane (DCM).

    • Cleave the peptide from the resin using a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.[4]

  • Precipitation and Crude Product Isolation:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to collect the crude peptide pellet and wash it with cold ether.

RP-HPLC Purification of Synthetic this compound A
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of DMSO and then dilute with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA). Centrifuge to remove any insoluble material.

  • Chromatographic Conditions:

    • Column: A C8 or C4 reversed-phase column is often suitable for hydrophobic peptides.

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Gradient: A shallow gradient is recommended for optimal separation. For example, 5% to 65% B over 60 minutes.

    • Flow Rate: Typically 1.0 mL/min for an analytical column (4.6 mm ID).

    • Detection: UV detection at 220 nm and 280 nm (for tryptophan).

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Purity Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and lyophilize to obtain the final, purified this compound A.

Visualizations

SPPS_Workflow start Start: Swollen Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for all Amino Acids wash2->repeat repeat->deprotection Next Amino Acid formylation N-terminal Formylation repeat->formylation Final Amino Acid cleavage Cleavage from Resin (TFA/TIS/H2O) formylation->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation end Crude this compound A precipitation->end

Caption: Workflow for the solid-phase synthesis of this compound A.

Purification_Workflow start Crude this compound A dissolution Dissolution in minimal DMSO start->dissolution dilution Dilution with Mobile Phase A dissolution->dilution injection RP-HPLC Injection dilution->injection separation Gradient Elution (C8/C4 Column) injection->separation collection Fraction Collection separation->collection analysis Purity Analysis (Analytical HPLC) collection->analysis pooling Pooling of Pure Fractions analysis->pooling Fractions >95% Pure lyophilization Lyophilization pooling->lyophilization end Purified this compound A lyophilization->end Troubleshooting_Logic start Problem Encountered incomplete_coupling Incomplete Coupling? start->incomplete_coupling aggregation Aggregation? start->aggregation side_reactions Side Reactions? start->side_reactions solution1 Double Couple Use Stronger Reagent Increase Temperature incomplete_coupling->solution1 Yes solution2 Low-Sub Resin Pseudoproline Insertion Chaotropic Agents aggregation->solution2 Yes solution3 Use Scavengers Optimize Cleavage Time side_reactions->solution3 Yes

References

Validation & Comparative

A Comparative Guide to Gramicidin and Amphotericin B for Perforated Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate pore-forming agent for perforated patch clamp recording is a critical decision that directly impacts experimental outcomes. This guide provides an objective comparison of two commonly used agents, gramicidin and amphotericin B, supported by experimental data to aid in this selection process.

The perforated patch clamp technique offers a significant advantage over conventional whole-cell recording by preserving the intracellular environment, thereby preventing the washout of essential second messengers and maintaining the integrity of signaling cascades. This is achieved by using pore-forming agents that create electrical access to the cell without rupturing the cell membrane. This compound and amphotericin B are two such agents, each with distinct characteristics that make them suitable for different experimental goals.

Performance Comparison: this compound vs. Amphotericin B

The choice between this compound and amphotericin B hinges on the specific requirements of the experiment, particularly concerning ion selectivity and the desired recording parameters.

ParameterThis compoundAmphotericin B
Pore Permeability Permeable to monovalent cations (e.g., Na⁺, K⁺). Impermeable to anions (e.g., Cl⁻) and divalent cations (e.g., Ca²⁺).Permeable to monovalent cations and anions. Impermeable to divalent cations and larger molecules.[1][2]
Typical Concentration 20-50 µg/mL0.1-0.2 µg/mL
Perforation Time Slower, typically around 20-30 minutes.[1]Faster, generally within minutes.
Access Resistance (Rₐ) Tends to be higher. A gradual decrease to a minimum of ~10-20 MΩ indicates successful perforation.[2]Can achieve lower access resistance, with values below 10 MΩ reported, and as low as 3-4 MΩ with blunt electrodes.[3]
Seal Resistance (Rₛ) Can be more challenging to obtain a high-resistance seal as the presence of this compound at the pipette tip can interfere with seal formation.Generally allows for the formation of high-resistance gigaseals before perforation.
Recording Stability Recordings can be very stable, often exceeding 60 minutes.Stable recordings are achievable, but rundown of some currents can still occur over long recording periods.
Primary Application Ideal for studying inhibitory neurotransmission (GABAergic and glycinergic currents) where maintaining the native intracellular chloride concentration is crucial.[2]Suitable for a broader range of applications where the preservation of intracellular signaling molecules is important and chloride concentration is not the primary variable of interest.

Mechanism of Pore Formation

The distinct ion selectivities of this compound and amphotericin B arise from their unique mechanisms of pore formation within the lipid bilayer of the cell membrane.

This compound: This polypeptide forms a channel by the head-to-head dimerization of two monomers, one from the pipette solution and one presumably inserting into the outer leaflet of the membrane patch. This dimer creates a narrow pore that selectively allows the passage of small monovalent cations.

cluster_membrane Cell Membrane cluster_leaflet_outer Outer Leaflet cluster_leaflet_inner Inner Leaflet Extracellular Side Extracellular Side Intracellular Side Intracellular Side p1 p2 p3 p4 p5 p6 Gramicidin_Monomer1 This compound Monomer Pore This compound Dimer Pore Gramicidin_Monomer1->Pore Dimerization Gramicidin_Monomer2 This compound Monomer Gramicidin_Monomer2->Pore Cation_out Cation_out Cation K⁺, Na⁺ Cation->Pore Permeates Anion Cl⁻ Anion->Pore Blocked

Caption: this compound forms a cation-selective pore via dimerization.

Amphotericin B: This polyene antibiotic interacts with sterols (like cholesterol) within the cell membrane. Multiple amphotericin B molecules and sterols assemble to form a barrel-stave pore, with the hydrophobic exterior of the antibiotic interacting with the lipid tails and the hydrophilic interior forming a channel permeable to water and small monovalent ions.

cluster_membrane Cell Membrane cluster_leaflet_outer Outer Leaflet cluster_leaflet_inner Inner Leaflet Extracellular Side Extracellular Side Intracellular Side Intracellular Side p1 p2 p3 p4 p5 p6 Amphotericin Amphotericin B Pore_Complex Amphotericin B-Sterol Pore Amphotericin->Pore_Complex Assembly with Sterol Membrane Sterol Sterol->Pore_Complex Ions_out Ions_out Monovalent_Ions K⁺, Na⁺, Cl⁻ Monovalent_Ions->Pore_Complex Permeates

Caption: Amphotericin B and sterols form a monovalent ion pore.

Experimental Protocols

Accurate and reproducible results in perforated patch clamp experiments depend on meticulous preparation of the pore-forming agents and a consistent recording procedure.

This compound Perforated Patch Protocol
  • Stock Solution Preparation:

    • Dissolve this compound D in dimethyl sulfoxide (DMSO) to a stock concentration of 2-50 mg/mL.

    • This stock solution can be stored at -20°C for 1-2 days.

  • Working Solution Preparation:

    • On the day of the experiment, dilute the stock solution into the desired intracellular (pipette) solution to a final concentration of 20-50 µg/mL.

    • Vortex or sonicate the working solution briefly to ensure it is well-mixed.

  • Pipette Filling:

    • To facilitate gigaseal formation, it is crucial to prevent this compound from being at the very tip of the pipette.

    • Tip-filling method: Briefly dip the tip of the recording pipette into this compound-free intracellular solution to fill the first few hundred micrometers.

    • Then, backfill the rest of the pipette with the this compound-containing intracellular solution.

  • Recording Procedure:

    • Approach the cell and form a high-resistance seal (>1 GΩ) as quickly as possible.

    • Monitor the access resistance by applying small voltage steps. Perforation is indicated by a gradual decrease in access resistance.

    • Be patient, as perforation with this compound can take 20-30 minutes to stabilize.[1]

    • Once the access resistance is stable (typically 10-40 MΩ), you can begin your recording.

Amphotericin B Perforated Patch Protocol
  • Stock Solution Preparation:

    • Dissolve amphotericin B in DMSO to a stock concentration of 3-5 mg/100 µL.

    • Aliquot and store at -20°C for up to 7-10 days.

  • Working Solution Preparation:

    • On the day of the experiment, dilute the stock solution into the intracellular solution to a final concentration of 180-360 µg/mL. For sensitive native cells, a lower concentration of 180-270 µg/mL may be necessary to avoid interference with seal formation.

    • The working solution should be sonicated and is typically stable for about 3 hours.

  • Pipette Filling:

    • Similar to the this compound protocol, use the tip-filling method.

    • Briefly dip the pipette tip (1-2 seconds for low resistance pipettes) into amphotericin B-free intracellular solution.

    • Backfill the pipette with the amphotericin B-containing solution.

  • Recording Procedure:

    • Quickly approach the cell and form a gigaseal.

    • Perforation with amphotericin B is generally much faster than with this compound. Monitor the access resistance, which should decrease and stabilize within several minutes.

    • A stable access resistance below 20 MΩ is desirable for high-quality recordings.

Experimental Workflow

The general workflow for both this compound and amphotericin B perforated patch clamp experiments follows a similar sequence of steps, from pipette preparation to data acquisition.

A Prepare Stock Solution (this compound or Amphotericin B in DMSO) B Prepare Working Solution (Dilute stock in intracellular solution) A->B C Tip-fill Pipette (Agent-free solution at the tip) B->C D Backfill Pipette (Agent-containing solution) C->D E Approach Cell and Form Gigaseal (>1 GΩ) D->E F Monitor Perforation (Observe decrease in access resistance) E->F G Stable Perforated Patch (Low and stable access resistance) F->G H Data Acquisition G->H

Caption: General workflow for perforated patch clamp experiments.

Conclusion

Both this compound and amphotericin B are powerful tools for perforated patch clamp electrophysiology, enabling recordings that preserve the intracellular milieu. The choice between them should be guided by the specific scientific question.

  • This compound is the superior choice for studies of synaptic inhibition and chloride channel physiology, where maintaining the native intracellular chloride concentration is paramount. Researchers using this compound should be prepared for longer perforation times and potentially higher access resistance.

  • Amphotericin B offers a more versatile option for a wider range of experiments where the primary goal is to prevent the washout of larger intracellular molecules and divalent cations. It generally provides faster perforation and lower access resistance, facilitating higher quality voltage-clamp recordings.

By understanding the distinct properties and adhering to the detailed protocols outlined in this guide, researchers can effectively leverage the perforated patch clamp technique to gain deeper insights into cellular physiology and pharmacology.

References

validation of gramicidin channel formation using fluorescence quenching assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gramicidin, a hydrophobic polypeptide antibiotic, has long served as a model for understanding the biophysical principles of ion channel function. Its ability to form transmembrane channels through the dimerization of two monomers is a critical aspect of its biological activity. Validating the formation of these channels is paramount for in vitro studies of ion transport, membrane protein dynamics, and the effects of various compounds on lipid bilayer properties. This guide provides a comparative overview of the widely used fluorescence quenching assay and alternative methods for validating this compound channel formation, complete with experimental data and detailed protocols.

Performance Comparison: Fluorescence Quenching vs. Alternative Methods

The choice of assay for validating this compound channel formation depends on the specific research question, available equipment, and the level of detail required. While the fluorescence quenching assay offers a robust and high-throughput method for assessing overall channel activity, other techniques provide more granular information on channel structure and single-molecule kinetics.

Parameter Fluorescence Quenching Assay Single-Channel Electrophysiology Solid-State NMR Spectroscopy FRET/Self-Quenching Assays
Primary Measurement Bulk ion influx into vesiclesConductance and lifetime of single channelsHigh-resolution 3D structure in a lipid bilayerProximity and dimerization of this compound monomers
Key Advantages High-throughput, relatively simple setup, sensitive to changes in bilayer properties.[1]Direct measurement of channel properties, high temporal resolution.[2][3]Provides detailed atomic-level structural information.[4][5]Allows for real-time monitoring of dimerization.[6][7]
Key Limitations Indirect measurement of channel formation, provides an ensemble average.Technically demanding, lower throughput.Requires specialized equipment and expertise, long acquisition times.Requires labeling of this compound, potential for artifacts from labels.[6]
Typical Quantitative Output Rate of fluorescence quenching (k), Stern-Volmer constant (Ksv).[8]Single-channel conductance (pS), mean open time (ms).[2]Resonance frequencies, chemical shifts, structural restraints.[4]FRET efficiency, fluorescence intensity changes.[6]
Example Data A higher rate of Tl+ influx results in a faster fluorescence quench, indicating more active channels.[9]This compound channels typically exhibit a conductance of ~12 pS in 1M KCl.[2]Validation of the β-helical dimer structure with a 4 Å pore.[4][5]Increased FRET signal upon monomer association into a dimer.[6]

In-Depth Look: Fluorescence Quenching Assay

The fluorescence quenching assay is a powerful and widely adopted method for monitoring the formation and activity of this compound channels in a lipid vesicle system.[1][9] The principle lies in the influx of a quenching ion, typically thallium (Tl+), through the this compound channels into vesicles pre-loaded with a water-soluble fluorophore, such as 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS).[9] The collision of the quencher with the fluorophore results in a decrease in fluorescence intensity, the rate of which is proportional to the number of active this compound channels in the vesicle population.

Experimental Workflow

G cluster_prep Vesicle Preparation cluster_assay Fluorescence Quenching Assay prep_lipid 1. Prepare Lipid Mixture (e.g., POPC) prep_gram 2. Add this compound to Lipid Mixture prep_lipid->prep_gram prep_dry 3. Dry Lipid-Gramicidin Film prep_gram->prep_dry prep_hydrate 4. Hydrate with ANTS Buffer prep_dry->prep_hydrate prep_vesicle 5. Form Large Unilamellar Vesicles (LUVs) via Extrusion prep_hydrate->prep_vesicle prep_column 6. Remove External ANTS via Gel Filtration prep_vesicle->prep_column assay_mix 7. Rapidly Mix ANTS-loaded Vesicles with Tl+ Buffer in Stopped-Flow Apparatus prep_column->assay_mix ANTS-loaded Vesicles with this compound assay_excite 8. Excite ANTS (e.g., at 352 nm) assay_mix->assay_excite assay_measure 9. Measure Fluorescence Emission (>455 nm) over Time assay_excite->assay_measure assay_analyze 10. Analyze Quenching Kinetics assay_measure->assay_analyze G cluster_prep Bilayer Formation cluster_assay Single-Channel Recording prep_lipid 1. Prepare Lipid Solution in Organic Solvent prep_paint 2. 'Paint' Lipid Solution across an Aperture in a Teflon Septum prep_thin 3. Allow Solvent to Evaporate, forming a Planar Lipid Bilayer assay_gram 4. Add this compound to the Aqueous Solution on one or both sides prep_thin->assay_gram Planar Lipid Bilayer assay_volt 5. Apply a Transmembrane Voltage assay_gram->assay_volt assay_measure 6. Measure Ionic Current using Ag/AgCl Electrodes and a Patch-Clamp Amplifier assay_volt->assay_measure assay_analyze 7. Analyze Current Traces for Channel Events assay_measure->assay_analyze

References

Navigating the Structure-Activity Landscape of Gramicidin S Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent antimicrobial agents with minimal toxicity is a paramount challenge. Gramicidin S (GS), a cyclic decapeptide with the sequence cyclo(Val-Orn-Leu-D-Phe-Pro)₂, has long been recognized for its potent antimicrobial activity. However, its clinical application has been largely restricted to topical use due to its significant hemolytic activity. This guide provides a comprehensive comparison of synthetic this compound S analogs, delving into their structure-activity relationships (SAR) to illuminate the path toward developing safer and more effective systemic antimicrobial agents.

This guide summarizes key findings from extensive research into the modification of the this compound S scaffold. By presenting quantitative data on antimicrobial efficacy and hemolytic toxicity, alongside detailed experimental protocols and visual representations of SAR principles, we aim to provide a valuable resource for the rational design of novel peptide-based therapeutics.

Key Structure-Activity Relationship Principles

The biological activity of this compound S and its analogs is intricately linked to several key structural features:

  • Hydrophobicity and Amphipathicity: A critical balance of hydrophobicity is essential for antimicrobial activity. The amphipathic nature of the molecule, with its hydrophobic residues (Val, Leu) on one face and cationic residues (Orn) on the other, facilitates interaction with and disruption of bacterial membranes. However, excessive hydrophobicity often leads to increased hemolytic activity.[1][2][3]

  • Cationic Charge: The positively charged ornithine (Orn) residues are crucial for the initial electrostatic interaction with the negatively charged components of bacterial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

  • β-Sheet Conformation: The rigid, antiparallel β-sheet structure, stabilized by intramolecular hydrogen bonds, is considered essential for its membrane-disrupting activity.[2] Modifications that disrupt this conformation often lead to a loss of antimicrobial potency.

  • Ring Size: The cyclic nature and size of the peptide ring influence its conformational stability and biological activity. Increasing the ring size from the native 10 residues can dissociate antimicrobial and hemolytic activities, sometimes leading to analogs with improved therapeutic indices.[3][4]

  • β-Turn Modification: The D-Phe-Pro β-turns are critical for maintaining the overall β-sheet conformation. Modifications in this region, such as substituting D-Phe with other aromatic or non-aromatic residues, can significantly impact both antimicrobial and hemolytic properties.[2]

Comparative Performance of this compound S Analogs

The following tables summarize the antimicrobial and hemolytic activities of various synthetic this compound S analogs, categorized by the type of structural modification. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism, while the 50% hemolytic concentration (HC₅₀) is the concentration of a compound that causes 50% lysis of red blood cells. A higher therapeutic index (TI = HC₅₀/MIC) indicates greater selectivity for bacterial cells over mammalian cells.

Table 1: Effect of Ring Size Modification
AnalogSequenceRing SizeMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliHC₅₀ (µg/mL)Therapeutic Index (vs. E. coli)Reference
This compound Scyclo(Val-Orn-Leu-D-Phe-Pro)₂1048101.25[4]
GS12cyclo(Val-Lys-Leu-Lys-Val-D-Tyr-Pro-Leu-Lys-Val-Lys-D-Tyr-Pro)126416>128>8[4]
GS14cyclo(Val-Lys-Leu-Lys-Val-Lys-Leu-D-Tyr-Pro-Leu-Lys-Val-Lys-Leu-D-Tyr-Pro)14>128>12840-[4]
Table 2: Effect of β-Turn (D-Phe) Substitution
AnalogD-Phe SubstitutionMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. L. monocytogenesMIC (µg/mL) vs. A. baumanniiHC₅₀ (µg/mL)Therapeutic Index (vs. S. aureus)Reference
This compound SD-Phe1.63.16.32515.6[2]
Analog 1D-Hpa0.81.63.112.515.6[2]
Analog 2D-Tyr1.63.112.512.57.8[2]
Analog 6D-Tic1.63.125>100>62.5[2]

D-Hpa = D-Homophenylalanine, D-Tic = D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Table 3: Effect of Hydrophobicity and Cationicity Modification
AnalogSequence ModificationMIC (µg/mL) vs. A. baumanniiHC₅₀ (µg/mL)Therapeutic IndexReference
This compound S-8324[1]
Peptide 1Val→Tle, Leu→Tle4164[1]
Peptide 7Val→Tle, Leu→Tle, Orn→Dab4>256>64[1]

Tle = tert-Leucine, Dab = 2,4-diaminobutyric acid

Experimental Protocols

Synthesis of this compound S Analogs

A common method for synthesizing this compound S analogs is Fmoc-based solid-phase peptide synthesis (SPPS) .

  • Resin Loading: The first C-terminal amino acid (e.g., Proline) is attached to a solid support resin (e.g., 2-chlorotrityl chloride resin).

  • Deprotection: The Fmoc protecting group on the α-amino group of the resin-bound amino acid is removed using a solution of piperidine in dimethylformamide (DMF).

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated (e.g., with HATU and DIPEA) and coupled to the deprotected amino group of the preceding amino acid.

  • Chain Elongation: Steps 2 and 3 are repeated until the linear peptide sequence is fully assembled.

  • Cleavage and Deprotection: The linear peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Cyclization: The linear peptide is dissolved in a suitable solvent (e.g., DMF/dichloromethane) at a low concentration to favor intramolecular cyclization. A coupling agent (e.g., DPPA or HATU) is added to facilitate the formation of the cyclic peptide.

  • Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry and NMR spectroscopy to confirm its identity and purity.[1]

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Culture: Bacterial strains are grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth) at 37°C.

  • Inoculum Preparation: The overnight culture is diluted to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

  • Peptide Dilution: The this compound S analogs are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: The standardized bacterial inoculum is added to each well of the microtiter plate.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Hemolytic Activity Assay

The hemolytic activity (HC₅₀) is determined by measuring the release of hemoglobin from red blood cells.

  • Red Blood Cell Preparation: Fresh human or sheep red blood cells are washed multiple times with phosphate-buffered saline (PBS) by centrifugation and resuspended to a final concentration of 1-2% (v/v).

  • Peptide Dilution: The this compound S analogs are serially diluted in PBS in a 96-well microtiter plate.

  • Incubation: The red blood cell suspension is added to each well, and the plate is incubated at 37°C for 1 hour.

  • Centrifugation: The plate is centrifuged to pellet the intact red blood cells.

  • Hemoglobin Measurement: The supernatant, containing the released hemoglobin, is transferred to a new plate, and the absorbance is measured at a specific wavelength (e.g., 450 nm or 540 nm).

  • HC₅₀ Calculation: The percentage of hemolysis is calculated relative to a positive control (100% hemolysis, e.g., Triton X-100) and a negative control (0% hemolysis, PBS). The HC₅₀ is the peptide concentration that causes 50% hemolysis.[2]

Visualizing Structure-Activity Relationships and Workflows

To better understand the complex relationships and processes involved in the study of this compound S analogs, the following diagrams have been generated using Graphviz.

SAR_Principles cluster_properties Structural Properties cluster_activity Biological Activity Hydrophobicity Hydrophobicity Antimicrobial Activity Antimicrobial Activity Hydrophobicity->Antimicrobial Activity Modulates Hemolytic Activity Hemolytic Activity Hydrophobicity->Hemolytic Activity Increases Cationic Charge Cationic Charge Cationic Charge->Antimicrobial Activity Enhances β-Sheet Conformation β-Sheet Conformation β-Sheet Conformation->Antimicrobial Activity Essential for Ring Size Ring Size Ring Size->Antimicrobial Activity Modulates Ring Size->Hemolytic Activity Modulates β-Turn β-Turn β-Turn->β-Sheet Conformation Maintains β-Turn->Antimicrobial Activity Influences β-Turn->Hemolytic Activity Influences

Caption: Key structure-activity relationship principles of this compound S analogs.

Experimental_Workflow Start Start SPPS Solid-Phase Peptide Synthesis Start->SPPS Purification RP-HPLC Purification SPPS->Purification Characterization Mass Spec & NMR Purification->Characterization Biological_Assays Biological Assays Characterization->Biological_Assays MIC_Assay Antimicrobial Susceptibility (Broth Microdilution) Biological_Assays->MIC_Assay Hemolysis_Assay Hemolytic Activity Assay Biological_Assays->Hemolysis_Assay SAR_Analysis Structure-Activity Relationship Analysis MIC_Assay->SAR_Analysis Hemolysis_Assay->SAR_Analysis End End SAR_Analysis->End

Caption: General experimental workflow for the synthesis and evaluation of this compound S analogs.

References

gramicidin ion channel conductance compared to other channel formers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conductance properties of various ionophores is critical for applications ranging from antimicrobial development to neuroscience research. This guide provides a detailed comparison of the ion channel conductance of gramicidin with other notable channel formers and carriers, supported by experimental data and methodologies.

This compound, a hydrophobic polypeptide, is a classic model for studying the biophysical properties of ion channels. It forms a transmembrane channel through the dimerization of two helical monomers, creating a pore that is selectively permeable to monovalent cations.[1] This guide contrasts the conductance of this compound with other agents that facilitate ion transport across lipid bilayers, including the channel-forming peptide alamethicin and the mobile ion carriers valinomycin and nigericin.

Comparative Ion Conductance and Transport Rates

The ability of an ionophore to transport ions across a membrane can be quantified by its single-channel conductance (for channel formers) or its transport rate (for carriers). The following table summarizes these key quantitative parameters for this compound, alamethicin, valinomycin, and nigericin, compiled from various studies.

IonophoreMechanismIon SelectivityConductance/Transport RateExperimental Conditions
This compound A Channel FormerMonovalent Cations (e.g., K+, Na+, Cs+)~4-80 pS1 M KCl, NaCl, or CsCl; 100 mV applied voltage
Alamethicin Channel FormerVoltage-gated, Cation selective18 - 1270 pS (multiple states)1 M KCl; 200 mV applied voltage
Valinomycin Mobile CarrierHighly selective for K+Translocation rate constants ~2 x 10⁴ sec⁻¹Phosphatidylinositol bilayer membranes
Nigericin Mobile CarrierK+/H+ antiporterTranslocation rate constants ~6 x 10³ s⁻¹Vesicles from soybean phospholipid; 25°C

Detailed Experimental Methodologies

The determination of ion conductance and transport rates relies on precise electrophysiological techniques. The two primary methods employed are the Black Lipid Membrane (BLM) technique and the Patch-Clamp technique.

Black Lipid Membrane (BLM) Technique

The BLM technique is a versatile method for studying the properties of ion channels in an artificial lipid bilayer.[2][3][4]

Protocol:

  • Apparatus Setup: A chamber is divided into two aqueous compartments (cis and trans) by a thin septum containing a small aperture (50-250 µm in diameter).[4]

  • Membrane Formation: A solution of purified phospholipids (e.g., diphytanoyl phosphatidylcholine) in an organic solvent (e.g., n-decane) is "painted" across the aperture to form a lipid bilayer.[5] The formation of the bilayer is monitored by measuring the increase in membrane capacitance.

  • Ionophore Incorporation: The ionophore of interest (e.g., this compound A) is added to one or both compartments from a stock solution. The molecules will spontaneously insert into the lipid bilayer.[1]

  • Data Acquisition: Ag/AgCl electrodes are placed in both compartments to apply a transmembrane voltage and measure the resulting ionic current.[5] The current is amplified and recorded. Single-channel events are observed as discrete steps in the current trace, and the conductance is calculated using Ohm's law (G = I/V).

G cluster_chamber BLM Chamber cis Cis Compartment (Aqueous Solution) septum Septum with Aperture cis->septum trans Trans Compartment (Aqueous Solution) septum->trans amplifier Amplifier & Data Acquisition System voltage_source Voltage Source voltage_source->amplifier cis_electrode Ag/AgCl Electrode cis_electrode->cis cis_electrode->amplifier trans_electrode Ag/AgCl Electrode trans_electrode->trans trans_electrode->amplifier

BLM Experimental Setup
Patch-Clamp Technique

Developed by Erwin Neher and Bert Sakmann, the patch-clamp technique allows for the recording of ionic currents from individual ion channels in a small "patch" of cell membrane or an artificial bilayer.[6][7]

Protocol:

  • Pipette Preparation: A glass micropipette with a tip diameter of a few micrometers is fabricated and fire-polished. It is then filled with an electrolyte solution that mimics the extracellular or intracellular fluid.

  • Seal Formation: The pipette tip is brought into contact with the membrane surface. Gentle suction is applied to form a high-resistance "giga-seal" between the pipette and the membrane, electrically isolating the patch of membrane.

  • Recording Configurations:

    • Cell-attached: Records from the channels within the patched membrane without disrupting the cell's integrity.

    • Whole-cell: The membrane patch is ruptured, allowing for recording of the electrical activity of the entire cell.

    • Inside-out/Outside-out: The membrane patch is excised from the cell, allowing for the study of channel activity with controlled exposure of the intracellular or extracellular face to different solutions.

  • Data Acquisition: A voltage clamp amplifier controls the membrane potential and records the picoampere-level currents flowing through the ion channels.

G cluster_setup Patch-Clamp Setup micropipette Glass Micropipette (filled with electrolyte) membrane Lipid Bilayer / Cell Membrane micropipette->membrane Giga-seal formation headstage Headstage membrane->headstage amplifier Patch-Clamp Amplifier Data Acquisition System Data Acquisition System amplifier->Data Acquisition System headstage->amplifier

Patch-Clamp Workflow

Mechanisms of Ion Transport

The ionophores discussed in this guide utilize distinct mechanisms to transport ions across the lipid bilayer, which accounts for the differences in their conductance properties.

  • This compound and Alamethicin (Channel Formers): These peptides insert into the membrane to form a hydrophilic pore that spans the bilayer. Ions flow through this channel down their electrochemical gradient. Alamethicin forms voltage-gated channels that can exist in multiple conductance states, corresponding to the aggregation of different numbers of monomers.[8][9][10] this compound, on the other hand, forms a simple dimer with a well-defined single-channel conductance.[1]

  • Valinomycin and Nigericin (Mobile Carriers): These molecules act as shuttles. They bind to a specific ion on one side of the membrane, diffuse across the hydrophobic core of the bilayer, and release the ion on the other side. Valinomycin is a highly selective K+ carrier, while nigericin facilitates an electroneutral exchange of K+ for H+.[11][12] The transport rate of carriers is generally much lower than the flux through an open ion channel.

G cluster_channel Channel Formation cluster_carrier Mobile Carrier This compound This compound Monomers pore Transmembrane Pore This compound->pore Dimerization ion_flow Ion Flow pore->ion_flow valinomycin Valinomycin ion_binding Ion Binding valinomycin->ion_binding Binds Ion diffusion Diffusion across Membrane ion_binding->diffusion ion_release Ion Release diffusion->ion_release ion_release->valinomycin Returns

References

A Cross-Validation of Gramicidin Structure: A Comparative Guide to NMR and Crystallography Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structural data for the ion channel-forming antibiotic gramicidin A, as determined by Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. This analysis highlights the significant influence of the experimental environment on the peptide's conformation and function.

This compound A, a linear pentadecapeptide with alternating L- and D-amino acids, has long been a model system for understanding the biophysics of transmembrane ion channels. The determination of its three-dimensional structure has been a key focus of structural biology, with both NMR and X-ray crystallography providing valuable, yet sometimes conflicting, insights. This guide synthesizes the experimental data from both techniques to offer a clear comparison of the resulting structural models.

Quantitative Structural Data Comparison

The structural polymorphism of this compound A is evident when comparing data from different experimental conditions. The following tables summarize key structural parameters from various Protein Data Bank (PDB) entries, representing both NMR and crystallographic models.

Table 1: this compound Structures Determined by NMR Spectroscopy

PDB IDMethodEnvironmentDimer TypeHelical HandednessResidues per TurnRMSD (within ensemble)
1MAG Solid-State NMRDMPC lipid bilayerSingle-strandedRight-handed6.50.48 Å
1JNO Solution NMRSDS micellesSingle-strandedRight-handed~6.3Not specified
1GRM Solution NMRSDS micellesSingle-strandedRight-handed6.3Not specified
1MIC Solution NMRMethanol with CaCl2Parallel double helixLeft-handed~5.70.64 Å (backbone)

Table 2: this compound Structures Determined by X-ray Crystallography

PDB IDResolution (Å)R-ValueEnvironmentDimer TypeHelical HandednessResidues per Turn
1AV2 1.400.170Methanol with CsClDouble-strandedRight-handed7.2
1BDW 1.700.190Acetic acidDouble-strandedRight-handed7.2
1C4D 2.000.232Methanol with CsClAntiparallel double helixLeft-handed6.4
1GMK 2.500.192Methanol with KSCNAntiparallel double helixLeft-handed6.4
1ALZ 0.860.160EthanolAntiparallel double helixLeft-handedNot specified

A significant finding from comparative studies is that the solid-state NMR data for this compound A in a lipid bilayer (PDB: 1MAG) are not consistent with the X-ray crystallographic structure of a double-stranded, right-handed helix with 7.2 residues per turn (PDB: 1AV2)[1]. This highlights the critical role of the membrane environment in determining the physiologically relevant channel conformation.

Experimental Protocols

The differences observed in the structural data can be largely attributed to the distinct methodologies and sample environments employed in NMR and X-ray crystallography.

Solid-State NMR Spectroscopy (e.g., for PDB ID: 1MAG)
  • Sample Preparation :

    • Isotope Labeling : this compound A is synthesized using solid-phase peptide synthesis, incorporating ¹⁵N and/or ¹³C isotopes at specific sites.

    • Reconstitution : The labeled peptide is co-dissolved with dimyristoylphosphatidylcholine (DMPC) lipids in an organic solvent.

    • Alignment : The solvent is evaporated to form a thin film, which is then hydrated to form a liquid-crystalline phase. This hydrated lipid-peptide mixture is spread onto thin glass plates and stacked to create a uniformly aligned sample.

  • NMR Data Acquisition :

    • Spectrometer : Experiments are typically performed on a high-field NMR spectrometer (e.g., 600 MHz).

    • Techniques : A variety of solid-state NMR techniques are used to measure orientational constraints, such as dipolar couplings and chemical shift anisotropies.

  • Structure Calculation :

    • The experimental constraints are used in computational software (e.g., XPLOR) to calculate an ensemble of structures that are consistent with the data.

Solution NMR Spectroscopy (e.g., for PDB ID: 1JNO)
  • Sample Preparation :

    • Solubilization : this compound A is dissolved in a membrane-mimicking environment, typically detergent micelles such as sodium dodecyl sulfate (SDS).

    • Sample Conditions : The sample is prepared in a buffered aqueous solution.

  • NMR Data Acquisition :

    • Spectrometer : High-field solution NMR spectrometers (e.g., 500 or 600 MHz) are used.

    • Techniques : 2D NMR experiments like TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are performed to obtain through-bond and through-space correlations, respectively.

  • Structure Calculation :

    • Distance and dihedral angle restraints derived from the NMR data are used in molecular dynamics and simulated annealing calculations to generate a family of structures.

X-ray Crystallography (e.g., for PDB IDs: 1AV2, 1C4D)
  • Crystallization :

    • Slow Evaporation : this compound is dissolved in an organic solvent (e.g., methanol, ethanol) with or without the presence of ions (e.g., CsCl, KSCN). Crystals are grown by slow evaporation of the solvent.

    • In Meso Crystallization : this compound can also be crystallized within a lipidic cubic phase, which mimics a membrane environment.

  • Data Collection :

    • X-ray Source : A high-intensity X-ray source, often from a synchrotron, is used.

    • Cryo-cooling : Crystals are typically flash-cooled in a cryoprotectant to minimize radiation damage during data collection.

    • Diffraction : The crystal is irradiated with X-rays, and the resulting diffraction pattern is recorded.

  • Structure Solution and Refinement :

    • Phasing : The phase problem is solved using methods like molecular replacement or anomalous dispersion.

    • Refinement : The initial model is refined against the diffraction data using software such as PHENIX or SHELXL to improve the fit and generate the final structure.

Visualizing the Methodological Divergence

The distinct workflows of solid-state NMR and X-ray crystallography, which lead to the observed structural differences, can be visualized as follows:

experimental_workflows cluster_ssNMR Solid-State NMR cluster_Xray X-ray Crystallography ssNMR_start Isotope-Labeled this compound A ssNMR_sample Reconstitution in Aligned Lipid Bilayers ssNMR_start->ssNMR_sample ssNMR_data NMR Data Acquisition (Orientational Constraints) ssNMR_sample->ssNMR_data ssNMR_structure Structure Calculation (Ensemble of Structures) ssNMR_data->ssNMR_structure comparison Structural Divergence ssNMR_structure->comparison Comparison of Structures Xray_start This compound A in Solution Xray_sample Crystallization (e.g., in organic solvent) Xray_start->Xray_sample Xray_data X-ray Diffraction Data Collection Xray_sample->Xray_data Xray_structure Structure Solution & Refinement (Single Model) Xray_data->Xray_structure Xray_structure->comparison logical_relationship NMR NMR Spectroscopy Lipid Lipid Bilayer / Micelles NMR->Lipid Xray X-ray Crystallography Crystal Organic Solvent Crystal Xray->Crystal Channel Single-Stranded Dimer (Channel Form) Lipid->Channel NonChannel Double-Stranded Helices (Non-Channel Forms) Crystal->NonChannel

References

Safer and More Potent: A Comparative Look at Novel Gramicidin Derivatives' Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Gramicidin, a potent class of antimicrobial peptides, has long been relegated to topical applications due to its significant toxicity towards mammalian cells. However, the rising threat of antibiotic resistance has spurred renewed interest in developing this compound derivatives with an improved therapeutic window. This guide provides a comparative analysis of novel this compound derivatives, summarizing their cytotoxicity on mammalian cells with supporting experimental data and protocols. The focus is on providing researchers, scientists, and drug development professionals with a clear overview of the progress in mitigating this compound's toxicity while retaining its antimicrobial efficacy.

A key strategy in the development of safer this compound derivatives involves modifying the amino acid composition to alter properties like hydrophobicity and cationicity.[1][2][3] These modifications aim to create analogues that can selectively disrupt bacterial cell membranes over mammalian cell membranes.[4]

Comparative Cytotoxicity of this compound S Derivatives

Recent studies have synthesized and tested a range of this compound S (GS) analogues, demonstrating promising results in reducing hemolytic and cytotoxic effects. Modifications to the β-turn and β-strand regions of GS have been a particular focus.[1][5]

DerivativeCell LineCytotoxicity MetricValue (µg/mL)Fold Improvement vs. This compound SReference
This compound S (Parent) Human Red Blood CellsHC₅₀12.34 - 35.2-[1][5]
HT-29IC₅₀ (LDH release)18.7-[1]
HEK-293IC₅₀6.45-[5]
VK7 Human Red Blood CellsHC₅₀> 62.5> 1.8 - 4.2[1]
HT-29IC₅₀ (LDH release)> 62.5> 3.3[1]
Derivative 20 HT-29IC₅₀ (LDH release)62.53.3[1]
Peptide 14 Human Red Blood CellsHC₅₀50.484.1[5]
HEK-293IC₅₀38.095.9[5]
Peptide 15 Human Red Blood CellsHC₅₀Not specified-[5]
HEK-293IC₅₀> MIC2-fold TI improvement[5]
Peptide 16 Human Red Blood CellsHC₅₀84.096.8[5]
HEK-293IC₅₀12.601.95[5]
Peptide 7 Human Red Blood CellsHC₅₀> MIC27-fold TI improvement vs. P. aeruginosa[2]
Peptide 8 Human Red Blood CellsHC₅₀> MIC10-fold TI improvement vs. E. coli[2]
Peptide 9 Human Red Blood CellsHC₅₀> MIC25-fold TI improvement vs. K. pneumoniae[2]

HC₅₀: 50% hemolytic concentration; IC₅₀: 50% inhibitory concentration; TI: Therapeutic Index (Ratio of cytotoxicity to antimicrobial activity).

Advances in this compound A Derivatives

Efforts to reduce the toxicity of this compound A (gA) have also yielded promising results. By strategically altering six of the 15 amino acids in the gA spiral, researchers have developed over 4,000 artificial analogues.[6] These subtle modifications can transform gA's ion channel-forming function from being indiscriminate to bacteria-specific.[6] Testing against Streptococcus and subsequent screening against rabbit blood cells and mouse leukemia cells identified approximately 10 variations as potential future antibacterial drugs.[6]

Experimental Protocols

The assessment of cytotoxicity for these novel this compound derivatives involves standardized in vitro assays. Below are detailed methodologies for two common experiments.

Hemolysis Assay

This assay measures the ability of a compound to damage red blood cells.

  • Preparation of Red Blood Cells: Freshly drawn heparinized blood from healthy volunteers is centrifuged. The plasma is removed, and the red blood cells are washed multiple times with a saline solution (e.g., 0.9% NaCl). The washed cells are then diluted to a specific concentration.[1]

  • Compound Incubation: Serial dilutions of the this compound derivatives are prepared in a 96-well plate.[1]

  • Incubation: The red blood cell suspension is added to the wells containing the compounds and incubated at 37°C for a specified period (e.g., 4 hours).[1] A positive control (e.g., Triton X-100) that causes 100% hemolysis and a negative control (e.g., DMSO) are included.[1]

  • Measurement: After incubation, the plates are centrifuged to pellet the intact red blood cells. The supernatant, containing hemoglobin released from lysed cells, is transferred to a new plate. The absorbance of the supernatant is measured at a specific wavelength (e.g., 415 nm) using a spectrophotometer.[1]

  • Calculation: The percentage of hemolysis is calculated relative to the positive control. The HC₅₀ value is determined as the concentration of the compound that causes 50% hemolysis.[1]

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cell membrane damage by measuring the release of the cytoplasmic enzyme LDH into the culture medium.

  • Cell Culture: Mammalian cells (e.g., human colorectal adenocarcinoma cells HT-29) are seeded in a 96-well plate at a specific density (e.g., 2.0 × 10⁴ cells/well) and incubated overnight to allow for attachment.[1]

  • Compound Treatment: Serial dilutions of the this compound derivatives are added to the cells and incubated for a defined period (e.g., 4 hours) at 37°C.[1]

  • Sample Collection: After incubation, the plate is centrifuged to pellet the cells. The supernatant, containing any released LDH, is carefully collected.[1]

  • LDH Measurement: The amount of LDH in the supernatant is determined using a commercially available LDH cytotoxicity assay kit, following the manufacturer's protocol.[1] This typically involves an enzymatic reaction that results in a color change, which is measured by a spectrophotometer.

  • Calculation: The amount of LDH release is expressed as a percentage of the total LDH released from control cells lysed with a detergent. The IC₅₀ value is the concentration of the derivative that causes 50% LDH release.[1]

Visualizing the Science

To better understand the experimental process and the mechanism of action, the following diagrams are provided.

experimental_workflow cluster_hemolysis Hemolysis Assay cluster_ldh LDH Release Assay H1 Prepare Red Blood Cell Suspension H3 Incubate RBCs with Derivatives (37°C) H1->H3 H2 Serial Dilution of This compound Derivatives H2->H3 H4 Centrifuge and Collect Supernatant H3->H4 H5 Measure Absorbance (e.g., 415 nm) H4->H5 H6 Calculate HC₅₀ H5->H6 L1 Seed Mammalian Cells in 96-well Plate L2 Add Serial Dilutions of This compound Derivatives L1->L2 L3 Incubate Cells with Derivatives (37°C) L2->L3 L4 Centrifuge and Collect Supernatant L3->L4 L5 Measure LDH Activity with Kit L4->L5 L6 Calculate IC₅₀ L5->L6 mechanism_of_action cluster_membrane Cell Membrane M1 Lipid Bilayer GD This compound Derivative Pore Pore/Ion Channel Formation GD->Pore inserts into Leakage Ion and Solute Leakage Pore->Leakage causes Death Cell Death Leakage->Death leads to

References

comparing the membrane disruption mechanisms of gramicidin and melittin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the membrane disruption mechanisms of two well-studied peptides: gramicidin and melittin. By presenting supporting experimental data, detailed methodologies, and visual representations of their modes of action, this document serves as a valuable resource for researchers in pharmacology, microbiology, and drug development.

At a Glance: this compound vs. Melittin

FeatureThis compound AMelittin
Primary Structure Linear peptide of 15 alternating L- and D-amino acids, forming a β-helix.[1]α-helical peptide of 26 amino acids.[2]
Mechanism of Action Forms a transmembrane ion channel through the head-to-head dimerization of two monomers.[1] This leads to the dissipation of electrochemical gradients.[1]Induces pore formation through a multi-step process involving surface binding, aggregation, and insertion, primarily via a "toroidal pore" model.[3][4] At high concentrations, it can cause detergent-like membrane dissolution.[5][6]
Pore/Channel Model Dimeric ChannelToroidal Pore
Pore/Channel Diameter Approximately 4 Å.[7][8][9]Variable, with estimates ranging from 10 Å to 60 Å.[10]
Ion Selectivity Highly selective for monovalent cations (e.g., Na+, K+).[7][8][9]Generally non-selective, allowing the passage of ions and larger molecules.[5][6]
Peptide-to-Lipid Ratio (P:L) for Activity Activity observed at very low P:L ratios, around 1:100,000.[11]Activity is concentration-dependent, with pore formation typically occurring at P:L ratios between 1:25 and 1:100.[3][12]
Kinetics of Disruption Channel formation is a dynamic process of monomer association and dissociation.[13][14]A multi-step kinetic process involving initial membrane binding, peptide aggregation, and subsequent pore formation.[15][16]
Target Membranes Broadly active against Gram-positive bacteria; the outer membrane of Gram-negative bacteria presents a barrier.[1]Broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as eukaryotic cells.[17][18]

Mechanisms of Membrane Disruption

The fundamental difference in the membrane disruption mechanisms of this compound and melittin lies in the structure of the pores they form and the process of their formation.

This compound: A Well-Defined Dimeric Channel

This compound A operates through a simple and elegant mechanism. It inserts into the lipid bilayer as a monomer and forms a functional ion channel by the head-to-head dimerization of two monomers, one from each leaflet of the membrane.[1] This dimerization creates a stable β-helical transmembrane channel with a narrow pore of about 4 Å in diameter.[7][8][9] This pore is selectively permeable to monovalent cations, leading to a dissipation of the cell's electrochemical gradient and ultimately cell death.[1][7][8][9] The opening and closing of the this compound channel are directly linked to the dynamic association and dissociation of the two monomers.[13][14]

Gramicidin_Mechanism cluster_membrane Lipid Bilayer MembraneTop Extracellular MembraneBottom Intracellular Bilayer Monomer1 This compound Monomer Dimer Dimeric Channel Monomer1->Dimer Dimerization Monomer2 This compound Monomer Monomer2->Dimer Ion K+ Dimer->Ion Ion Flux DisruptedGradient Dissipated Ion Gradient Ion->DisruptedGradient

This compound's dimeric channel formation.

Melittin: The Formation of Toroidal Pores

Melittin's mechanism is more complex and concentration-dependent.[5][6] Initially, melittin monomers bind to the surface of the cell membrane.[2] As the concentration of melittin on the membrane surface increases, the peptides aggregate and insert into the lipid bilayer.[15][16] The most widely accepted model for melittin-induced pore formation is the "toroidal pore" model.[3][4] In this model, the lipid monolayer bends inward to line the aqueous pore along with the inserted melittin peptides.[3][4] This creates a larger, less selective pore compared to this compound, allowing the passage of ions and other small molecules, leading to cell lysis.[5][6] At very high concentrations, melittin can act like a detergent, causing a complete breakdown of the membrane structure in a "carpet-like" mechanism.[5]

Melittin_Mechanism Start Melittin Monomers in Solution Binding Surface Binding and Aggregation Start->Binding Electrostatic Interaction Insertion Peptide Insertion into Bilayer Binding->Insertion Hydrophobic Interaction Pore Toroidal Pore Formation Insertion->Pore Lipid Reorientation Lysis Cell Lysis Pore->Lysis Loss of Integrity

Melittin's multi-step toroidal pore formation.

Experimental Protocols

The characterization of the membrane-disrupting mechanisms of peptides like this compound and melittin relies on a variety of biophysical techniques. Below are detailed methodologies for key experiments.

Black Lipid Membrane (BLM) Electrophysiology

This technique allows for the direct measurement of ion channel activity and pore formation in a controlled, artificial lipid bilayer.

Methodology:

  • Aperture Preparation: A small aperture (typically 20-200 µm in diameter) is created in a hydrophobic partition (e.g., a Teflon cup) separating two aqueous compartments (cis and trans).

  • Bilayer Formation: A lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine in n-decane) is painted across the aperture. The solvent thins out, leaving a stable lipid bilayer.

  • Peptide Addition: The peptide of interest (this compound or melittin) is added to one or both compartments.

  • Data Acquisition: Two Ag/AgCl electrodes are placed in the cis and trans compartments and are connected to a patch-clamp amplifier. A voltage is applied across the membrane, and the resulting ionic current is measured.

  • Analysis: For this compound, discrete, stepwise increases in current are observed, corresponding to the opening and closing of individual ion channels. For melittin, more complex and often larger current fluctuations are seen, indicative of pore formation.

Dye Leakage Assay

This is a common method to assess the ability of a peptide to permeabilize lipid vesicles.

Methodology:

  • Liposome Preparation: Large unilamellar vesicles (LUVs) are prepared by extrusion, encapsulating a fluorescent dye (e.g., calcein or carboxyfluorescein) at a self-quenching concentration.

  • Removal of External Dye: The external, unencapsulated dye is removed by size-exclusion chromatography.

  • Peptide Incubation: The dye-loaded liposomes are incubated with varying concentrations of the peptide.

  • Fluorescence Measurement: If the peptide disrupts the vesicle membrane, the encapsulated dye is released, leading to a de-quenching and an increase in fluorescence intensity. The fluorescence is monitored over time using a fluorometer.

  • Data Analysis: The percentage of dye leakage is calculated relative to the fluorescence signal obtained after complete lysis of the liposomes with a detergent (e.g., Triton X-100).

Dye_Leakage_Workflow Start Prepare Dye-Loaded Liposomes Purify Remove External Dye (Size-Exclusion Chromatography) Start->Purify Incubate Incubate Liposomes with Peptide Purify->Incubate Measure Monitor Fluorescence Intensity Over Time Incubate->Measure Analyze Calculate Percentage of Dye Leakage Measure->Analyze Result Quantify Membrane Permeabilization Analyze->Result

Workflow for a typical dye leakage assay.
Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of peptides upon interaction with lipid membranes.

Methodology:

  • Sample Preparation: A solution of the peptide is prepared in a suitable buffer. Lipid vesicles (typically small unilamellar vesicles, SUVs) are prepared separately.

  • Titration: The peptide solution is titrated with increasing concentrations of the lipid vesicles.

  • CD Spectra Acquisition: CD spectra are recorded in the far-UV region (typically 190-260 nm) after each addition of vesicles.

  • Data Analysis: Changes in the CD spectrum indicate alterations in the peptide's secondary structure. For example, a random coil to α-helix transition is often observed for melittin upon membrane binding, characterized by negative bands at ~208 and ~222 nm. This compound's β-helical structure also produces a characteristic CD spectrum.

Conclusion

This compound and melittin represent two distinct and well-characterized mechanisms of peptide-induced membrane disruption. This compound's formation of a discrete, selective ion channel provides a model for highly specific membrane permeabilization. In contrast, melittin's more drastic, concentration-dependent pore formation and lytic activity offer insights into broader-spectrum antimicrobial and cytotoxic effects. A thorough understanding of these differing mechanisms, supported by the experimental approaches detailed in this guide, is crucial for the rational design of novel peptide-based therapeutics with tailored activities and selectivities.

References

Gramicidin's Enduring Potency: A Comparative Analysis Against Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of gramicidin's antimicrobial activity against resistant bacterial strains, supported by experimental data. We delve into its efficacy against key pathogens, detail the methodologies for its evaluation, and visualize its mechanism of action.

In an era defined by the escalating threat of antimicrobial resistance, the re-evaluation of established antibiotics is as crucial as the discovery of new ones. This compound, a polypeptide antibiotic with a long history of clinical use in topical applications, is garnering renewed interest for its potent activity against a broad spectrum of bacteria, including multidrug-resistant (MDR) strains. This guide synthesizes recent findings on the efficacy of this compound and its derivatives, offering a data-driven perspective on its potential in the ongoing battle against resistant pathogens.

Comparative Antimicrobial Activity of this compound and Its Derivatives

This compound's efficacy is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. Recent studies have focused on synthesizing this compound S (GS) derivatives to enhance their activity against resistant strains, particularly the notorious ESKAPE pathogens ( Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and methicillin-resistant Staphylococcus aureus (MRSA).

The data presented below summarizes the MIC values of this compound S and its novel derivatives against a panel of resistant Gram-positive and Gram-negative bacteria. These findings highlight the potential of structural modifications to improve this compound's spectrum of activity and therapeutic index.

Gram-Positive Resistant Strains

This compound has consistently demonstrated potent activity against Gram-positive resistant bacteria like MRSA and vancomycin-resistant enterococci (VRE).

CompoundOrganismMIC (µg/mL)Reference
This compound SMethicillin-Resistant S. aureus (MRSA)4[1][2]
This compound SS. aureus (including MRSA)4-8[3]
This compound SEnterococcus faecalis~8[2]
This compound SEnterococcus faecium~8[2]
Peptide 1 (GS derivative)Methicillin-Susceptible S. aureus (MSSA) & MRSA2[1]
Peptide 8 (GS derivative)Methicillin-Resistant S. aureus (ATCC USA300)5[1]
Peptide 12 (GS derivative)MSSA & MRSA2[2]
Peptide 15 (GS derivative)MSSA & MRSA3[2]
Peptide 19 (GS derivative)MSSA & MRSA3[1]
Gram-Negative Resistant Strains

While native this compound S has limited activity against Gram-negative bacteria, recent research has yielded derivatives with significantly enhanced potency against these challenging pathogens.

CompoundOrganismMIC (µg/mL)Reference
This compound SE. coli32[1][4]
This compound SK. pneumoniae128[1][4]
This compound SP. aeruginosa128[1][4]
This compound SA. baumannii3.9-62.5[5]
Peptide 7 (GS derivative)P. aeruginosa32[6]
Peptide 8 (GS derivative)E. coli8[1][4]
Peptide 9 (GS derivative)K. pneumoniae16[1][4]
Peptide 19 (GS derivative)P. aeruginosa16[1][4]
VK7 (GS derivative)MDR K. pneumoniae, A. baumannii, P. aeruginosa7.8-31.2[5]

Mechanism of Action: Membrane Disruption

This compound's primary mechanism of action involves the disruption of the bacterial cell membrane's integrity. This compound A, a linear polypeptide, forms transmembrane channels that allow the passage of monovalent cations, leading to the dissipation of the ion gradients essential for cell survival.[3][7] this compound S, a cyclic peptide, is thought to cause membrane permeabilization, although the exact mechanism of pore formation is still under investigation, with some studies suggesting it does not form discrete pores but rather causes lipid phase separation.[8] This direct action on the lipid bilayer is a key reason why the development of resistance to this compound is rare.[9]

Gramicidin_Mechanism_of_Action Mechanism of Action of this compound cluster_membrane Bacterial Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Lipid_Bilayer Lipid Bilayer Ion_Homeostasis_Disrupted Ion Homeostasis Disrupted Lipid_Bilayer->Ion_Homeostasis_Disrupted Pore Formation / Membrane Permeabilization This compound This compound This compound->Lipid_Bilayer Interaction & Insertion Cell_Death Cell Death Ion_Homeostasis_Disrupted->Cell_Death Leads to

Caption: this compound's mechanism of action targeting the bacterial cell membrane.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the reproducible evaluation of antimicrobial peptide activity.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound and its derivatives is determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) with modifications for cationic peptides.[10][11][12]

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C until it reaches the logarithmic growth phase. The culture is then diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[10]

  • Preparation of Antimicrobial Peptides: this compound and its derivatives are dissolved in a suitable solvent, such as 0.01% acetic acid with 0.2% bovine serum albumin (BSA), to prevent adhesion to plastic surfaces.[10] Serial two-fold dilutions are then prepared in a 96-well polypropylene microtiter plate.

  • Inoculation and Incubation: The diluted bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions. The plate is then incubated at 37°C for 18-24 hours.[5]

  • Determination of MIC: The MIC is recorded as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Hemolysis Assay

The hemolytic activity of this compound and its derivatives is assessed to determine their toxicity to mammalian cells, using red blood cells (RBCs) as a model.[1][4][13]

  • Preparation of Red Blood Cells: Fresh human or sheep red blood cells are washed multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coats. The washed RBCs are then resuspended in PBS to a final concentration of 1-2% (v/v).[14][15]

  • Peptide Incubation: Serial dilutions of the peptides are prepared in PBS and mixed with the RBC suspension in a 96-well plate.

  • Controls: A negative control (RBCs in PBS only) for 0% hemolysis and a positive control (RBCs in 1% Triton X-100) for 100% hemolysis are included.[4][13]

  • Incubation and Measurement: The plate is incubated for a specified time (e.g., 1 hour) at 37°C. After incubation, the plate is centrifuged, and the supernatant is transferred to a new plate. The release of hemoglobin is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 450 nm or 540 nm).

  • Calculation of Hemolysis: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100.[4]

Experimental_Workflow Experimental Workflow for Antimicrobial Peptide Evaluation cluster_mic MIC Assay cluster_hemolysis Hemolysis Assay MIC_Prep_Inoculum Prepare Bacterial Inoculum MIC_Inoculate Inoculate & Incubate MIC_Prep_Inoculum->MIC_Inoculate MIC_Prep_Peptide Prepare Peptide Dilutions MIC_Prep_Peptide->MIC_Inoculate MIC_Determine Determine MIC MIC_Inoculate->MIC_Determine Hemo_Prep_RBC Prepare Red Blood Cells Hemo_Incubate Incubate with Peptides Hemo_Prep_RBC->Hemo_Incubate Hemo_Prep_Peptide Prepare Peptide Dilutions Hemo_Prep_Peptide->Hemo_Incubate Hemo_Measure Measure Hemoglobin Release Hemo_Incubate->Hemo_Measure Hemo_Calculate Calculate % Hemolysis Hemo_Measure->Hemo_Calculate Start Start Start->MIC_Prep_Inoculum Start->Hemo_Prep_RBC

References

efficacy of gramicidin analogs in disrupting bacterial vs. eukaryotic membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gramicidin, a potent antimicrobial peptide, has long been a subject of intense research due to its broad-spectrum activity. However, its clinical application has been largely limited to topical use because of its indiscriminate lytic activity against both bacterial and eukaryotic cells. This guide provides a comparative analysis of various this compound analogs, focusing on their efficacy in disrupting bacterial versus eukaryotic membranes. We present quantitative data from key studies, detailed experimental protocols, and visualizations of the mechanisms of action to aid in the development of new, more selective antimicrobial agents.

Data Presentation: Efficacy and Selectivity of this compound Analogs

The therapeutic potential of a this compound analog is determined by its ability to effectively kill bacteria at concentrations that are non-toxic to host cells. This is often quantified by comparing the Minimal Inhibitory Concentration (MIC) against bacteria to the Hemolytic Concentration 50% (HC50) against red blood cells. A higher therapeutic index (HC50/MIC) indicates greater selectivity for bacterial membranes.

This compound S and Analogs: Antimicrobial and Hemolytic Activity

This compound S (GS) is a cyclic decapeptide with potent antimicrobial activity but also significant hemolytic effects.[1][2] Research has focused on modifying its structure to reduce hemolytic activity while preserving its antibacterial potency.

PeptideModificationTarget OrganismMIC (µg/mL)HC50 (µg/mL)Therapeutic Index (HC50/MIC)Reference
This compound S (GS)Natural cyclic peptideS. aureus416 - 35.24 - 8.8[3][4][5]
E. faecalis16161[3]
P. aeruginosa32160.5[3]
E. coli64160.25[3]
GS-LLinear precursor of a GS analogS. aureus64>128>2[3][4]
GSC-FBStapled analog with increased rigidityS. aureus32~64~2[3][4]
N-methylated GSN-methylation of internal leucineNot specified-~5-fold increase vs GS-[1]
Analog 9Rational modifications to β-strand and β-turnS. aureus (MSSA & MRSA)8>100 (negligible)>12.5[2][6]
VK7Amino acid substitutionsMDR K. pneumoniae, A. baumannii, P. aeruginosa7.8–31.2>62.5 (not reached)>2-8[5]

Key Findings:

  • Linearization of this compound S (GS-L) and increasing its rigidity (GSC-FB) have been shown to significantly reduce hemolytic activity.[3][4]

  • N-methylation of the this compound S backbone can increase the HC50 value, indicating reduced hemolytic activity.[1]

  • Rational design focusing on the β-strand and β-turn regions has led to the development of analogs like peptide 9 with potent antibacterial activity and negligible hemolytic toxicity.[2][6]

  • Modifications can improve the activity spectrum, as seen with derivative VK7, which shows enhanced efficacy against multi-drug resistant Gram-negative bacteria.[5]

Experimental Protocols

Standardized assays are crucial for the accurate assessment and comparison of antimicrobial peptide efficacy and toxicity. Below are detailed protocols for the Minimal Inhibitory Concentration (MIC) and Hemolysis assays.

Minimal Inhibitory Concentration (MIC) Assay Protocol

This protocol is adapted from the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI), with modifications for cationic antimicrobial peptides.[7]

Materials:

  • Sterile 96-well polypropylene microtiter plates (low-binding)

  • Mueller-Hinton Broth (MHB), cation-adjusted (CA-MHB) for some bacteria

  • Bacterial strains

  • Test peptides

  • 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Incubator (37°C)

  • Microplate reader

Procedure:

  • Bacterial Culture Preparation: a. Inoculate a single bacterial colony into 5 mL of MHB and incubate overnight at 37°C with shaking. b. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[7]

  • Peptide Dilution: a. Prepare a stock solution of the test peptide in sterile water or a suitable solvent. b. Perform serial two-fold dilutions of the peptide stock solution in 0.01% acetic acid with 0.2% BSA to prevent peptide loss due to binding to plastic surfaces.[7][8]

  • Assay Plate Setup: a. In a 96-well polypropylene plate, add 50 µL of MHB to all wells. b. Add 50 µL of each peptide dilution to the corresponding wells, resulting in a final volume of 100 µL. c. Add 100 µL of the prepared bacterial suspension to each well. d. Include a positive control well (bacteria with no peptide) and a negative control well (broth only).

  • Incubation and Reading: a. Incubate the plate at 37°C for 18-24 hours. b. The MIC is determined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.[9]

Hemolysis Assay Protocol

This protocol is a standard method to evaluate the lytic activity of peptides against erythrocytes.[10][11]

Materials:

  • Freshly drawn red blood cells (RBCs), typically from a human or animal source

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile

  • Triton X-100 (1% v/v solution in PBS) for positive control

  • Test peptides

  • Sterile 96-well V-bottom or round-bottom plates

  • Centrifuge

  • Microplate reader (absorbance at 414 nm or 540 nm)

Procedure:

  • RBC Preparation: a. Centrifuge freshly drawn blood to pellet the RBCs. b. Wash the RBC pellet with PBS several times until the supernatant is clear. c. Resuspend the washed RBCs in PBS to a final concentration of 0.5% or 1% (v/v).[10][11][12]

  • Peptide Dilution: a. Prepare serial dilutions of the test peptides in PBS.

  • Assay Plate Setup: a. In a 96-well plate, add a defined volume (e.g., 75 µL) of each peptide dilution to the sample wells. b. For the negative control (0% hemolysis), add the same volume of PBS. c. For the positive control (100% hemolysis), add the same volume of 1% Triton X-100.[10]

  • Incubation and Measurement: a. Add an equal volume of the RBC suspension to all wells. b. Incubate the plate at 37°C for 1 hour.[11] c. Centrifuge the plate to pellet intact RBCs. d. Carefully transfer the supernatant to a new flat-bottom 96-well plate. e. Measure the absorbance of the supernatant at 414 nm or 540 nm to quantify hemoglobin release.[11][12]

  • Calculation: a. The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] x 100[10]

Mechanisms of Membrane Disruption

This compound and its analogs disrupt cell membranes through different mechanisms, which influences their selectivity. This compound A typically forms ion channels, while this compound S is thought to act via a "carpet" or pore-forming mechanism.

This compound A: Ion Channel Formation

This compound A is a linear peptide that inserts into the lipid bilayer as a monomer. Two monomers then dimerize end-to-end to form a transmembrane β-helical channel.[13] This channel allows the passive diffusion of monovalent cations, leading to the dissipation of the electrochemical gradient and ultimately cell death.[13]

GramicidinA_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Na_out High Na+ Channel Dimeric Channel Na_out->Channel Na+ influx K_out Low K+ Cell_Death Cell Death K_out->Cell_Death Membrane Depolarization Monomer1 This compound A Monomer Monomer1->Channel Dimerization Monomer2 This compound A Monomer Monomer2->Channel Channel->K_out Na_in Low Na+ Channel->Na_in Na_in->Cell_Death Ionic Imbalance K_in High K+ K_in->Channel K+ efflux GramicidinS_Mechanism cluster_steps Mechanism of Action Start This compound S Monomers Binding Electrostatic Binding to Negatively Charged Membrane Start->Binding Carpet "Carpet" Formation on Membrane Surface Binding->Carpet Reorientation Peptide Reorientation and Hydrophobic Insertion Carpet->Reorientation Pore Pore Formation and Membrane Destabilization Reorientation->Pore Lysis Cell Lysis Pore->Lysis

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Gramicidin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of Gramicidin, a potent antibiotic, is a critical component of laboratory safety and environmental responsibility. This compound is classified as a hazardous substance, harmful if swallowed, and exhibits high toxicity to aquatic life with long-lasting effects.[1][2] Adherence to strict disposal protocols is essential to mitigate risks to personnel and prevent environmental contamination.

Operational Plan for this compound Disposal

All waste containing this compound, including spilled materials, contaminated disposables, and old antibiotic stocks, must be managed in accordance with local, state, and federal regulations.[1][2][3][4] Under no circumstances should this compound be discharged into sewers or waterways.[1]

Key Disposal Steps:

  • Segregation and Collection:

    • Solid this compound waste, including contaminated items like gloves and wipes, should be placed into a sealed and clearly labeled container for disposal.[1][5]

    • Stock antibiotic solutions, which are typically at high concentrations, are considered hazardous chemical waste and must be collected in an approved container designated for chemical waste.[6]

  • Spill Management:

    • In the event of a spill, the area should be evacuated and ventilated.[2][3][5]

    • For liquid spills, absorb the solution using a finely-powdered, liquid-binding material such as diatomite.[2][3]

    • The collected residue should then be placed into a sealed, labeled container for disposal.[1]

  • Decontamination:

    • Surfaces and equipment that have come into contact with this compound should be decontaminated. A recommended method is scrubbing the affected areas with alcohol.[2][3]

  • Final Disposal:

    • The primary recommended method for the final disposal of this compound waste is incineration. This involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[7][8]

    • Contaminated containers should be punctured to prevent reuse before being disposed of at an authorized landfill.[1]

    • It is important to note that autoclaving may not be an effective method for destroying all antibiotics and is not recommended for the disposal of stock antibiotic solutions.[6]

Quantitative Data Summary

The available safety data sheets and disposal guidelines do not provide specific quantitative data for this compound disposal procedures, such as precise concentrations for decontamination solutions or exact temperature and duration for incineration. Always refer to your institution's specific protocols and the manufacturer's Safety Data Sheet (SDS) for detailed information.

Experimental Protocols

Detailed experimental protocols for the specific inactivation or decontamination of this compound are not extensively available in the provided search results. The general recommendation for surface decontamination is scrubbing with alcohol.[2][3] For specific experimental needs, it is advisable to consult specialized literature on chemical decontamination or contact your institution's Environmental Health and Safety (EHS) department.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Gramicidin_Disposal_Workflow cluster_0 Waste Generation cluster_1 Initial Containment cluster_2 Decontamination cluster_3 Final Disposal (Authorized Facility) Solid_Waste Solid Waste (Contaminated gloves, wipes, etc.) Sealable_Container Place in Sealed, Labeled Container Solid_Waste->Sealable_Container Liquid_Waste Liquid Waste (Stock solutions, spills) Absorb_Spill Absorb with Inert Material Liquid_Waste->Absorb_Spill Incineration Chemical Incineration Sealable_Container->Incineration Collect_Residue Collect Residue in Sealed Container Absorb_Spill->Collect_Residue Collect_Residue->Incineration Decontaminate_Surfaces Decontaminate Surfaces with Alcohol Landfill Authorized Landfill (for punctured containers) Incineration->Landfill Ash/Residue

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Gramicidin

Author: BenchChem Technical Support Team. Date: December 2025

Gramicidin, a potent antibiotic polypeptide, is a valuable tool in research and development. However, its hazardous nature necessitates stringent safety protocols to protect laboratory personnel and the environment. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the safe handling of this compound in your laboratory.

This compound is classified as a hazardous substance that is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, adherence to proper handling and disposal procedures is crucial.

Personal Protective Equipment (PPE) for Handling this compound

A comprehensive set of personal protective equipment is required to minimize exposure when handling this compound, particularly in its powdered form.

Body PartRequired PPESpecifications and Recommendations
Respiratory NIOSH-certified respiratorA dust mask or respirator is essential to prevent inhalation of the powder. Work should be conducted in a well-ventilated area, preferably within a fume hood. The specific type of respirator should be determined by a professional assessment of exposure levels.[1][2][3]
Hands Chemical-resistant glovesNitrile or powder-free latex gloves are recommended. For enhanced protection, consider double-gloving. Gloves should be inspected for degradation and replaced if contaminated.[1]
Eyes Safety glasses or gogglesSafety goggles with side shields are required to protect against dust particles and splashes.[1][2][3]
Body Laboratory coat or coverallsA standard lab coat is suitable for handling small quantities (up to 500 grams). For larger amounts, a disposable coverall with low permeability is recommended. Impervious clothing and protective shoe covers should also be worn.[1][2]

Operational Plan: Standard Operating Procedure for Safe Handling of this compound

Adherence to strict operational procedures is vital for safety. This includes preparation, handling, and subsequent disposal of this compound and any contaminated materials.

1. Preparation:

  • Ensure that an eyewash station and safety shower are readily accessible before handling.

  • Conduct all work in a well-ventilated area or under a certified chemical fume hood to control airborne levels.[1]

  • Verify that all required PPE is available, in good condition, and properly fitted.

2. Handling:

  • Avoid all direct contact with the substance. Do not touch the skin, eyes, or clothing.[1][4]

  • Minimize dust generation during handling of powdered this compound.[1]

  • Keep the container tightly sealed when not in use to prevent contamination and accidental spillage.[1]

  • Do not eat, drink, or smoke in the designated handling area.

  • Avoid contact with incompatible materials such as strong oxidizing agents.[5]

3. Post-Handling:

  • Always wash hands thoroughly with soap and water after handling is complete.[1]

  • Decontaminate all surfaces and equipment that may have come into contact with this compound.

Spill and Disposal Plan

In the event of a spill or for routine disposal, follow these steps to ensure safety and environmental protection.

Spill Cleanup:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wearing full PPE, cover the spill with an absorbent, non-combustible material like sand or earth.

  • Use dry clean-up methods to avoid creating dust.[1]

  • For larger spills, a vacuum cleaner equipped with a HEPA filter can be used.[1]

  • Place the collected residue into a sealed, labeled container for disposal.[1]

Waste Disposal:

  • All waste, including spilled material and contaminated disposables (e.g., gloves, wipes), must be handled as hazardous waste.

  • Dispose of waste in accordance with local, state, and federal regulations.[1]

  • Crucially, do not discharge this compound into sewers or waterways, as it is very toxic to aquatic life. [1]

  • Contaminated containers should be punctured to prevent reuse and disposed of at an authorized landfill or through a licensed hazardous waste disposal company.[1]

Logical Workflow for Handling this compound

The following diagram illustrates the logical flow of operations, from initial preparation to final disposal, ensuring safety at each step.

Gramicidin_Handling_Workflow Prep 1. Preparation - Assemble PPE - Verify fume hood function - Locate safety equipment Handling 2. Handling - Weigh/aliquot in fume hood - Minimize dust generation - Keep container sealed Prep->Handling Proceed when ready PostHandling 3. Post-Handling - Decontaminate work surfaces - Wash hands thoroughly Handling->PostHandling After experiment Spill Spill Event Handling->Spill If spill occurs WasteCollection 4. Waste Collection - Collect all contaminated materials - Use sealed, labeled containers PostHandling->WasteCollection SpillResponse Spill Response - Evacuate & Ventilate - Don full PPE - Use dry cleanup methods Spill->SpillResponse SpillResponse->WasteCollection Disposal 5. Disposal - Follow hazardous waste protocols - Adhere to institutional and  regulatory guidelines WasteCollection->Disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.